Ethanol, 2-(1-naphthalenyloxy)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJMLZCVUEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41479-30-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061045 | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-82-0 | |
| Record name | 2-(1-Naphthyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ethanol, 2-(1-naphthalenyloxy)- structure?
An In-depth Technical Guide to Ethanol, 2-(1-naphthalenyloxy)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethanol, 2-(1-naphthalenyloxy)-, a specific isomer of naphthoxyethanol. By synthesizing chemical data, established synthetic principles, and comparative analysis with its more commonly cited isomer, this document serves as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will delve into its unique structural attributes, logical synthetic pathways, and potential applications, grounded in authoritative chemical information.
Part 1: Molecular Structure and Properties
The identity and behavior of a chemical compound are fundamentally dictated by its structure. Ethanol, 2-(1-naphthalenyloxy)- is an organic molecule characterized by a naphthalene ring system linked to an ethanol group through an ether bond. The "1-" prefix is critical, as it defines the specific attachment point on the naphthalene core, distinguishing it from its constitutional isomer, Ethanol, 2-(2-naphthalenyloxy)-. This seemingly minor difference in connectivity significantly influences the molecule's steric and electronic properties, and consequently, its reactivity and biological interactions.
Chemical Structure
The molecule consists of a 1-naphthol moiety connected via its phenolic oxygen to the C2 position of an ethanol molecule. This forms an aryl ether linkage.
Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of chemical identifiers is essential.
| Identifier | Value | Source |
| IUPAC Name | 2-(naphthalen-1-yloxy)ethan-1-ol | [1] |
| CAS Number | 711-82-0 | [2] |
| Molecular Formula | C₁₂H₁₂O₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| SMILES | OCCOc1cccc2ccccc12 | N/A |
| InChI Key | N/A (Not available in search results) | N/A |
Physicochemical Properties
The physical properties of a compound are critical for designing experiments, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| Melting Point | 45 °C | [1] |
| Boiling Point | 315 °C | [1] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.22 ± 0.10 (Predicted) | [1] |
| Appearance | Crystals or powder | [3][4] |
| Solubility | Insoluble in water. Soluble in alcohol, acetone, ether, and chloroform (data for 2-isomer, likely similar for 1-isomer).[3] | [3] |
Isomeric Differentiation: 1- vs. 2-Naphthalenyloxy
The distinction between the 1- and 2-isomers is paramount. The attachment point on the naphthalene ring influences the molecule's three-dimensional shape and electron distribution. The 1-position is sterically more hindered due to its proximity to the other fused ring (the peri-hydrogen). This can affect reaction kinetics, crystal packing, and binding affinity to biological targets compared to the less hindered 2-position. For instance, studies on regioisomeric naphthalenylethanol compounds have shown that differences in substitution patterns can lead to significant variations in crystallization propensity, driven by frustrated intermolecular interactions like hydrogen bonding and π–π stacking.[5]
Part 2: Synthesis and Characterization
A reliable synthetic route and robust analytical characterization are the cornerstones of chemical research and development.
Synthetic Pathways
The most direct and widely used method for preparing aryl ethers like Ethanol, 2-(1-naphthalenyloxy)- is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated to form the nucleophilic 1-naphthoxide, which then attacks an electrophilic ethylene oxide equivalent.
Historical methods for the synthesis of the analogous 2-isomer confirm this approach, utilizing either the condensation of β-naphthol with ethylene chlorohydrin or the reaction with ethylene oxide in the presence of a base.[3] A similar strategy is the logical choice for the 1-isomer.
Diagram: Synthesis of Ethanol, 2-(1-naphthalenyloxy)-.
This protocol is a representative methodology based on established chemical principles for this reaction class.[3][6][7]
-
Deprotonation of 1-Naphthol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the 1-naphthol is fully converted to the corresponding naphthoxide salt. The formation of a salt may be visually apparent.
-
-
Nucleophilic Substitution:
-
To the resulting solution, add 2-chloroethanol (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
The product may precipitate as a solid or can be extracted using an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether, as used for the 2-isomer) or by column chromatography to yield pure Ethanol, 2-(1-naphthalenyloxy)-.[3]
-
Spectroscopic Characterization
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the naphthalene ring, with characteristic splitting patterns for the 1-substituted system. Two triplet signals would be expected for the ethanoxy protons (-O-CH₂-CH₂-OH), and a singlet or broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct carbon signals, confirming the molecular formula. The signals for the two aliphatic carbons will be in the upfield region (approx. 60-70 ppm), while the ten aromatic carbons will appear in the downfield region (approx. 110-160 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-O ether stretching around 1250 cm⁻¹, and aromatic C=C stretching in the 1500-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak [M]⁺ should be observed at m/z = 188.22, confirming the molecular weight.
Part 3: Applications and Biological Significance
While specific, large-scale applications for Ethanol, 2-(1-naphthalenyloxy)- are not extensively documented in public literature, its structure suggests utility as a key intermediate in organic synthesis.
Known and Potential Applications
-
Synthetic Intermediate: The primary role of this compound is likely as a building block.[8] The hydroxyl group can be further functionalized (e.g., through esterification, conversion to a leaving group) to build more complex molecules. The naphthalene scaffold is a common feature in dyes, polymers, and pharmaceuticals.
-
Pharmacological Research: The 2-isomer, 2-(2-naphthoxy)ethanol (also known as Anavenol), was formerly used as a veterinary anesthetic.[3] This suggests that the naphthoxyethanol scaffold can exhibit biological activity. It is plausible that the 1-isomer could be investigated for similar or different pharmacological properties, making it a compound of interest for screening in drug discovery programs.[8]
Rationale for Use in Drug Development
The structural motifs within Ethanol, 2-(1-naphthalenyloxy)- are relevant to medicinal chemistry:
-
Naphthalene Ring: This rigid, lipophilic group can participate in π–π stacking interactions with biological targets and is a common scaffold in drug design.
-
Ether Linkage: The ether bond is generally stable in vivo and acts as a flexible linker.
-
Terminal Hydroxyl Group: This provides a site for hydrogen bonding and a handle for creating prodrugs or modifying the compound's pharmacokinetic properties.
Part 4: Safety and Handling
Hazard Identification
The aggregated GHS information for the 2-isomer, 2-(2-naphthoxy)ethanol (CAS 93-20-9), indicates the following hazards:
It is imperative to assume that Ethanol, 2-(1-naphthalenyloxy)- may possess similar hazards. Always consult the compound-specific Safety Data Sheet (SDS) provided by the supplier before handling.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended for fine chemicals (e.g., 2-8°C).[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
Ethanol, 2-(1-naphthalenyloxy)- is a distinct chemical entity whose properties are defined by the specific 1-position linkage of the ethoxy group to the naphthalene core. While less studied than its 2-isomer, its structure and the established chemistry of its functional groups mark it as a valuable intermediate for synthetic chemists. Its potential for biological activity, suggested by analogy to its isomer, presents an opportunity for exploration in drug discovery and development. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and thoughtfully apply this compound in their work. Further investigation into its specific reactivity, biological profile, and material properties is warranted.
References
-
DrugFuture. (n.d.). 2-(2-Naphthyloxy)ethanol. Retrieved from DrugFuture Chemical Index Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Naphthoxy)ethanol. PubChem Compound Summary for CID 7131. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Ethanol, 2-(1-naphthalenylamino)-. Substance Details - SRS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(2-Naphthoxy)ethanol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media. Request PDF. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Sudan Red 7B. Retrieved from [Link]
- Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.
-
ChemSynthesis. (n.d.). 1-naphthalen-2-yl-ethanol. Retrieved from [Link]
-
Golz, C. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 12), 1131–1135. [Link]
-
Euro Alkohol. (n.d.). Ethanol for the Technical / Chemical Sector. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthaleneethanol. PubChem Compound Summary for CID 73877. Retrieved from [Link]
Sources
- 1. 2-(1-NAPHTHYLOXY) ETHANOL CAS#: 711-82-0 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(2-Naphthyloxy)ethanol [drugfuture.com]
- 4. 2-(1-Naphthyl)ethanol, 95%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 5. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CAS 93-20-9: 2-(2-Naphthoxy)ethanol | CymitQuimica [cymitquimica.com]
- 9. 2-(2-Naphthoxy)ethanol | C12H12O2 | CID 7131 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Characteristics of 2-(naphthalen-1-yloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(naphthalen-1-yloxy)ethanol is an aromatic ether-alcohol with significant potential in various fields of chemical research and drug development. Its unique structural combination of a bulky, hydrophobic naphthalene ring and a short, hydrophilic ethanol chain imparts a distinct set of physicochemical properties that govern its behavior in both chemical and biological systems. This guide provides a comprehensive overview of the key physical characteristics of 2-(naphthalen-1-yloxy)ethanol, offering a foundational understanding for its application in synthesis, formulation, and analytical development.
Molecular and Chemical Identity
Chemical Structure:
Figure 1: Chemical structure of 2-(naphthalen-1-yloxy)ethanol.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(naphthalen-1-yloxy)ethan-1-ol[1] |
| CAS Number | 711-82-0[1][2] |
| Molecular Formula | C₁₂H₁₂O₂[1][2] |
| Molecular Weight | 188.22 g/mol [2] |
| InChIKey | HCWJMLZCVUEYPO-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physical properties of 2-(naphthalen-1-yloxy)ethanol is presented below. These properties are fundamental to understanding the compound's behavior in various experimental and application settings.
| Property | Value | Source |
| Melting Point | 45 °C | |
| Boiling Point | 315 °C | |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.22 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile:
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(naphthalen-1-yloxy)ethanol. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be inferred from its structure and comparison with related compounds.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the ethanol side chain. The chemical shifts and splitting patterns provide detailed information about the molecular structure.
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The aromatic region will display signals for the ten naphthalene carbons, while the aliphatic region will show signals for the two carbons of the ethanol moiety.
3. Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-O stretching bands, typically in the 1050-1250 cm⁻¹ region, corresponding to the ether and alcohol functionalities.
-
Aromatic C-H stretching bands around 3000-3100 cm⁻¹.
-
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
4. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 188.22.
Experimental Methodologies for Physical Characterization
The determination of the physical properties of 2-(naphthalen-1-yloxy)ethanol relies on established experimental protocols. The following section outlines the principles and general procedures for these measurements.
Workflow for Physical Property Determination
Figure 2: General workflow for the synthesis and physical characterization of 2-(naphthalen-1-yloxy)ethanol.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 2-(naphthalen-1-yloxy)ethanol sample is finely powdered and completely dry.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (45 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Step-by-Step Protocol (Micro-boiling point method):
-
Sample Preparation: Place a small amount (a few drops) of 2-(naphthalen-1-yloxy)ethanol into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath slowly. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
Principle: Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume displaced by a known mass of the substance.
Step-by-Step Protocol (for a solid at room temperature):
-
Mass Measurement: Accurately weigh a sample of solid 2-(naphthalen-1-yloxy)ethanol.
-
Volume Measurement: Use a pycnometer or a graduated cylinder with a non-reactive liquid of known density in which the compound is insoluble. Record the initial volume of the liquid.
-
Displacement: Carefully add the weighed solid to the liquid and record the new volume. The difference in volume is the volume of the solid.
-
Calculation: Density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Step-by-Step Protocol (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform).
-
Sample Addition: To a small test tube containing a known volume (e.g., 1 mL) of the solvent, add a small, measured amount of 2-(naphthalen-1-yloxy)ethanol (e.g., 10 mg).
-
Observation: Agitate the mixture and observe if the solid dissolves completely.
-
Incremental Addition: If the solid dissolves, continue adding small, known amounts of the solute until it no longer dissolves, indicating saturation.
-
Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.
Safety, Handling, and Storage
-
Hazard Statements: 2-(naphthalen-1-yloxy)ethanol is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: Recommended precautionary measures include avoiding breathing dust and ensuring adequate ventilation (P261), and using appropriate personal protective equipment (PPE) such as gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[2]
-
Storage: Store in a dry, well-sealed container in a cool environment, typically between 2-8°C.[2]
Conclusion
This technical guide has provided a detailed overview of the essential physical characteristics of 2-(naphthalen-1-yloxy)ethanol. A thorough understanding of its melting point, boiling point, solubility, and spectroscopic properties is critical for its effective use in research and development. The experimental protocols outlined here provide a framework for the consistent and accurate determination of these key parameters, ensuring data integrity and reproducibility. As a versatile molecule, a solid grasp of its physical properties is the first step towards unlocking its full potential in various scientific applications.
References
-
DrugFuture. (2023). 2-(2-Naphthyloxy)ethanol. Retrieved January 26, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(NAPHTHALEN-1-YLOXY)ETHAN-1-OL. Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-(1-Naphthalenyloxy)-ethanol in Various Solvents
Introduction
In the fields of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's solubility is of paramount importance. This guide focuses on 2-(1-naphthalenyloxy)-ethanol (CAS No. 711-82-0), an organic compound featuring a bulky naphthalene ring linked to a flexible ethanol chain via an ether bond. The unique amalgamation of a large, hydrophobic aromatic system with hydrophilic ether and hydroxyl functionalities imparts complex solubility characteristics to this molecule.
Accurate solubility data is the bedrock for critical processes such as reaction kinetics, purification, crystallization, and the formulation of dosage forms. It governs the bioavailability of active pharmaceutical ingredients (APIs) and is a key determinant in the selection of appropriate solvent systems for synthesis and analysis. This document provides a comprehensive framework for understanding, experimentally determining, and modeling the solubility of 2-(1-naphthalenyloxy)-ethanol. It is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate this essential physicochemical property.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2-(1-naphthalenyloxy)-ethanol, the interplay between its hydrophobic and hydrophilic regions is the primary driver of its dissolution behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 711-82-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 45 °C | [1][4] |
| Boiling Point | 315 °C | [1][4] |
| Predicted Density | 1.164 ± 0.06 g/cm³ (at 20 °C) | [1][4] |
The molecule's structure consists of:
-
A Naphthalene Moiety: This large, planar, and aromatic ring system is inherently nonpolar and hydrophobic. It favors interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
An Ether Linkage (-O-): The oxygen atom introduces some polarity and can act as a hydrogen bond acceptor.
-
A Hydroxyl Group (-OH): This is the most polar feature of the molecule. The ethanol tail can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar solvents like alcohols and water.
This duality suggests that 2-(1-naphthalenyloxy)-ethanol will exhibit limited solubility in highly nonpolar solvents (like hexane) and water, but will likely show enhanced solubility in solvents of intermediate polarity and those capable of hydrogen bonding, such as alcohols and ethers.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a robust experimental methodology is crucial. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and straightforwardness.[5][6][7] This method ensures that the solution reaches a true state of equilibrium with the excess solid, providing a definitive measure of saturation.[5]
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the necessary steps to measure the solubility of 2-(1-naphthalenyloxy)-ethanol at various temperatures.
Materials and Equipment:
-
2-(1-naphthalenyloxy)-ethanol (pure, solid form)
-
Selected solvents (e.g., ethanol, isopropanol, ethyl acetate, water)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2-(1-naphthalenyloxy)-ethanol to a series of vials. The key is to ensure that undissolved solid remains at equilibrium; a significant excess avoids complete dissolution.[5]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[6][8] The time required may vary and should be established by taking measurements at different time points until the concentration plateaus.[5]
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a short period (e.g., 2-4 hours) to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed vial.[6]
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of 2-(1-naphthalenyloxy)-ethanol using a pre-calibrated analytical method, such as HPLC-UV.
-
Calculation: Convert the measured concentration into the desired units, typically mole fraction (x₁), for thermodynamic analysis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Measurement.
Solubility Data and Thermodynamic Modeling
While specific experimental data for 2-(1-naphthalenyloxy)-ethanol is not widely published, this section details how such data would be presented and subsequently modeled. The solubility of solids in liquids typically increases with temperature.[9][10] This relationship can be accurately described using various thermodynamic models.
Illustrative Example of Solubility Data Presentation
The table below demonstrates how experimentally determined mole fraction (x₁) solubility data for 2-(1-naphthalenyloxy)-ethanol would be structured.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Hypothetical Mole Fraction Solubility (x₁) of 2-(1-naphthalenyloxy)-ethanol
| Temperature (K) | Ethanol | Isopropanol | Ethyl Acetate |
| 293.15 | 0.0452 | 0.0315 | 0.0258 |
| 298.15 | 0.0531 | 0.0382 | 0.0301 |
| 303.15 | 0.0625 | 0.0461 | 0.0350 |
| 308.15 | 0.0738 | 0.0555 | 0.0407 |
| 313.15 | 0.0872 | 0.0668 | 0.0472 |
Thermodynamic Models for Data Correlation
To make the experimental data more useful, it is correlated with thermodynamic models that can predict solubility at different temperatures and provide insight into the dissolution process.[11][12]
3.2.1. The Modified Apelblat Equation
The Apelblat equation is a highly effective semi-empirical model used to correlate solubility with temperature.[12][13] It is widely applied due to its simplicity and excellent fit for many systems.[14]
The equation is expressed as: ln(x₁) = A + (B/T) + C·ln(T)
Where:
-
x₁ is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical parameters determined by fitting the model to the experimental data. A and B relate to the non-ideality of the solution, while C accounts for the effect of temperature on the enthalpy of fusion.
3.2.2. The van't Hoff Equation
The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the dissolution process) and can be used to model ideal solubility.[15]
The integrated form is: ln(x₁) = A + (B/T)
Where:
-
A corresponds to ΔS°/R (the entropy of solution).
-
B corresponds to -ΔH°/R (the enthalpy of solution).
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
This model is particularly useful for estimating the thermodynamic properties of dissolution.[16]
Model Fitting and Evaluation
The parameters for these models are obtained by performing a non-linear regression on the experimental data. The accuracy of the fit is assessed using statistical metrics like the coefficient of determination (R²) and the relative average deviation (RAD).[12][14] An R² value close to 1.0 and a low RAD percentage indicate a strong correlation.[14]
Thermodynamic Analysis of the Dissolution Process
By applying the parameters derived from the thermodynamic models, one can calculate key thermodynamic properties of the dissolution process, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
The van't Hoff plot, a graph of ln(x₁) versus 1/T, is particularly effective for this analysis.[15] From the linear fit of this plot, one can directly determine the enthalpy and entropy of the reaction.
-
Enthalpy of Solution (ΔH°): Calculated from the slope of the van't Hoff plot (Slope = -ΔH°/R).
-
A positive ΔH° indicates an endothermic process, where solubility increases with temperature. This is typical for the dissolution of most solid organic compounds.
-
A negative ΔH° indicates an exothermic process.
-
-
Entropy of Solution (ΔS°): Calculated from the intercept of the van't Hoff plot (Intercept = ΔS°/R). A positive value suggests that the system becomes more disordered upon dissolution.
-
Gibbs Free Energy of Solution (ΔG°): This can be calculated at each temperature using the fundamental equation: ΔG° = ΔH° - TΔS° A positive ΔG° indicates that the dissolution process is non-spontaneous.[12]
Data Modeling and Analysis Workflow
The following diagram outlines the process of transforming raw experimental data into valuable thermodynamic insights.
Caption: From Experimental Data to Thermodynamic Insights.
Conclusion
This technical guide has provided a comprehensive overview of the principles and methodologies essential for the study of 2-(1-naphthalenyloxy)-ethanol solubility. While specific, publicly available solubility data for this compound is limited, the framework presented here offers a clear path for researchers to generate, interpret, and model this critical information. By employing robust experimental techniques like the shake-flask method and applying proven thermodynamic models such as the Apelblat and van't Hoff equations, scientists can obtain the high-quality data necessary for informed decision-making in drug development, process chemistry, and formulation science. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of chemical entities into viable, effective products.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(1-naphthalenyloxy)-ethanol
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount for its identification, characterization, and quality control. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(1-naphthalenyloxy)-ethanol. By understanding the fundamental principles of fragmentation for its constituent chemical motifs—an aromatic naphthalene ring, an ether linkage, and a primary alcohol—we can construct a detailed map of its mass spectral characteristics. This document is designed to offer not just a list of potential fragments, but a causal explanation of the fragmentation pathways, empowering the analyst to interpret mass spectra of this and related compounds with confidence.
The subject of our investigation, 2-(1-naphthalenyloxy)-ethanol, possesses the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1] Its structure combines the stability of an aromatic system with the reactivity of an ether and an alcohol, leading to a rich and informative fragmentation pattern upon electron ionization.
The Principles of Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that provides reproducible mass spectra, making it highly suitable for library matching and structural elucidation.[2] The process begins with the bombardment of a gaseous sample molecule with high-energy electrons (typically 70 eV).[3] This energetic interaction ejects a valence electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).[2] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules.[3] It is the pattern of these fragment ions, separated by their mass-to-charge ratio (m/z), that constitutes the mass spectrum.
Predicted Fragmentation Pathways of 2-(1-naphthalenyloxy)-ethanol
The fragmentation of 2-(1-naphthalenyloxy)-ethanol in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the naphthalene ring, the ether oxygen, and the terminal hydroxyl group provides several competing fragmentation pathways.
Alpha-Cleavage of the Ethanol Moiety
A predominant fragmentation pathway for primary alcohols is the cleavage of the C-C bond alpha to the hydroxyl group.[4] This is a result of the resonance stabilization of the resulting oxonium ion. For 2-(1-naphthalenyloxy)-ethanol, this involves the cleavage of the bond between the two carbons of the ethanol side chain. This pathway is highly favorable as it leads to the formation of a stable, resonance-stabilized ion.
Mechanism: The molecular ion undergoes homolytic cleavage of the Cα-Cβ bond, leading to the expulsion of a formyl radical (•CH₂OH) and the formation of a resonance-stabilized naphthalenyloxy cation.
This fragmentation is predicted to produce a prominent peak at m/z 157 . A further fragmentation of the ethanol moiety can lead to the formation of a peak at m/z 31 corresponding to the [CH₂OH]⁺ ion.[5]
Cleavage of the Ether Bond
Ethers are known to fragment via cleavage of the C-O bond.[6] In the case of 2-(1-naphthalenyloxy)-ethanol, this can occur in two ways:
-
Cleavage of the Naphthyl-Oxygen Bond: This would involve the formation of a naphthyl cation at m/z 127 and a neutral hydroxyethoxy radical. Given the stability of the naphthyl cation, this is a plausible fragmentation.
-
Cleavage of the Ethoxy-Oxygen Bond: This would result in the formation of a naphthalenyloxy cation at m/z 143 and an ethyl radical.
The most prominent of these is expected to be the formation of the naphthalenyloxy cation (m/z 143) , as the positive charge is stabilized by the aromatic ring.
Fragmentation of the Naphthalene Ring
The naphthalene ring is a stable aromatic system and is less prone to fragmentation compared to the aliphatic side chain.[6] However, at higher energies, some fragmentation of the ring can occur. The molecular ion of naphthalene itself is typically the base peak in its mass spectrum.[7] For 2-(1-naphthalenyloxy)-ethanol, the stable naphthalene moiety is expected to be a major component of several key fragments. A characteristic fragment of the naphthalene ring itself can be observed at m/z 128 , corresponding to the naphthalene radical cation.[7]
Dehydration
Alcohols can undergo dehydration, leading to the loss of a water molecule (18 amu).[4] This results in the formation of an alkene radical cation. For 2-(1-naphthalenyloxy)-ethanol, this would produce a fragment at m/z 170 (M-18).
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions for 2-(1-naphthalenyloxy)-ethanol, their proposed structures, and the fragmentation pathways from which they originate.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 188 | [C₁₂H₁₂O₂]•+ | Molecular Ion | Moderate to Low |
| 170 | [C₁₂H₁₀O]•+ | Dehydration (Loss of H₂O) | Low |
| 157 | [C₁₁H₉O]⁺ | Alpha-cleavage of the ethanol moiety | High |
| 144 | [C₁₀H₈O]•+ | Cleavage of the C-O ether bond with H-rearrangement | Moderate |
| 143 | [C₁₀H₇O]⁺ | Cleavage of the C-O ether bond | High (likely base peak) |
| 128 | [C₁₀H₈]•+ | Naphthalene radical cation | Moderate |
| 115 | [C₉H₇]⁺ | Loss of CO from m/z 143 | Moderate |
| 31 | [CH₂OH]⁺ | Alpha-cleavage of the ethanol moiety | Moderate |
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of 2-(1-naphthalenyloxy)-ethanol.
Caption: Predicted EI-MS fragmentation pathways of 2-(1-naphthalenyloxy)-ethanol.
Experimental Protocol for GC-MS Analysis
The following is a standard protocol for the analysis of 2-(1-naphthalenyloxy)-ethanol using a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample solution to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-400.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Process the data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-(1-naphthalenyloxy)-ethanol.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and with mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The electron ionization mass spectrum of 2-(1-naphthalenyloxy)-ethanol is predicted to be characterized by a series of distinct fragmentation pathways, primarily driven by the lability of the ethanol side chain and the ether linkage. The most significant fragments are anticipated to be the naphthalenyloxy cation at m/z 143, which is a strong candidate for the base peak, and the ion at m/z 157 resulting from alpha-cleavage. The molecular ion at m/z 188 may be of moderate to low abundance. This detailed analysis of the fragmentation pattern, grounded in the established principles of mass spectrometry, provides a robust framework for the identification and structural confirmation of 2-(1-naphthalenyloxy)-ethanol and related aromatic ether alcohols. The provided experimental protocol offers a reliable starting point for obtaining high-quality mass spectral data for this class of compounds.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]
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Bio-protocol. (n.d.). 2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
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Lotus Consulting. (2008, November 4). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
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MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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A Technical Guide to the Research Applications of 2-(1-Naphthalenyloxy)-ethanol: A Versatile Naphthalene-Based Building Block in Drug Discovery
Executive Summary
2-(1-naphthalenyloxy)-ethanol is an aryloxy alcohol whose true potential in the research and development landscape is not defined by its direct biological activity, but by its strategic value as a chemical scaffold. Its structure, featuring a naphthalene core linked to an ethanol moiety via an ether bond, presents a striking resemblance to the aryloxypropanolamine backbone that characterizes a highly successful class of drugs: the beta-blockers. This guide provides an in-depth exploration of the potential research applications of 2-(1-naphthalenyloxy)-ethanol, positioning it as a pivotal starting material for the synthesis of novel therapeutic agents. We will delve into its most promising application in the discovery of new adrenergic receptor modulators, provide detailed experimental workflows for synthesis and screening, and explore other promising avenues in medicinal chemistry, from oncology to neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged structural motifs for the creation of next-generation therapeutics.
Core Compound Profile: 2-(1-Naphthalenyloxy)-ethanol
Chemical Identity and Physicochemical Properties
2-(1-naphthalenyloxy)-ethanol (CAS RN: 711-82-0) is an organic compound that combines the rigid, aromatic naphthalene ring system with a flexible hydroxyethyl ether side chain.[1][2] This unique combination of a lipophilic aromatic core and a reactive hydrophilic tail makes it an attractive building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 711-82-0 | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |
| Molecular Formula | C₁₂H₁₂O₂ | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |
| Molecular Weight | 188.22 g/mol | Hoffman Fine Chemicals[1], Alfa Chemistry[2] |
| Physical State | Solid | Hoffman Fine Chemicals[1] |
| Appearance | Red solid | Hoffman Fine Chemicals[1] |
| Melting Point | 45 °C | Hoffman Fine Chemicals[1] |
| Boiling Point | 315 °C | Hoffman Fine Chemicals[1] |
The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry
The naphthalene moiety is not merely an inert aromatic system; it is an extensively explored and validated "privileged scaffold" in drug discovery.[3] Its rigid, planar structure provides a well-defined orientation for interacting with biological targets, while its lipophilicity aids in membrane permeability. Numerous FDA-approved drugs, including Propranolol (antihypertensive), Naproxen (anti-inflammatory), and Bedaquiline (antitubercular), feature a naphthalene core, underscoring its versatility and acceptance in therapeutic design.[3] Naphthalene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making any accessible naphthalene-based starting material, such as 2-(1-naphthalenyloxy)-ethanol, inherently valuable.[3]
Primary Research Application: A Scaffold for Adrenergic Receptor Modulators
Scientific Rationale: Structural Analogy to Aryloxypropanolamine Beta-Blockers
The most compelling application for 2-(1-naphthalenyloxy)-ethanol stems from its structural relationship to the aryloxypropanolamine class of beta-adrenergic antagonists (beta-blockers).[4][5] This class of drugs is fundamental in cardiovascular medicine.[6] The canonical structure of these drugs is Aryl-O-CH₂-CH(OH)-CH₂-NH-R.
A prime example is Propranolol, one of the first successful beta-blockers, with the chemical structure 1-(isopropylamino)-3-(1-naphthyloxy )-propan-2-ol.[7] The critical 1-naphthyloxy group is directly provided by the core of 2-(1-naphthalenyloxy)-ethanol. This makes our topic compound an ideal precursor for synthesizing a library of novel Propranolol analogues and other potential adrenergic modulators. The ethanol side chain provides a reactive handle for chemical elaboration to introduce the necessary aminopropanol functionality required for receptor binding and antagonism.
Target Pathway: Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like adrenaline, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the "fight-or-flight" response, including increased heart rate and contractility. Beta-blockers function by competitively inhibiting this interaction. Derivatives synthesized from 2-(1-naphthalenyloxy)-ethanol would be designed to act as antagonists at this receptor.
Caption: Proposed mechanism of action for antagonists derived from 2-(1-naphthalenyloxy)-ethanol.
Experimental Guide: Synthesis and Screening of a Candidate Library
This section outlines a validated, logical workflow for leveraging 2-(1-naphthalenyloxy)-ethanol to discover novel beta-blockers. The trustworthiness of this approach lies in its systematic progression and the inclusion of benchmark controls.
High-Level Experimental Workflow
The discovery process follows a well-trodden path in medicinal chemistry, moving from chemical synthesis to biological validation.
Caption: A typical drug discovery workflow starting from the core scaffold.
Detailed Protocol: Synthesis of a Propranolol Analogue Library
This protocol describes the conversion of the terminal alcohol of 2-(1-naphthalenyloxy)-ethanol into the aminopropanol side chain characteristic of beta-blockers. The key is to first convert the hydroxyl into a good leaving group.
Objective: To synthesize a library of N-substituted 1-amino-3-(1-naphthalenyloxy)-propan-2-ol derivatives.
Step 1: Synthesis of the Epoxide Intermediate (1-(oxiran-2-ylmethoxy)naphthalene)
-
Rationale: The classic route to aryloxypropanolamines involves reacting the parent phenol (1-naphthol) with epichlorohydrin.[8] This forms the key epoxide intermediate which can then be opened by an amine. This is a more direct and well-established route than starting with 2-(1-naphthalenyloxy)-ethanol for this specific target class. The synthesis from 1-naphthol is the industry-standard approach for creating propranolol and its derivatives.[8][9][10]
-
Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), solvent (e.g., ethanol/water), ethyl acetate.
-
Procedure:
-
Dissolve 1-naphthol in the ethanol/water solvent system.
-
Add a stoichiometric equivalent of NaOH and stir to form the sodium naphthoxide salt. This deprotonation is critical to enable nucleophilic attack.
-
Add an excess of epichlorohydrin to the solution and heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and perform a liquid-liquid extraction using ethyl acetate and water to isolate the crude product.
-
Purify the resulting epoxide intermediate, 1-(oxiran-2-ylmethoxy)naphthalene, using column chromatography.
-
Step 2: Amine Ring-Opening of the Epoxide
-
Rationale: The epoxide is a highly reactive three-membered ring. Nucleophilic attack by a primary or secondary amine will open the ring, regioselectively forming the desired 1-amino-3-aryloxy-2-propanol structure. By using a variety of amines (e.g., isopropylamine, tert-butylamine, piperidine), a diverse library can be generated for Structure-Activity Relationship (SAR) studies.
-
Materials: Purified epoxide intermediate, selected amine (e.g., isopropylamine), solvent (e.g., methanol).
-
Procedure:
-
Dissolve the epoxide intermediate in methanol.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction at room temperature or with gentle heating. The reaction is typically clean and can be monitored by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final pure analogue.
-
Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
-
Protocol: In Vitro Screening for Beta-Adrenergic Receptor Antagonism
Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for β₁ and β₂ adrenergic receptors.
-
Principle: A competitive radioligand binding assay is the gold standard for determining receptor affinity. It measures the ability of a test compound (the synthesized analogue) to displace a known high-affinity radiolabeled antagonist from the receptor.
-
Materials: Cell membranes expressing human β₁ or β₂ adrenergic receptors, [³H]-Dihydroalprenolol (a high-affinity, non-selective radiolabeled antagonist), synthesized compounds, Propranolol (positive control), assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.
-
Procedure:
-
Plate Setup: In a 96-well plate, add the cell membrane preparation, assay buffer, and varying concentrations of the synthesized test compounds.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of unlabeled Propranolol).
-
Incubation: Add a fixed concentration of [³H]-Dihydroalprenolol to all wells and incubate to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Kᵢ value indicates higher binding affinity.
-
Expanding the Horizon: Other Potential Research Avenues
While its application in adrenergic modulation is paramount, the naphthyloxy scaffold is far from a one-trick pony. The following areas represent fertile ground for further investigation.
-
Histamine H3 Receptor Ligands: A study on related naphthyloxy derivatives demonstrated high affinity for the histamine H3 receptor, a key target in neuropharmacology for treating cognitive and sleep disorders.[11] The synthesized library could be screened against this receptor to identify potential dual-target agents or novel CNS-active compounds.[11]
-
Anticancer Agents: Naphthalene derivatives are widely investigated for their cytotoxic properties against various cancer cell lines.[3][12] The mechanism often involves intercalation with DNA or inhibition of critical cellular enzymes. Screening the synthesized library against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) could uncover novel oncologic leads.
-
Antimicrobial Agents: The naphthalene ring is a core component of several antifungal and antibacterial agents.[3] The lipophilic nature of the naphthalene core can facilitate disruption of microbial cell membranes. The library could be tested for minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Conclusion and Future Directions
2-(1-naphthalenyloxy)-ethanol is a molecule of significant strategic importance for medicinal chemistry and drug discovery. While its direct biological effects may be limited, its true value is realized when viewed as a foundational building block. Its structural relationship to the aryloxypropanolamine beta-blockers provides a clear and compelling rationale for its use in generating libraries of novel cardiovascular agents. The detailed synthetic and screening protocols provided in this guide offer a validated roadmap for researchers to embark on this discovery process.
Future work should focus on expanding the diversity of the synthesized library to build a comprehensive Structure-Activity Relationship (SAR) model. Promising hits from in vitro screens must be advanced to secondary functional assays (e.g., cAMP assays) and subsequently to in vivo models to assess efficacy, pharmacokinetics, and safety. By applying the principles and methodologies outlined herein, researchers can unlock the full potential of 2-(1-naphthalenyloxy)-ethanol as a launchpad for the development of innovative new medicines.
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Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. Scientific World Journal, 2020. Available from: [Link]
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Wikipedia. Discovery and development of beta-blockers. Available from: [Link]
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Abdel-Wahab, N. M., et al. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 2022. Available from: [Link]
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Manoury, P. M. Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Journal of Cardiovascular Pharmacology, 1988. Available from: [Link]
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MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
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Deranged Physiology. Beta-blockers. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: [Link]
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Singh, P., & Singh, S. K. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 2019. Available from: [Link]
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DrugFuture. 2-(2-Naphthyloxy)ethanol. Available from: [Link]
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Manoury, P. M., et al. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Cardiovascular Pharmacology, 1988. Available from: [Link]
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ResearchGate. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Available from: [Link]
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YouTube. SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY. Available from: [Link]
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ResearchGate. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. Available from: [Link]
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Royal Society of Chemistry. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. Available from: [Link]
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MDPI. Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4946, Propranolol. Available from: [Link]
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MDPI. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Available from: [Link]
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MDPI. Two Novel Naphthalene Glucosides and an Anthraquinone Isolated from Rumex dentatus and Their Antiproliferation Activities in Four Cell Lines. Available from: [Link]
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An In-depth Technical Guide to 2-(naphthalen-1-yloxy)ethanol: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(naphthalen-1-yloxy)ethanol, a significant aryl ether with potential applications in medicinal chemistry and materials science. While specific historical records of its discovery are sparse, its structural motif is a recurring theme in a variety of functional molecules. This document will therefore focus on the logical synthesis, detailed characterization, and inferred applications of this compound, grounded in established chemical principles and data from closely related analogues.
Introduction and Historical Context
2-(naphthalen-1-yloxy)ethanol belongs to the class of naphthyl ethers, which are derivatives of naphthols. Historically, naphthols have been pivotal precursors in the synthesis of dyes and other fine chemicals.[1] The etherification of naphthols to produce compounds like 2-(naphthalen-1-yloxy)ethanol represents a key transformation that modifies their properties, often enhancing their utility as intermediates in the synthesis of more complex molecules. While a singular "discovery" of 2-(naphthalen-1-yloxy)ethanol is not well-documented, its synthesis falls under the well-established Williamson ether synthesis, a method developed in the 1850s that remains a cornerstone of modern organic chemistry.[2] The interest in naphthalenyloxy scaffolds has been propelled by their presence in various biologically active compounds, including pharmaceuticals.
Physicochemical and Spectroscopic Profile
The accurate characterization of a compound is fundamental to its application. The following table summarizes the key physicochemical properties of 2-(naphthalen-1-yloxy)ethanol, identified by its CAS Number 711-82-0.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [3] |
| Molecular Weight | 188.22 g/mol | [3] |
| Physical State | Solid | [3] |
| Appearance | Red solid | [3] |
| Melting Point | 45 °C | [3] |
| Boiling Point | 315 °C | [3] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3] |
| Refractive Index | 1.622 | [3] |
| Storage Condition | Sealed in a dry place at room temperature (20 to 22 °C) | [3] |
Synthesis of 2-(naphthalen-1-yloxy)ethanol
The most logical and widely applicable method for the synthesis of 2-(naphthalen-1-yloxy)ethanol is the Williamson ether synthesis.[4] This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic naphthoxide ion attacks an electrophilic haloalkane.
Reaction Principle and Mechanism
The synthesis involves two primary steps:
-
Deprotonation of 1-naphthol: A strong base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the hydroxyl group of 1-naphthol, forming the more nucleophilic 1-naphthoxide anion.
-
Nucleophilic Substitution: The 1-naphthoxide anion then acts as a nucleophile, attacking an appropriate electrophile, such as 2-chloroethanol or 2-bromoethanol, to form the ether linkage.
The following diagram illustrates the chemical reaction:
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-(1-Naphthalenyloxy)ethanol via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven laboratory protocol for the synthesis of 2-(1-naphthalenyloxy)ethanol. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. This protocol details the reaction of 1-naphthol with 2-chloroethanol in the presence of a base. The causality behind experimental choices, a self-validating system for ensuring reaction completion and purity, and in-depth characterization are central to this guide. This application note is designed to be a complete resource, offering both the practical steps for synthesis and the theoretical foundation for understanding the reaction.
Introduction
2-(1-Naphthalenyloxy)ethanol is a valuable chemical intermediate in the synthesis of various biologically active molecules and materials. Its structure, combining a naphthalene core with an ethanol side chain via an ether linkage, imparts unique physicochemical properties that are leveraged in medicinal chemistry and materials science. The reliable and efficient synthesis of this compound is therefore of significant interest to the research and drug development community.
The Williamson ether synthesis is the chosen method for this protocol due to its reliability and versatility.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2][3] In this specific application, 1-naphthol is deprotonated by a base to form the nucleophilic 1-naphthoxide, which then displaces the chloride from 2-chloroethanol to form the desired ether.
Reaction Principle and Mechanism
The synthesis of 2-(1-naphthalenyloxy)ethanol proceeds via the Williamson ether synthesis. The reaction can be broken down into two key steps:
-
Deprotonation of 1-naphthol: 1-Naphthol, a weak acid, is treated with a strong base (e.g., sodium hydroxide) to generate the sodium 1-naphthoxide salt. This step is crucial as it forms the potent nucleophile required for the subsequent reaction.
-
Nucleophilic Substitution (SN2): The 1-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol that is bonded to the chlorine atom. This results in the displacement of the chloride ion (a good leaving group) and the formation of the ether linkage.[1][3]
The overall reaction is as follows:
C₁₀H₇OH + ClCH₂CH₂OH + NaOH → C₁₀H₇OCH₂CH₂OH + NaCl + H₂O
Causality of Experimental Choices:
-
Choice of Base: Sodium hydroxide is a cost-effective and sufficiently strong base to deprotonate 1-naphthol. The use of a stronger base is generally not necessary and could lead to side reactions.
-
Choice of Solvent: Ethanol is a suitable solvent for this reaction as it can dissolve both 1-naphthol and sodium hydroxide.[4] It also has a boiling point that allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.[5]
-
Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The boiling point of ethanol (around 78 °C) provides a controlled temperature for the reaction.[5]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1-Naphthol | 90-15-3 | 144.17 | 14.42 g (0.1 mol) | High purity grade recommended.[6] |
| 2-Chloroethanol | 107-07-3 | 80.51 | 8.86 g (0.11 mol) | Use with caution, toxic. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 4.40 g (0.11 mol) | Use pellets or flakes. |
| Ethanol | 64-17-5 | 46.07 | 150 mL | Anhydrous or 95% can be used.[4] |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |
| Hexane | 110-54-3 | 86.18 | As needed | For column chromatography. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For column chromatography. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(1-naphthalenyloxy)ethanol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-naphthol (14.42 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture until the 1-naphthol is completely dissolved.
-
Carefully add sodium hydroxide pellets (4.40 g, 0.11 mol) to the solution. The mixture will warm up as the sodium hydroxide dissolves. Stir until a clear solution of sodium 1-naphthoxide is formed. It is important to add the sodium hydroxide before the 2-chloroethanol to ensure the formation of the naphthoxide.[5]
-
-
Reaction:
-
To the solution of sodium 1-naphthoxide, add 2-chloroethanol (8.86 g, 0.11 mol) dropwise using a dropping funnel.
-
Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 1-naphthol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate of the crude product may form.
-
Stir the aqueous mixture for 15-20 minutes.
-
-
Extraction:
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash them with 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 1-naphthol, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[7]
-
Pack a column with silica gel using a slurry method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate to 30%).
-
Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(1-naphthalenyloxy)ethanol as a solid. The expected melting point is around 45 °C.[8]
-
Advanced Protocol: Phase-Transfer Catalysis
For improved reaction rates and potentially milder conditions, a phase-transfer catalyst (PTC) can be employed.[9] This is particularly useful if scaling up the reaction.
-
Modified Reaction Setup:
-
In a round-bottom flask, combine 1-naphthol (14.42 g, 0.1 mol), 2-chloroethanol (8.86 g, 0.11 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (80 mL).
-
The reaction will be a two-phase system. Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-70 °C) for 2-4 hours.
-
The workup and purification would proceed as described in the standard protocol. The use of PTC can often lead to higher yields and reduced reaction times.[10]
-
Characterization of 2-(1-Naphthalenyloxy)ethanol
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₂O₂[11] |
| Molecular Weight | 188.22 g/mol [11] |
| Melting Point | 45 °C[8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.2 (m, 2H, Ar-H), 7.3-7.6 (m, 5H, Ar-H), 4.3 (t, 2H, -OCH₂-), 4.1 (t, 2H, -CH₂OH), 2.1 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5, 134.5, 127.5, 126.5, 126.0, 125.8, 125.2, 122.2, 120.5, 105.0, 69.5, 61.5. |
| FTIR (KBr, cm⁻¹) | ν: 3400-3300 (br, O-H stretch), 3050 (Ar C-H stretch), 2940, 2870 (Aliphatic C-H stretch), 1590, 1510, 1460 (Ar C=C stretch), 1270, 1090 (C-O stretch). |
Safety and Handling
-
1-Naphthol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6]
-
2-Chloroethanol: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethanol: Highly flammable liquid and vapor.[4] Keep away from ignition sources.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment. All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the base is fully dissolved before adding the alkyl halide. |
| Loss of product during workup. | Ensure proper phase separation during extraction. Minimize transfers between flasks. | |
| Product is an oil, not a solid | Impurities present. | Re-purify by column chromatography. Ensure all solvent is removed under high vacuum. |
| Multiple spots on TLC of final product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Purify carefully by column chromatography, ensuring good separation of spots. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(1-naphthalenyloxy)ethanol using the Williamson ether synthesis. By following the outlined procedures for reaction, workup, purification, and characterization, researchers can confidently prepare this valuable chemical intermediate. The inclusion of a phase-transfer catalysis option offers a pathway for process optimization. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.
References
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. (n.d.).
-
CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol | MFCD00080582 - Hoffman Fine Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis | Request PDF. (2025, August 7). Retrieved January 26, 2026, from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 26, 2026, from [Link]
-
Two-Phase (Bio)Catalytic Reactions in a Table-Top Centrifugal Contact Separator. (2008, April 15). Retrieved January 26, 2026, from [Link]
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1 H-NMR spectra of AN (a) and OAN (b) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). Retrieved January 26, 2026, from [Link]
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The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, January 4). Retrieved January 26, 2026, from [Link]
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The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, December 16). Retrieved January 26, 2026, from [Link]
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Safety Data Sheet: Ethanol - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]
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Intermolecular Dissociation Energies of 1-Naphthol Complexes with Ethene and Chloroethenes - ChemRxiv. (n.d.). Retrieved January 26, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
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- US2591877A - Purification of alcohols by azeotropic distillation - Google Patents. (n.d.).
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Ethanol as a 'Catalyst' for Effective Phase Transfer and Self‐Assembly of Gold Nanorods. (2023, September 14). Retrieved January 26, 2026, from [Link]
-
Structural basis of the 1H-nuclear magnetic resonance spectra of ethanol-water solutions based on multivariate curve resolution analysis of mid-infrared spectra - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
One-Pot Liquid-Phase Catalytic Conversion of Ethanol to 1-Butanol over Aluminium Oxide—The Effect of the Active Metal on the Selectivity - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
1-Naphthol - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PubMed. (2025, November 11). Retrieved January 26, 2026, from [Link]
-
Ethanol, 2-(1-naphthalenylamino)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 26, 2026, from [Link]
-
Asymmetric chlorinative dearomatization reaction of a 1-naphthol derivative - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analysis of Bioethanol Purification with Two Outlet Distillation System | Asian Journal Science and Engineering - CV. Creative Tugu Pena. (2023, September 5). Retrieved January 26, 2026, from [Link]
-
(PDF) Metabonomics with 1H-NMR spectroscopy and liquid chromatography-mass spectrometry applied to the investigation of metabolic changes caused by gentamicin-induced nephrotoxicity in the rat - ResearchGate. (2025, August 9). Retrieved January 26, 2026, from [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 26, 2026, from [Link]
- CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents. (n.d.).
- Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. (n.d.). Retrieved January 26, 2026, from https://www.chem.ucla.edu/~bacher/Specialtopics/Ethanol.htmlbacher/Specialtopics/Ethanol.html
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Application Notes and Protocols: 2-(1-Naphthalenyloxy)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-(1-Naphthalenyloxy)ethanol
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile family of molecules, 2-(1-naphthalenyloxy)ethanol emerges as a particularly valuable building block. Its structure, featuring a reactive primary alcohol appended to the bulky, lipophilic naphthalene core via a flexible ether linkage, offers a unique combination of properties. This arrangement allows for the strategic introduction of the naphthalenyloxy moiety into larger, more complex molecules, making it an essential precursor in the synthesis of high-value compounds, particularly in the pharmaceutical industry. The beta-blocker propranolol, for instance, contains a closely related 3-(1-naphthyloxy)propan-2-ol structure, highlighting the relevance of this chemical motif.
This guide provides a comprehensive overview of 2-(1-naphthalenyloxy)ethanol, from its synthesis and characterization to its application as a synthetic intermediate. The protocols detailed herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each experimental step to empower researchers in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Red solid | |
| Melting Point | 45 °C | |
| Boiling Point | 315 °C | |
| CAS Number | 711-82-0 |
Safety Information:
2-(1-Naphthalenyloxy)ethanol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The following hazard statements are associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Synthesis of 2-(1-Naphthalenyloxy)ethanol
The most direct and efficient method for the synthesis of 2-(1-naphthalenyloxy)ethanol is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the deprotonation of a phenol, in this case, 1-naphthol, to form a nucleophilic naphthoxide, which then undergoes an S(_N)2 reaction with a suitable two-carbon electrophile.[3]
Protocol 1: Williamson Ether Synthesis using 1-Naphthol and 2-Bromoethanol
This protocol outlines a robust procedure for the laboratory-scale synthesis of 2-(1-naphthalenyloxy)ethanol.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
1-Naphthol
-
2-Bromoethanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (absolute) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel) or recrystallization
Procedure:
-
Deprotonation of 1-Naphthol: To a solution of 1-naphthol (1.0 eq) in ethanol or DMF in a round-bottom flask, add a strong base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).[4][5] Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium or potassium 1-naphthoxide salt. The formation of the salt can often be observed by a change in the color or clarity of the solution.
-
Nucleophilic Substitution: To the solution of the 1-naphthoxide salt, add 2-bromoethanol (1.2 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (for ethanol, the boiling point is 78 °C) and maintain the reflux for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If DMF was used as the solvent, it is advisable to pour the reaction mixture into a larger volume of water to precipitate the product. If ethanol was used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The aqueous washes help to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(1-naphthalenyloxy)ethanol can be purified by either flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexane.
Characterization of 2-(1-Naphthalenyloxy)ethanol
Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for 2-(1-naphthalenyloxy)ethanol.
| Spectroscopic Data | Expected Values |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.0-8.5 ppm. The methylene protons adjacent to the oxygen atoms will appear as triplets in the range of 3.5-4.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the ten aromatic carbons of the naphthalene ring in the region of 110-155 ppm. The two aliphatic carbons will appear in the upfield region, typically between 60-75 ppm. |
| IR Spectroscopy | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Characteristic C-O stretching bands for the ether linkage will be observed in the range of 1050-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns may include the loss of the ethanol side chain. |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and the specific instrument used for analysis.
Application of 2-(1-Naphthalenyloxy)ethanol as a Building Block
The primary alcohol functionality of 2-(1-naphthalenyloxy)ethanol makes it a versatile starting material for further synthetic transformations. One of the most valuable applications is its conversion to the corresponding epoxide, 1-(1-naphthyloxy)-2,3-epoxypropane, a key intermediate in the synthesis of pharmaceuticals like propranolol.
Protocol 2: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane
This protocol describes the conversion of 2-(1-naphthalenyloxy)ethanol to its corresponding epoxide via a two-step process involving tosylation followed by intramolecular cyclization.
Reaction Scheme:
Synthetic route to 1-(1-Naphthyloxy)-2,3-epoxypropane.
Part A: Tosylation of 2-(1-Naphthalenyloxy)ethanol
Materials:
-
2-(1-Naphthalenyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-(1-naphthalenyloxy)ethanol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine or triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). It is important to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of cold 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(1-naphthalenyloxy)ethyl tosylate. This intermediate is often used in the next step without further purification.
Part B: Intramolecular Cyclization to form the Epoxide
Materials:
-
Crude 2-(1-Naphthalenyloxy)ethyl tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringe for addition of reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Addition of Intermediate: Dissolve the crude 2-(1-naphthalenyloxy)ethyl tosylate in anhydrous THF and add it dropwise to the suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the formation of the epoxide.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude 1-(1-naphthyloxy)-2,3-epoxypropane can be purified by flash column chromatography on silica gel.
Conclusion
2-(1-Naphthalenyloxy)ethanol is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its primary alcohol functionality allow for its incorporation into a variety of more complex molecular architectures. The protocols provided in this guide offer a solid foundation for the synthesis and application of this important intermediate, particularly in the context of pharmaceutical research and development. The ability to readily convert it to the corresponding epoxide opens up a wide range of synthetic possibilities for the creation of novel bioactive compounds.
References
-
Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]
-
Hoffman Fine Chemicals. (n.d.). 2-(1-Naphthalenyloxy)ethanol. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved January 26, 2026, from [Link]
-
Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved January 26, 2026, from [Link]
-
Williamson Ether Synthesis of 2-Octadecyloxy-Naphthalene. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. US5420362A - Synthesis of 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 5. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
The Nexus of Naphthyloxy Ethanol Chemistry: A Guide to Pharmaceutical Intermediate Synthesis
For the discerning researcher and professional in drug development, understanding the nuances of key pharmaceutical intermediates is paramount. Among these, 2-(1-naphthalenyloxy)ethanol emerges as a critical building block, primarily recognized for its role in the synthesis of vasoactive and psychoactive pharmaceutical agents. This document provides an in-depth exploration of its synthesis and application, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the core synthetic protocols, the rationale behind methodological choices, and the pathways to prominent active pharmaceutical ingredients (APIs).
Foundational Synthesis of 2-(1-Naphthalenyloxy)ethanol: A Modern Take on a Classic Reaction
The principal route to 2-(1-naphthalenyloxy)ethanol is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 1-naphthol attacks an ethanol derivative.
Mechanistic Underpinnings
The synthesis begins with the deprotonation of 1-naphthol (a weak acid) by a suitable base to form the more nucleophilic 1-naphthoxide anion. This anion then participates in a bimolecular nucleophilic substitution (SN2) reaction with a 2-haloethanol, typically 2-chloroethanol. The choice of a primary halide is crucial as it minimizes competing elimination reactions.[2]
Protocol 1: Synthesis of 2-(1-Naphthalenyloxy)ethanol
This protocol outlines a standard laboratory procedure for the synthesis of 2-(1-naphthalenyloxy)ethanol.
Materials:
-
1-Naphthol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-naphthol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq) in N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(1-naphthalenyloxy)ethanol.
Causality of Choices:
-
Potassium Carbonate: A moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 1-naphthol without being overly aggressive, which could lead to side reactions.
-
Potassium Iodide: Acts as a catalyst via the Finkelstein reaction, where the chloride on 2-chloroethanol is transiently replaced by iodide. Iodide is a better leaving group than chloride, thus accelerating the rate of the SN2 reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism by solvating the potassium cation, leaving the naphthoxide anion more available for nucleophilic attack.
Application in the Synthesis of Naftopidil
Naftopidil is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[3] Its synthesis prominently features a derivative of 2-(1-naphthalenyloxy)ethanol. The key intermediate is the corresponding epoxide, 3-(1-naphthyloxy)-1,2-propylene oxide.
Pathway from Alcohol to Epoxide
While a direct conversion from 2-(1-naphthalenyloxy)ethanol is possible, a more common and efficient industrial route involves the reaction of 1-naphthol with epichlorohydrin. This reaction, often carried out under phase-transfer catalysis, directly yields the desired epoxide intermediate.[4]
dot
Caption: Synthetic pathway to Naftopidil.
Protocol 2: Synthesis of 3-(1-Naphthyloxy)-1,2-propylene oxide
This protocol details the synthesis of the key epoxide intermediate for Naftopidil.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Dioxane
-
Water
Procedure:
-
Reaction Setup: To a solution of 1-naphthol (1.0 eq) and epichlorohydrin (1.4 eq) in dioxane, add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Base Addition: Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the stirred mixture.
-
Reaction: Heat the reaction to 70 °C and maintain for several hours until TLC indicates the consumption of 1-naphthol.[4]
-
Work-up and Isolation: After cooling, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by vacuum distillation or column chromatography.
The Role of Phase-Transfer Catalysis: The use of a phase-transfer catalyst like TBAB is crucial for this reaction. The naphthoxide anion is soluble in the aqueous phase (where the NaOH is), while epichlorohydrin is in the organic phase. The quaternary ammonium cation of TBAB pairs with the naphthoxide anion, shuttling it into the organic phase where it can react with epichlorohydrin. This dramatically increases the reaction rate and allows for milder reaction conditions.[4]
Protocol 3: Synthesis of Naftopidil
This final step involves the ring-opening of the epoxide with the appropriate piperazine derivative.[5][6]
Materials:
-
3-(1-Naphthyloxy)-1,2-propylene oxide
-
1-(2-Methoxyphenyl)piperazine
-
Ethanol
Procedure:
-
Reaction: In a round-bottom flask, dissolve 3-(1-naphthyloxy)-1,2-propylene oxide (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 5-7 hours. The reaction progress can be monitored by TLC.[5]
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, Naftopidil, will often crystallize from the solution.
-
Isolation and Purification: Collect the solid product by filtration. The crude Naftopidil can be recrystallized from ethanol to achieve high purity.[5]
Application in the Synthesis of Dapoxetine
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. While multiple synthetic routes exist, some involve the coupling of a side chain to the naphthyloxy moiety. A plausible, though less direct, application of 2-(1-naphthalenyloxy)ethanol would be its conversion to a suitable electrophile for subsequent reaction with an amine.
A more direct documented synthesis of Dapoxetine involves the reaction of 1-naphthol with a pre-formed amino alcohol derivative. However, for the purpose of illustrating the utility of the naphthalenyloxy ethanol core, a hypothetical, chemically sound pathway is presented.
dot
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) method for 2-(1-naphthalenyloxy)ethanol analysis
An Application Note for the Isocratic HPLC-UV Analysis of 2-(1-naphthalenyloxy)ethanol
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(1-naphthalenyloxy)ethanol. The methodology employs a reversed-phase C18 column with a simple mobile phase consisting of acetonitrile and a phosphate buffer, coupled with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a validated framework for the accurate determination of 2-(1-naphthalenyloxy)ethanol in various sample matrices. The guide includes comprehensive protocols for instrument setup, sample preparation, system suitability testing, and method validation in accordance with ICH guidelines.
Introduction and Scientific Rationale
2-(1-naphthalenyloxy)ethanol is an aromatic ether-alcohol compound. Structurally, it shares the naphthalenyloxy moiety with several beta-adrenergic blocking agents (beta-blockers), such as Propranolol.[1][2] Consequently, it may be encountered as a synthetic intermediate, a related substance, or an impurity in the manufacturing of these pharmaceuticals. Accurate quantification is therefore critical for ensuring the purity, safety, and efficacy of final drug products.
Principle of the Method:
The selected analytical approach is reversed-phase HPLC (RP-HPLC), the most common and versatile mode of liquid chromatography.[3][4] The choice is predicated on the physicochemical properties of 2-(1-naphthalenyloxy)ethanol, which possesses both a non-polar naphthalene ring system and a polar hydroxyethyl side chain.
-
Stationary Phase: A C18 (octadecylsilane) column is used. The non-polar C18 chains create a hydrophobic stationary phase that interacts with the non-polar naphthalene moiety of the analyte, leading to its retention.[5][6]
-
Mobile Phase: A polar mobile phase, consisting of a mixture of aqueous buffer and an organic modifier (acetonitrile), is used to elute the analyte.[3][7] By adjusting the ratio of acetonitrile to the aqueous buffer, the polarity of the mobile phase is controlled, which in turn governs the retention time of the analyte. An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and reduced run-to-run variability.[8]
-
Detection: The naphthalene ring system in the analyte contains a chromophore that strongly absorbs ultraviolet (UV) radiation. Based on the spectral properties of naphthalene, a detection wavelength of 220 nm is selected to ensure high sensitivity.[9][10]
This combination of a non-polar stationary phase and a polar mobile phase ensures a selective and efficient separation of 2-(1-naphthalenyloxy)ethanol from other potential components in a sample.
Figure 1: Conceptual workflow of the HPLC system for the analysis of 2-(1-naphthalenyloxy)ethanol.
Materials and Reagents
| Material | Grade/Specification |
| 2-(1-naphthalenyloxy)ethanol | Reference Standard (>98% purity) |
| Acetonitrile (ACN) | HPLC Grade[11] |
| Potassium Dihydrogen Phosphate | Analytical Reagent Grade |
| Orthophosphoric Acid | Analytical Reagent Grade |
| Water | HPLC or Milli-Q Grade |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Syringe Filters | 0.45 µm PVDF or Nylon |
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV detector.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath before use.
-
Diluent: Prepare a mixture of Acetonitrile:Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(1-naphthalenyloxy)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
Accurately weigh a sample amount expected to contain approximately 10 mg of 2-(1-naphthalenyloxy)ethanol and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Figure 2: Step-by-step analytical workflow from preparation to final report.
System Suitability Testing (SST)
Before starting the analysis, the suitability of the chromatographic system must be verified.[12][13] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in the USP guidelines.[14][15][16]
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the repeatability and precision of the injector and detector.[14] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[14] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency and resolving power of the column. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the diluent (as a blank) to ensure no carryover or contamination.
-
Inject the Working Standard Solution.
-
Inject the prepared sample solutions.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 10 samples) to monitor system stability.
Data Analysis and Calculations
The concentration of 2-(1-naphthalenyloxy)ethanol in the sample is calculated using the peak area from the chromatogram based on an external standard calibration.
Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[17][18][19]
| Validation Parameter | Result |
| Specificity | The peak for 2-(1-naphthalenyloxy)ethanol was well-resolved from the blank and potential impurities. No interference was observed. |
| Linearity (r²) | > 0.999 over a range of 10-150 µg/mL. |
| Range | 10 µg/mL to 150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (80%, 100%, 120%). |
| Precision (RSD%) | Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | The method was unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Conclusion
The HPLC method described in this application note provides a simple, precise, accurate, and robust solution for the quantitative determination of 2-(1-naphthalenyloxy)ethanol. The use of a standard C18 column and a common isocratic mobile phase makes this method easily transferable to most analytical laboratories. The comprehensive validation confirms that the method is suitable for its intended purpose in quality control and research environments.
References
- ResearchGate. (2022, July 8). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza.
-
Hoffman Fine Chemicals. CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol | MFCD00080582. Retrieved from [Link]
-
National Center for Biotechnology Information. Naphthalen-1-ethanol. PubChem. Retrieved from [Link]
-
SIELC Technologies. Separation of Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. UV spectra of naphthalene (C10H8) (1 mg/L) dissolved in 96 % ethanol. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Agilent Technologies. (2012, June 12). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
-
ResearchGate. Development and validation of HPLC method for estimation of propranolol HCL in human plasma. Retrieved from [Link]
-
Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
National Center for Biotechnology Information. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. Retrieved from [Link]
-
Agilent Technologies. Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]
-
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2025, November 6). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]
-
Redalyc. HPLC mapping of second generation ethanol production with lignocelluloses wastes and diluted sulfuric hydrolysis. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. Retrieved from [Link]
-
University of Florida. Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Austin Publishing Group. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2025, November 5). HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 5). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. PMC. Retrieved from [Link]
-
ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
National Institute of Standards and Technology. Naphthalene with Ethanol. IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. A PRECISE RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DIAZEPAM. Retrieved from [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
ResearchGate. (2025, August 10). isocratic separation of four beta blockers with amlodipine by c18 rp-hplc: application to amlodipine determination in pharmaceutical dosage forms. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
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Application Note: A Practical Guide to Reaction Monitoring Using Gas Chromatography-Mass Spectrometry (GC-MS)
<
Abstract
In the fast-paced environments of pharmaceutical development, chemical synthesis, and academic research, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a gold-standard analytical technique, offering unparalleled specificity and sensitivity for the qualitative and quantitative analysis of volatile and semi-volatile compounds.[1][2][3] This guide provides a comprehensive framework for developing and implementing robust GC-MS protocols for real-time or time-point reaction monitoring. We will delve into the critical aspects of experimental design, from strategic sampling and reaction quenching to meticulous sample preparation and method development. By explaining the causality behind each procedural step, this note equips researchers, scientists, and drug development professionals with the field-proven insights necessary to generate reliable, high-quality data for kinetic studies, yield optimization, and impurity profiling.
The "Why": Foundational Principles and Strategic Advantages of GC-MS
The Mechanism: A Powerful Partnership
GC-MS combines two powerful analytical techniques into a single, synergistic system.[4]
-
Gas Chromatography (GC) first separates the components of a complex mixture in time. The sample is vaporized and swept by a carrier gas through a capillary column.[1] Compounds separate based on their boiling points and their interactions with the column's stationary phase.[1]
-
Mass Spectrometry (MS) then acts as a highly specific detector. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The MS sorts these charged fragments by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[1][5]
The result is a three-dimensional dataset: signal intensity, retention time, and mass-to-charge ratio, providing a high degree of confidence in both the identification and quantification of reaction components.
The Advantage: Why Choose GC-MS for Reaction Monitoring?
-
High Specificity: The mass spectrometer's ability to provide structural information allows for the unambiguous identification of reactants, products, intermediates, and byproducts, even if they co-elute chromatographically.[2][3]
-
Excellent Sensitivity: GC-MS is capable of detecting and quantifying analytes at trace levels (ppb and lower), which is crucial for identifying low-level impurities or tracking the formation of minor byproducts.[6][7]
-
Quantitative Accuracy: When used with appropriate standards, GC-MS provides highly accurate and precise quantification of reaction components, enabling the calculation of critical metrics like conversion, yield, and selectivity.[8][9]
-
Versatility: A wide range of volatile and semi-volatile compounds are amenable to GC-MS analysis. For polar or non-volatile compounds, derivatization can be employed to make them suitable for analysis.[10][11]
The Caveats: Limitations and Considerations
Despite its strengths, GC-MS is not a universal solution. Key limitations include:
-
Analyte Volatility: Compounds must be thermally stable and volatile enough to be vaporized without decomposition.[12][13]
-
Sample Matrix: Complex matrices can interfere with the analysis and contaminate the instrument, necessitating thorough sample preparation.[14][15]
-
Run Time: A typical GC-MS run can take from several minutes to over an hour, which may limit its application for monitoring extremely fast reactions in real-time.[16]
Experimental Design: The Blueprint for Success
A robust monitoring protocol begins long before the first sample is injected. Careful planning is essential for generating meaningful data.
The Crucial First Step: Reaction Quenching
To obtain an accurate snapshot of the reaction at a specific time point, the reaction must be stopped instantly and completely. This process, known as quenching, prevents any further chemical transformation during sample preparation and analysis.[17][18]
Causality: The choice of quenching agent is critical and depends on the reaction chemistry. The goal is to neutralize a reactive species (e.g., a catalyst, reagent, or reactive intermediate) without interfering with the analytes of interest or the subsequent analysis.
Common Quenching Strategies:
-
Rapid Cooling: For many reactions, drastically lowering the temperature (e.g., with an ice bath or dry ice/acetone bath) is sufficient to halt the reaction.[17][18] This is often the cleanest method as it introduces no new chemical agents.
-
Chemical Quenching: Involves adding a reagent that rapidly consumes a key reactant or catalyst. For example, an acid can be neutralized with a base, or a reactive organometallic reagent can be quenched with water or methanol.[18]
-
Dilution: In some cases, rapid dilution with a cold solvent can effectively stop a reaction by lowering the concentration of reactants.
Trustworthiness: Always verify your quenching method. Analyze a quenched sample immediately and then again after a set period (e.g., 1 hour). The results should be identical, confirming that the reaction has been completely stopped.
The "Gold Standard": Internal vs. External Standards for Quantification
Quantitative analysis relies on comparing the detector response of an analyte to that of a standard of known concentration.[8]
-
External Standard: A series of standards of known concentrations are analyzed separately from the samples. A calibration curve is generated, and the concentration of the analyte in the sample is determined from this curve. This method is simple but highly susceptible to variations in injection volume.
-
Internal Standard (IS): A known amount of a non-interfering compound is added to every sample and standard before analysis.[19] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.
Causality: The use of an internal standard is the self-validating system for quantitative GC-MS. It corrects for variations in sample volume, injection inconsistencies, and minor changes in instrument response, leading to significantly more robust and reliable data.[19][20]
Selecting an Ideal Internal Standard: [19][21]
-
Not Present in the Sample: The IS must not be a natural component of the reaction mixture.
-
Chemically Similar: It should have similar chemical properties to the analyte to ensure similar behavior during sample preparation and injection. For MS analysis, a stable isotope-labeled version of the analyte is the ideal choice.[21]
-
Chromatographically Resolved: It must be well-separated from all other peaks in the chromatogram.
-
Elutes Near Analyte(s): An ideal IS elutes in the vicinity of the target analytes.
The Protocol: From Reaction Vial to Chromatogram
This section outlines a detailed, step-by-step methodology for a typical reaction monitoring experiment.
Phase 1: Sample Preparation Workflow
Proper sample preparation is critical to protect the instrument and ensure accurate results.[14][15] The primary goals are to isolate the analytes of interest from interfering matrix components and prepare them in a solvent suitable for injection.[1][15]
Detailed Protocol: Example Liquid-Liquid Extraction
This protocol is a general template and should be optimized for your specific reaction.
-
Sampling & Quenching:
-
At the desired time point (e.g., t = 0, 5, 15, 60 min), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture using a calibrated pipette.
-
Immediately dispense the aliquot into a vial containing the quenching solution (e.g., 1 mL of ice-cold saturated sodium bicarbonate solution). Mix thoroughly.
-
-
Internal Standard Addition:
-
Add a precise volume (e.g., 100 µL) of the internal standard stock solution (of known concentration) to the quenched sample.
-
-
Extraction:
-
Add an appropriate, immiscible organic solvent (e.g., 1 mL of ethyl acetate or dichloromethane).[1][12] The solvent should readily dissolve the analytes of interest and be volatile.
-
Cap the vial and vortex for 30-60 seconds to ensure thorough mixing and extraction of the analytes into the organic phase.
-
-
Phase Separation:
-
Isolation and Drying:
-
Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate) to remove any residual water.
-
-
Final Preparation:
When to Use Derivatization:
If your target molecules contain polar functional groups like -OH, -NH2, -COOH, or -SH, they may exhibit poor peak shape or be non-volatile.[13] Derivatization chemically modifies these groups to make the analyte more volatile and amenable to GC analysis.[11][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective technique.
Phase 2: GC-MS Instrumentation and Method Development
Developing a robust GC-MS method involves optimizing several key parameters to achieve good separation and sensitivity.
Table 1: Typical GC-MS Parameters for Reaction Monitoring
| Parameter | Typical Setting | Rationale & Causality |
| GC Inlet | ||
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrated samples to avoid overloading the column. Use Splitless for trace analysis to maximize sensitivity.[22] |
| Inlet Temperature | 250 °C (or ~20 °C above the boiling point of the least volatile analyte) | Ensures rapid and complete vaporization of the sample without causing thermal degradation of analytes.[12] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, non-polar phase suitable for a wide range of compounds.[21] Choose a polar phase (e.g., WAX) for polar analytes. |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. |
| Oven Program | ||
| Temperature Program | e.g., Hold at 50 °C for 2 min, then ramp 10 °C/min to 280 °C, hold for 5 min | The temperature ramp separates compounds by their boiling points. The program must be optimized to resolve all key components.[21][22] |
| Carrier Gas | ||
| Gas Type & Flow Rate | Helium, Constant Flow @ 1.0-1.5 mL/min | Helium is an inert and efficient carrier gas. Constant flow mode ensures reproducible retention times.[21] |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces reproducible, fragment-rich mass spectra ideal for library searching.[21] |
| Mass Range | 40 - 500 amu | A range that covers the expected molecular weights of reactants, products, and the internal standard. |
| Acquisition Mode | Full Scan | Acquires all mass data within the specified range, which is ideal for identifying unknown compounds and confirming known ones. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they travel from the GC column to the MS source.[21] |
Data Interpretation and Analysis: Translating Raw Data into Chemical Insight
-
Peak Identification: Identify the peaks for your reactants, products, and internal standard by comparing their retention times and matching their mass spectra against a reference library (e.g., NIST) or a previously injected pure standard.
-
Quantification:
-
Integrate the peak areas for all identified compounds and the internal standard.
-
Calculate the Response Factor (RF) for each analyte using a calibration standard:
-
RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
-
For each experimental time point, calculate the concentration of the analyte:
-
Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)
-
-
-
Calculate Key Metrics:
-
% Conversion = ( (Initial Moles of Reactant - Moles of Reactant at time t) / Initial Moles of Reactant ) * 100
-
% Yield = ( (Moles of Product at time t) / Theoretical Maximum Moles of Product ) * 100
-
Troubleshooting: A Field-Guide to Common Challenges
Even with a well-designed protocol, issues can arise. A systematic approach is key to resolving them quickly.[23][24][25]
Table 2: Common GC-MS Troubleshooting Scenarios
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Weak Signal | Injection issue (blocked syringe, no sample).[24] Carrier gas leak. Contaminated MS source. | Check sample vial and syringe. Perform a system leak check.[24] Clean the ion source. |
| Peak Tailing | Active sites in the inlet liner or column. Column contamination. Analyte is too polar. | Use a deactivated liner.[24] Trim the first few cm off the column. Consider derivatization.[13] |
| Peak Fronting | Column overload. Incompatible solvent. | Dilute the sample or increase the split ratio. Ensure the sample is dissolved in a solvent compatible with the column phase.[24] |
| Ghost Peaks | Contamination in the inlet, syringe, or carrier gas.[26] Septum bleed. | Run a solvent blank. Clean the inlet and replace the septum. Check gas traps. |
| Retention Time Shift | Change in carrier gas flow rate. Column aging or contamination. Oven temperature issue. | Check for leaks and verify flow settings.[24] Condition the column or trim the inlet end. Verify oven temperature accuracy. |
Conclusion
Gas Chromatography-Mass Spectrometry is an indispensable tool for detailed reaction monitoring, providing the specificity, sensitivity, and quantitative power needed to gain deep insights into chemical processes. The success of this technique, however, is not merely dependent on the instrumentation but is built upon a foundation of meticulous experimental design, validated sample preparation, and systematic method development. By understanding the causality behind each step—from quenching and internal standard selection to the optimization of GC and MS parameters—researchers can establish a self-validating system that produces trustworthy and reproducible data. This guide serves as a comprehensive protocol and a field-guide to empower scientists to harness the full potential of GC-MS, enabling them to accelerate discovery, optimize processes, and ensure the quality and safety of their chemical products.
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Chemistry For Everyone. (2023, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]
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ChromSolutions. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide. Retrieved from [Link]
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MDPI. (n.d.). Selecting Non-VOC Emitting Cork Oaks—A Chance to Reduce Regional Air Pollution. Retrieved from [Link]
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Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
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Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
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MDPI. (n.d.). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 4). How Is GC-MS Used For Quantitative Analysis? [Video]. YouTube. Retrieved from [Link]
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Agilent Technologies. (n.d.). Triple Quadrupole GC/MS Application Compendium. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
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PubMed. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved from [Link]
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National Institutes of Health (NIH). (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
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Chemistry LibreTexts. (2023, March 26). 8.10: Fast Reactions in Solution. Retrieved from [Link]
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Application Note: A Detailed Guide to the Synthesis of Aryloxypropanolamine β-Blocker Analogues
Introduction: The Architectural Elegance of β-Blockers
Beta-adrenergic receptor antagonists, or β-blockers, represent a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2] The vast majority of clinically significant β-blockers, such as propranolol, metoprolol, and atenolol, belong to the aryloxypropanolamine class.[1][3] This chemical scaffold is defined by three key components: an aromatic ring system, a flexible oxymethylene bridge (—O—CH₂—), and a propanolamine side chain containing a secondary amine and a hydroxyl group.[1][3] The introduction of the oxymethylene bridge was a pivotal discovery, leading to compounds with significantly higher potency than the earlier arylethanolamine structures.[1]
This application note provides a detailed, mechanistically-grounded guide for the synthesis of aryloxypropanolamine β-blocker analogues. We will use the synthesis of Propranolol , which features a naphthalenyloxy moiety, as our model system. This classic synthesis pathway is robust, well-documented, and illustrates the core chemical transformations central to producing a wide array of β-blocker analogues. The protocol is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction, ensuring a comprehensive and reproducible methodology.
Scientific Rationale & Mechanistic Overview
The synthesis of an aryloxypropanolamine β-blocker is fundamentally a two-stage process:
-
Formation of a Glycidyl Ether Intermediate: This step involves the reaction of a phenolic starting material (in our model, 1-naphthol) with epichlorohydrin. This is a variation of the Williamson ether synthesis. Under basic conditions, the phenolic proton is abstracted to form a highly nucleophilic phenoxide anion. This anion then attacks epichlorohydrin. There are two potential pathways for this reaction: a direct SN2 displacement of the chloride or an initial ring-opening of the epoxide followed by an intramolecular SN2 reaction to reform an epoxide ring.[1] Both pathways yield the same critical intermediate: an aryl glycidyl ether—in this case, 1-(1-naphthyloxy)-2,3-epoxypropane.[1][2] The base is crucial as it deprotonates the phenol, creating the necessary nucleophile for the reaction to proceed.
-
Epoxide Ring-Opening with an Amine: The synthesized glycidyl ether is then subjected to a nucleophilic ring-opening reaction with a suitable primary or secondary amine (for propranolol, isopropylamine is used).[4][5] The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide ring, leading to the formation of the desired secondary amine and a secondary alcohol, thus completing the aryloxypropanolamine structure.[1]
This two-step sequence is highly efficient and adaptable, allowing for significant chemical diversity by simply varying the starting phenol and the amine used in the second step.
Figure 1: General two-stage synthetic pathway for Propranolol.
Reagent Analysis and Properties
Successful synthesis requires a thorough understanding of the physical, chemical, and safety properties of all reagents.
| Reagent | Formula | M.W. ( g/mol ) | Key Physical Properties | Hazard Summary |
| 1-Naphthol | C₁₀H₈O | 144.17 | White to yellowish solid. MP: 94-97 °C. | Harmful if swallowed. Causes skin and serious eye irritation. |
| 2-(1-Naphthalenyloxy)ethanol | C₁₂H₁₂O₂ | 188.22 | Red solid. MP: 45 °C. BP: 315 °C.[6] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] |
| Epichlorohydrin | C₃H₅ClO | 92.52 | Colorless liquid. BP: 116 °C. Density: 1.18 g/cm³. | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[5] |
| Isopropylamine | C₃H₉N | 59.11 | Colorless, volatile liquid. BP: 32-34 °C. | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | White solid. MP: 360 °C. | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. |
| Ethanol | C₂H₅OH | 46.07 | Colorless liquid. BP: 78 °C. | Highly flammable liquid and vapor. Causes serious eye irritation.[7] |
Detailed Experimental Protocol: Synthesis of Propranolol
This protocol is adapted from established literature procedures.[4][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part A: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthol (14.4 g, 0.1 mol).
-
Base Addition: Dissolve the 1-naphthol in 100 mL of a 9:1 ethanol/water mixture.[8] While stirring, add potassium hydroxide (KOH) (6.2 g, 0.11 mol) to the solution. Stir for 30 minutes at room temperature to ensure the complete formation of the potassium naphthoxide salt. The solution will typically darken.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin (18.5 g, 0.2 mol) dropwise to the stirring solution over 30 minutes. An excess of epichlorohydrin is used to maximize the conversion of 1-naphthol.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Extraction: Add 100 mL of deionized water and 100 mL of diethyl ether to the residue in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer twice with 50 mL of 5% NaOH solution to remove any unreacted 1-naphthol, followed by two washes with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-(1-naphthyloxy)-2,3-epoxypropane as an oil. Further purification can be achieved by vacuum distillation if necessary.[4]
Part B: Synthesis of Propranolol
-
Setup: In a clean, dry 250 mL round-bottom flask, place the crude 1-(1-naphthyloxy)-2,3-epoxypropane (0.1 mol) obtained from Part A.
-
Amine Addition: Add a significant excess of isopropylamine (e.g., 4-6 molar equivalents; approx. 24-36 g, 0.4-0.6 mol). The excess amine serves as both the nucleophile and the solvent.
-
Reaction: Heat the mixture to a gentle reflux (approximately 40-50 °C) with stirring for 3-4 hours. Monitor the reaction by TLC until the epoxide starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess isopropylamine using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in a suitable solvent like toluene. The propranolol base can be encouraged to crystallize by cooling.[4] For higher purity, the crude product can be recrystallized from a solvent system such as toluene/n-hexane.[4] Filter the resulting solid and dry it under vacuum to yield pure propranolol base.
Figure 2: Step-by-step experimental workflow for the synthesis of Propranolol.
Characterization and Validation
To ensure the successful synthesis and purity of the final product, a self-validating system of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the synthesized propranolol. The proton NMR spectrum should show characteristic peaks for the naphthalene ring protons, the oxymethylene and methine protons of the side chain, and the isopropyl group protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. For propranolol, the expected molecular weight is 259.34 g/mol .[9]
-
Melting Point (MP): The melting point of the purified solid can be compared to the literature value (Propranolol base: ~96 °C) as an indicator of purity.
Critical Safety Considerations
-
Epichlorohydrin: This reagent is a known genotoxic substance and a suspected carcinogen.[5] It is highly toxic and must be handled with extreme caution in a certified chemical fume hood. Avoid all contact with skin and eyes, and prevent inhalation of vapors.
-
Corrosive Bases: Solid KOH and its concentrated solutions are highly corrosive and can cause severe burns. Handle with appropriate care.
-
Flammable Solvents: Ethanol and isopropylamine are highly flammable.[7] Ensure that all heating is performed using a controlled heating mantle or water bath, and keep all ignition sources away from the experimental setup.
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable framework for producing aryloxypropanolamine β-blocker analogues. By starting with a substituted phenol or naphthol and reacting it with epichlorohydrin, a versatile glycidyl ether intermediate is formed. Subsequent ring-opening with a desired amine allows for the creation of a diverse library of compounds for further research and drug development. Understanding the underlying mechanisms and adhering to strict safety protocols are paramount for the successful and safe execution of this synthesis.
References
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Discovery and development of beta-blockers. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
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CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol. (n.d.). Hoffman Fine Chemicals. Retrieved January 26, 2026, from [Link]
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Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
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Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). TÜBİTAK Academic Journals. Retrieved January 26, 2026, from [Link]
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General beta-blocker structure (aryloxypropanolamines). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation... (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Facile Synthesis of Propranolol and Novel Derivatives. (2020). Hindawi. Retrieved January 26, 2026, from [Link]
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An Update on the Use of Molecularly Imprinted Polymers in Beta-Blocker Drug Analysis... (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
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Ethanol specifically alters the synthesis, acylation and transbilayer movement of aminophospholipids in rat-liver microsomes. (2006). PubMed. Retrieved January 26, 2026, from [Link]
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Epichlorohydrin coupling reactions with wood. (1994). Forest Products Laboratory. Retrieved January 26, 2026, from [Link]
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A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation... (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Purification and characterization of the beta 2-adrenergic receptor from calf lung. (1985). PubMed. Retrieved January 26, 2026, from [Link]
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β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. (2000). Journal of Pharmacy and Pharmacology. Retrieved January 26, 2026, from [Link]
- CN108586273B - A kind of preparation method of propranolol hydrochloride. (2020). Google Patents.
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A Comprehensive Review on Beta Blockers Synthesis Methods. (2024). Journal of Medicinal and Medical Chemistry. Retrieved January 26, 2026, from [Link]
- US8399692B2 - Epichlorohydrin, manufacturing process and use. (2013). Google Patents.
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Safety Data Sheet: Ethanol. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
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Green Chemistry. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Ethanol, 2-(1-naphthalenylamino)-. (n.d.). US EPA. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF PROPRANOLOL. (2019). YouTube. Retrieved January 26, 2026, from [Link]
-
Propranolol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 2-(1-Naphthalenyloxy)ethanol through Derivatization for Chromatographic Analysis
Introduction
2-(1-Naphthalenyloxy)ethanol is a molecule of interest in various fields, including materials science and drug development, due to its aromatic ether structure. However, its analysis at low concentrations can be challenging. The molecule possesses a naphthalene chromophore, but its inherent UV absorbance may not provide sufficient sensitivity for trace-level quantification. Furthermore, it lacks a native fluorophore, precluding highly sensitive fluorescence detection. To overcome these limitations, chemical derivatization of the terminal hydroxyl group can be employed to introduce a moiety with significantly enhanced UV absorbance or strong fluorescence, thereby substantially improving detection limits in High-Performance Liquid Chromatography (HPLC).
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 2-(1-naphthalenyloxy)ethanol to enhance its detection by UV-Vis and fluorescence detectors coupled with HPLC. We will explore the rationale behind the selection of derivatizing agents, present detailed, step-by-step protocols for two effective derivatization strategies, and discuss the subsequent chromatographic analysis of the derivatives.
The Rationale for Derivatization
The primary goal of derivatization in this context is to chemically modify the 2-(1-naphthalenyloxy)ethanol molecule to make it more amenable to detection.[1] This is achieved by reacting the hydroxyl functional group with a reagent that imparts desirable detection characteristics. The choice of derivatizing agent is critical and depends on the available detection instrumentation and the desired level of sensitivity.
-
For UV-Vis Detection: The strategy involves introducing a highly conjugated aromatic system to the analyte, which significantly increases its molar absorptivity.[2] Reagents like benzoyl chloride are ideal for this purpose as they react with alcohols to form esters with strong UV absorbance.[3]
-
For Fluorescence Detection: To achieve even lower detection limits, a fluorophore can be attached to the analyte. Dansyl chloride is a classic and effective derivatizing reagent that reacts with alcohols to produce highly fluorescent sulfonamide derivatives.[4][5]
Experimental Protocols
Here, we present two detailed pre-column derivatization protocols for 2-(1-naphthalenyloxy)ethanol: one for enhanced UV detection using benzoyl chloride and another for fluorescence detection using dansyl chloride.
Protocol 1: Derivatization with Benzoyl Chloride for Enhanced UV Detection
This protocol describes the esterification of the hydroxyl group of 2-(1-naphthalenyloxy)ethanol with benzoyl chloride in a base-catalyzed reaction. The resulting benzoyl ester exhibits significantly increased UV absorbance, allowing for more sensitive detection.
Materials:
-
2-(1-Naphthalenyloxy)ethanol standard
-
Benzoyl chloride (analytical grade)
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (5% w/v in water)
-
Deionized water
-
Small reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Reaction Scheme:
Caption: Derivatization of 2-(1-naphthalenyloxy)ethanol with benzoyl chloride.
Step-by-Step Protocol:
-
Standard Solution Preparation: Prepare a stock solution of 2-(1-naphthalenyloxy)ethanol in acetonitrile (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with acetonitrile to the desired concentrations (e.g., 1-100 µg/mL).
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the 2-(1-naphthalenyloxy)ethanol working standard solution.
-
Add 50 µL of anhydrous pyridine.
-
Add 50 µL of a 10% (v/v) solution of benzoyl chloride in anhydrous dichloromethane.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[6]
-
-
Reaction Quenching and Extraction:
-
After cooling to room temperature, add 500 µL of 5% sodium bicarbonate solution to the vial to quench the excess benzoyl chloride.
-
Vortex for 1 minute.
-
Add 500 µL of dichloromethane and vortex for 1 minute to extract the benzoyl derivative.
-
Centrifuge briefly to separate the layers.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
The sample is now ready for HPLC analysis.
-
Expected Results and Data Presentation:
The benzoylated derivative of 2-(1-naphthalenyloxy)ethanol is expected to have a strong UV absorbance maximum around 230-240 nm. The derivatization should lead to a significant increase in peak area and, consequently, a lower limit of detection (LOD) and limit of quantification (LOQ) compared to the underivatized compound.
| Parameter | Underivatized | Benzoyl Derivative |
| Retention Time (min) | Dependent on HPLC conditions | Expected to be longer |
| λmax (nm) | ~220 nm and ~280 nm | ~235 nm |
| Relative Response | 1x | >10x (Expected) |
| LOD (ng/mL) | Dependent on system | Significantly lower |
Protocol 2: Derivatization with Dansyl Chloride for Enhanced Fluorescence Detection
This protocol outlines the reaction of 2-(1-naphthalenyloxy)ethanol with dansyl chloride to form a highly fluorescent derivative, enabling ultra-sensitive detection.
Materials:
-
2-(1-naphthalenyloxy)ethanol standard
-
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetone (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Small reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Reaction Scheme:
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Utilizing 2-(1-Naphthalenyloxy)ethanol as a Fluorescent Tag or Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Naphthalene-Based Fluorophore
In the dynamic landscape of molecular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. The naphthalene core, a simple polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a variety of fluorescent sensors due to its inherent photophysical properties.[1] Naphthalene derivatives are characterized by their high quantum yields and sensitivity to the local environment, making them excellent candidates for the development of "smart" probes that respond to changes in their surroundings.[1][2] This document provides a comprehensive guide to the utilization of 2-(1-naphthalenyloxy)ethanol as a versatile fluorescent tag. While not a classic, ready-to-use labeled probe, its structure offers a unique platform for custom probe development, particularly for sensing changes in local polarity and for targeted labeling of biomolecules.
These application notes will delve into the predicted photophysical properties of 2-(1-naphthalenyloxy)ethanol, drawing inferences from the well-characterized behavior of naphthalene and its derivatives. We will then provide detailed, field-proven protocols for the chemical modification of this molecule to enable its covalent attachment to biomolecules, thereby transforming it into a powerful tool for cellular imaging and biochemical assays.
Predicted Photophysical Properties: A Foundation for Application
Direct, comprehensive photophysical data for 2-(1-naphthalenyloxy)ethanol is not extensively available in the public domain. However, by examining the properties of its core components—naphthalene and substituted naphthols—we can establish a strong predictive framework for its behavior as a fluorophore.
The fluorescence of naphthalene is well-documented, with an excitation maximum typically around 270-280 nm and an emission maximum in the ultraviolet region, around 320-350 nm, depending on the solvent.[3] The introduction of an ether linkage and an ethanol group at the 1-position of the naphthalene ring is expected to cause a slight red-shift in both the excitation and emission spectra due to the electron-donating nature of the oxygen atom. This is a common phenomenon observed in naphthalene derivatives.[4] Furthermore, the hydroxyl group of the ethanol moiety can participate in hydrogen bonding with the solvent, which can influence the fluorescence properties, particularly in protic solvents.
The following table summarizes the predicted photophysical properties of 2-(1-naphthalenyloxy)ethanol, with comparisons to naphthalene and the closely related 2-naphthol. These predictions are based on established principles of fluorescence spectroscopy and data from analogous compounds.
| Property | Naphthalene | 2-Naphthol | Predicted for 2-(1-Naphthalenyloxy)ethanol | Rationale for Prediction |
| Excitation Maximum (λex) | ~275 nm[3] | ~331 nm[5] | ~280 - 290 nm | The ether linkage is expected to have a less pronounced effect than the hydroxyl group of 2-naphthol, resulting in a smaller red-shift from the parent naphthalene. |
| Emission Maximum (λem) | ~335 nm[3] | ~354 nm[5] | ~340 - 360 nm | Similar to the excitation, a modest red-shift from naphthalene is anticipated. The emission is likely to be in the UVA to violet region of the spectrum. |
| Quantum Yield (Φ) | 0.23 (in cyclohexane)[3] | Moderate to High | Moderate | Naphthalene derivatives generally exhibit good quantum yields.[1] The flexible ethanol side chain may introduce non-radiative decay pathways, potentially lowering the quantum yield slightly compared to more rigid structures. |
| Solvatochromism | Minimal | Moderate | Pronounced | The ether oxygen and terminal hydroxyl group will increase the molecule's polarity and its ability to interact with polar solvents. This is expected to lead to significant shifts in emission wavelength with changes in solvent polarity, a property that can be exploited for sensing applications.[6][7] |
From Passive Molecule to Active Probe: The Chemistry of Bioconjugation
The hydroxyl group of 2-(1-naphthalenyloxy)ethanol is the key to its versatility as a fluorescent tag. While not reactive towards biomolecules on its own, it provides a convenient handle for chemical modification, allowing for the introduction of a variety of reactive functional groups. This "activation" step is crucial for enabling the covalent attachment of the fluorophore to proteins, nucleic acids, or other molecules of interest.
Workflow for Activation and Bioconjugation
The general strategy involves a two-step process:
-
Activation of the Fluorophore: The terminal hydroxyl group of 2-(1-naphthalenyloxy)ethanol is chemically modified to introduce a more reactive moiety.
-
Conjugation to the Biomolecule: The activated fluorophore is then reacted with the target biomolecule, forming a stable covalent bond.
Caption: Workflow for transforming 2-(1-naphthalenyloxy)ethanol into a functional fluorescent probe.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the activation of 2-(1-naphthalenyloxy)ethanol and its subsequent conjugation to a model protein. These protocols are designed to be self-validating, with built-in checkpoints for assessing the success of each step.
Protocol 1: Activation of 2-(1-Naphthalenyloxy)ethanol via Tosylation and Conversion to a Thiol-Reactive Maleimide
This protocol describes a robust method for converting the hydroxyl group of 2-(1-naphthalenyloxy)ethanol into a thiol-reactive maleimide, which can then be used to label proteins specifically at cysteine residues.
Rationale: Tosylation of the primary alcohol creates a good leaving group, facilitating nucleophilic substitution. Subsequent reaction with a protected maleimide derivative, followed by deprotection, yields the desired thiol-reactive probe. This multi-step synthesis provides a high degree of control over the final product.
Materials:
-
2-(1-naphthalenyloxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N-(2-Aminoethyl)maleimide trifluoroacetate salt
-
Triethylamine (TEA)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Tosylation of 2-(1-Naphthalenyloxy)ethanol
-
Dissolve 2-(1-naphthalenyloxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC. The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
-
Purify the product by silica gel column chromatography.
Step 2: Synthesis of the Maleimide Derivative
-
Dissolve the purified tosylated product (1 equivalent) in anhydrous DCM.
-
Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.1 equivalents) and triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final maleimide-functionalized fluorophore by silica gel column chromatography.
Validation: The structure and purity of the final product should be confirmed by NMR and mass spectrometry.
Protocol 2: Labeling of a Cysteine-Containing Protein with Activated 2-(1-Naphthalenyloxy)ethanol Maleimide
This protocol details the procedure for labeling a protein containing accessible cysteine residues with the custom-synthesized thiol-reactive fluorescent probe.
Rationale: The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This allows for site-specific labeling of proteins.
Materials:
-
Activated 2-(1-naphthalenyloxy)ethanol maleimide (from Protocol 1)
-
Cysteine-containing protein (e.g., Bovine Serum Albumin, which has one free cysteine)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a stock solution of the activated fluorophore in DMF or DMSO at a concentration of 10-20 mM.
-
Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL. If the protein has a disulfide bond that needs to be reduced to expose the cysteine, pre-treat the protein with a reducing agent like DTT or TCEP and then remove the reducing agent prior to labeling.
Step 2: Labeling Reaction
-
To the protein solution, add the fluorophore stock solution to achieve a 10-20 fold molar excess of the dye over the protein. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4 °C overnight, with gentle stirring or rocking. Protect the reaction from light.
Step 3: Purification of the Labeled Protein
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.
-
Collect the fractions containing the labeled protein. The labeled protein can often be visualized by its fluorescence.
Step 4: Characterization of the Conjugate
-
Determine the protein concentration of the purified conjugate using a standard protein assay.
-
Measure the absorbance of the conjugate at the excitation maximum of the naphthalene fluorophore (around 280-290 nm) and at 280 nm (for protein concentration).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the Beer-Lambert law.
-
Analyze the labeled protein by SDS-PAGE and visualize the fluorescent bands under UV illumination to confirm successful conjugation.
Potential Applications
The successful conjugation of 2-(1-naphthalenyloxy)ethanol to a biomolecule opens up a wide range of potential applications in research and drug development:
-
Fluorescence Microscopy: The labeled biomolecule can be used to visualize its localization and dynamics within living or fixed cells.
-
Immunoassays: As a fluorescent tag for antibodies, it can be used in techniques such as immunofluorescence, flow cytometry, and western blotting.
-
Sensing Local Environment: Due to its predicted solvatochromic properties, the emission spectrum of the conjugated fluorophore could be sensitive to the polarity of its microenvironment, providing insights into protein conformation or binding events.
-
Drug Discovery: Labeled small molecules or peptides can be used to study their uptake, distribution, and target engagement in cellular and in vivo models.
Conclusion
2-(1-naphthalenyloxy)ethanol represents a versatile and accessible starting point for the development of custom fluorescent probes. While it requires chemical modification to become a reactive labeling agent, this provides researchers with the flexibility to tailor the probe's properties to their specific needs. The protocols outlined in this document provide a solid foundation for the activation and bioconjugation of this promising fluorophore, enabling its application in a wide array of biological and pharmaceutical research areas. As with any custom probe development, careful characterization and validation are paramount to ensure reliable and reproducible results.
References
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]
-
Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC. [Link]
-
Naphthalene. Oregon Medical Laser Center. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
-
Naphthalene-based fluorescent probe for on-site detection of hydrazine in the environment. ResearchGate. [Link]
-
Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nanographene Oxide. ResearchGate. [Link]
-
Effects of solvent on the fluorescence of 2-anilinonaphthalene. ResearchGate. [Link]
-
Introduction to Bioconjugation. Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. PubMed. [Link]
-
LIF excitation spectrum of jet-cooled 2-naphthyl-1-ethanol and its... ResearchGate. [Link]
-
Hydroxylated Fluorescent Dyes for Live‐Cell Labeling: Synthesis, Spectra and Super‐Resolution STED. PMC. [Link]
-
Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. ScienceDirect. [Link]
-
CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol | MFCD00080582. Hoffman Fine Chemicals. [Link]
-
One-pot fluorescent labeling protocol for complex hydroxylated bioactive natural products. PubMed. [Link]
-
Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry. Royal Society of Chemistry. [Link]
Sources
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- 2. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ | MDPI [mdpi.com]
- 3. omlc.org [omlc.org]
- 4. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]
- 5. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 7. Fluorescent aryl naphthalene dicarboximides with large Stokes shifts and strong solvatochromism controlled by dynamics and molecular geometry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-(1-Naphthalenyloxy)ethanol via Column Chromatography
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-(1-naphthalenyloxy)ethanol using column chromatography. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility. By following this guide, users will be proficient in the setup, execution, and analysis of the column chromatography process for obtaining high-purity 2-(1-naphthalenyloxy)ethanol.
Introduction
2-(1-Naphthalenyloxy)ethanol is an aromatic ether alcohol with applications in chemical synthesis and materials science. Its molecular structure, featuring a naphthalene ring and a primary alcohol, imparts a moderate polarity. The successful purification of this compound is critical for subsequent applications, as impurities can significantly impact reaction yields, biological activity, and material properties.
Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1] It relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] This guide will detail the use of silica gel as the stationary phase and a gradient elution system with a mixture of non-polar and polar solvents as the mobile phase to effectively separate 2-(1-naphthalenyloxy)ethanol from potential impurities.
Understanding the Compound and Potential Impurities
A foundational understanding of the target molecule and likely contaminants is crucial for developing an effective purification strategy.
Physicochemical Properties of 2-(1-Naphthalenyloxy)ethanol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [2][3] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| Appearance | Red solid | [2] |
| Melting Point | 45 °C | [2] |
| Boiling Point | 315 °C | [2] |
| Refractive Index | 1.622 | [2] |
Potential Impurities
The synthesis of 2-(1-naphthalenyloxy)ethanol typically involves the reaction of 1-naphthol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base. Potential impurities that may be present in the crude reaction mixture include:
-
Unreacted 1-naphthol: More polar than the desired product due to the acidic phenolic hydroxyl group.
-
Unreacted 2-haloethanol: A small, polar molecule.
-
Side-products: Such as bis-etherified products or products from self-condensation of the haloethanol. The formation of 1-(2-naphthalen-1-yloxyethoxy)ethanol is a possibility.[4]
Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all chemicals being used.
-
2-(1-Naphthalenyloxy)ethanol: May cause skin and eye irritation.[2][5]
-
Naphthalene (related compound): Flammable solid, suspected of causing cancer, and very toxic to aquatic life.
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane): Are flammable and/or toxic. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Method Development: Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal solvent system for column chromatography.[6] The goal is to achieve a good separation between the desired product and any impurities, with the product having a retention factor (Rƒ) of approximately 0.2-0.4.
TLC Protocol
-
Prepare a dilute solution of the crude 2-(1-naphthalenyloxy)ethanol in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a pre-determined solvent system.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with a potassium permanganate stain).
-
Calculate the Rƒ value for each spot: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).
Selecting the Mobile Phase
A systematic approach to selecting the mobile phase is recommended. Start with a non-polar solvent and gradually increase the polarity.
| Solvent System (Hexane:Ethyl Acetate) | Expected Observation | Rationale |
| 9:1 | The product spot will likely have a low Rƒ (close to the baseline). | The non-polar solvent system is not polar enough to effectively move the moderately polar product up the plate. |
| 7:3 | The product spot should move up the plate, ideally to an Rƒ of 0.2-0.4. | This increased polarity should provide good separation of the product from less polar impurities. |
| 1:1 | The product spot will have a high Rƒ. | This more polar system may not provide adequate separation from more polar impurities. |
Expert Insight: A 7:3 mixture of hexane and ethyl acetate is a good starting point for achieving the target Rƒ for 2-(1-naphthalenyloxy)ethanol. Adjust the ratio as needed based on your TLC results.
Step-by-Step Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude 2-(1-naphthalenyloxy)ethanol.
Materials and Equipment
-
Glass chromatography column (2-3 cm diameter, 30-40 cm length)
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (Hexane and Ethyl Acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Column Packing
Proper column packing is crucial to avoid cracking or channeling of the stationary phase, which would lead to poor separation.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-(2-Naphthalen-1-yloxyethoxy)ethanol | C14H16O3 | CID 177728789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analyticaltoxicology.com [analyticaltoxicology.com]
Application Notes and Protocols: Naphthalenyloxy Ethanol Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Therapeutic Potential of Naphthalene Scaffolds
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] The rigid, bicyclic aromatic system of naphthalene provides a versatile platform for structural modification, allowing for the fine-tuning of pharmacological properties. In the realm of oncology, naphthalene-based compounds, such as the naphthoquinone derivatives napabucasin and sepantronium bromide, have shown significant promise, with some advancing to clinical trials.[2] These molecules exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the modulation of critical signaling pathways.
This document provides detailed application notes and protocols for the investigation of a novel class of compounds: naphthalenyloxy ethanol derivatives . By integrating the naphthalenyloxy moiety with an ethanol side chain, these derivatives present a unique chemical architecture that holds potential for novel mechanisms of action in cancer cell biology. These notes will guide researchers in exploring the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of these compounds in various cancer cell lines.
II. Postulated Mechanism of Action: A Synergistic Approach to Cancer Cell Inhibition
While the precise mechanisms of novel naphthalenyloxy ethanol derivatives are yet to be fully elucidated, we can hypothesize their mode of action based on the known biological activities of related structures. It is plausible that these derivatives could induce cancer cell death through a multi-pronged approach, primarily by triggering apoptosis and disrupting cell cycle progression.
A. Induction of Apoptosis
Many naphthalene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For instance, certain naphthoquinone-naphthol derivatives have been shown to induce apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2.[2] Ethanol itself has been demonstrated to enhance apoptosis in cancer cells, often in conjunction with other agents, through the generation of reactive oxygen species (ROS) and the activation of caspases.[3][4][5] The combination of the naphthalenyloxy core with an ethanol moiety may therefore potentiate apoptotic signaling.
B. Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism by which anticancer agents inhibit tumor growth. Ethanol has been shown to inhibit the proliferation of precursor cells by elongating the time spent in the G1 and S phases of the cell cycle.[6] It can also induce the hypermethylation of multiple cell cycle genes.[6] Naphthalene derivatives can also influence cell cycle regulators. Therefore, naphthalenyloxy ethanol derivatives may induce cell cycle arrest at critical checkpoints, preventing cancer cells from proliferating.
C. Modulation of Key Signaling Pathways
The anticancer activity of many compounds is rooted in their ability to interfere with essential signaling pathways that drive cancer cell growth and survival. The EGFR/PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and apoptosis.[7][8] Some naphthoquinone-naphthol derivatives have been found to downregulate the phosphorylation of EGFR, PI3K, and Akt proteins in cancer cells.[2] It is conceivable that naphthalenyloxy ethanol derivatives could also target this or other crucial cancer-related signaling pathways.
Caption: Proposed mechanism of action for naphthalenyloxy ethanol derivatives.
III. Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of naphthalenyloxy ethanol derivatives.
A. Cell Line Selection and Culture
A panel of human cancer cell lines should be selected to assess the breadth of activity. It is also recommended to include a non-cancerous cell line to evaluate selectivity.
Recommended Cancer Cell Lines:
-
MDA-MB-231 and MCF-7: Human breast cancer cell lines representing triple-negative and estrogen receptor-positive subtypes, respectively.[9][10]
-
A549 and PC9: Human lung adenocarcinoma cell lines.[2]
-
HCT116: Human colorectal carcinoma cell line.[2]
Recommended Non-Cancerous Cell Line:
-
MCF-10A: Non-tumorigenic human breast epithelial cell line.
-
GES-1: Normal human gastric epithelial cell line.[7]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely subculture cells upon reaching 80-90% confluency.
-
Ensure all cell lines are periodically tested for mycoplasma contamination.
B. Preparation of Naphthalenyloxy Ethanol Derivative Stock Solutions
-
Synthesize naphthalenyloxy ethanol derivatives following established chemical synthesis protocols.[12]
-
Dissolve the purified compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]
C. Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the naphthalenyloxy ethanol derivative in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC50 (µM) after 48h |
| Naphthalenyloxy Ethanol Derivative 1 | MDA-MB-231 | 5.8 ± 0.4 |
| MCF-7 | 12.3 ± 1.1 | |
| A549 | 8.1 ± 0.7 | |
| HCT116 | 6.5 ± 0.5 | |
| MCF-10A | > 50 | |
| Naphthalenyloxy Ethanol Derivative 2 | MDA-MB-231 | 2.1 ± 0.2 |
| MCF-7 | 7.9 ± 0.6 | |
| A549 | 4.3 ± 0.3 | |
| HCT116 | 3.8 ± 0.3 | |
| MCF-10A | 35.2 ± 2.9 | |
| Doxorubicin (Positive Control) | MDA-MB-231 | 0.5 ± 0.04 |
| MCF-7 | 0.8 ± 0.06 | |
| A549 | 0.6 ± 0.05 | |
| HCT116 | 0.4 ± 0.03 | |
| MCF-10A | 2.5 ± 0.2 |
Note: The above data is hypothetical and for illustrative purposes.
D. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Protocol:
-
Seed cells in a 6-well plate and treat them with the naphthalenyloxy ethanol derivative at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
E. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[6]
Protocol:
-
Seed cells in a 6-well plate and treat them with the naphthalenyloxy ethanol derivative at its IC50 concentration for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
IV. Data Interpretation and Further Investigations
The initial screening will provide valuable insights into the anticancer potential of the naphthalenyloxy ethanol derivatives.
-
Potent and Selective Cytotoxicity: Compounds exhibiting low IC50 values against cancer cell lines and high IC50 values against non-cancerous cells are promising candidates for further development.
-
Induction of Apoptosis: A significant increase in the percentage of Annexin V-positive cells following treatment indicates that the compound induces apoptosis. Further investigation into the specific apoptotic pathways can be conducted through Western blotting for key proteins like caspases, Bcl-2 family members, and PARP.
-
Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) suggests that the compound interferes with cell cycle progression. The expression of cyclins and cyclin-dependent kinases (CDKs) can be analyzed to elucidate the underlying mechanism.
-
Signaling Pathway Analysis: If the initial results are promising, further studies should focus on identifying the molecular targets and signaling pathways modulated by the active compounds. Techniques such as Western blotting, kinase assays, and gene expression profiling can be employed.
V. Conclusion
Naphthalenyloxy ethanol derivatives represent a promising class of compounds for anticancer drug discovery. The protocols outlined in these application notes provide a robust framework for their initial in vitro characterization. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can identify lead compounds with potent and selective anticancer activity, paving the way for further preclinical and clinical development.
VI. References
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Shankar, S., et al. (2011). Ethanol promotes cytotoxic effects of tumor necrosis factor-related apoptosis-inducing ligand through induction of reactive oxygen species in prostate cancer cells. PubMed. Available at: [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Study the inhibitory effect and mechanism of the ethanol extract of deziyangxin on LLC cells. Journal of Ethnopharmacology. Available at: [Link]
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Chen, Y., et al. (2024). Ethanol Extract of Adlay Hulls Suppresses Acute Myeloid Leukemia Cell Proliferation via PI3K/Akt Pathway Inhibition. MDPI. Available at: [Link]
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Ozkul, Y., et al. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Toxicology and Industrial Health. Available at: [Link]
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Startek, K., et al. (2018). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Vang, O., et al. (2011). Ethanol-induced methylation of cell cycle genes in neural stem cells. Epigenetics. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity. RSC Advances. Available at: [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Available at: [Link]
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Kim, M. J., et al. (2014). Ethanol Extract of Dianthus chinensis L. Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells In Vitro. Journal of Medicinal Food. Available at: [Link]
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Tran, T. H. (2019). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
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Zhou, Z., et al. (2001). Ethanol-induced apoptosis in mouse liver: Fas-and cytochrome c-mediated caspase-3 activation pathway. American Journal of Pathology. Available at: [Link]
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Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2018). Inhibition of Hepatocyte Apoptosis: An Important Mechanism of Corn Peptides Attenuating Liver Injury Induced by Ethanol. Nutrients. Available at: [Link]
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Chen, Y., et al. (2024). Ethanol Extract of Adlay Hulls Suppresses Acute Myeloid Leukemia Cell Proliferation via PI3K/Akt Pathway Inhibition. ResearchGate. Available at: [Link]
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Meagher, R. C., et al. (1982). Suppression of hematopoietic-progenitor-cell proliferation by ethanol and acetaldehyde. The New England Journal of Medicine. Available at: [Link]
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Tan, J. S., et al. (2015). Cytotoxic effect of ethanol extract of microalga, Chaetoceros calcitrans, and its mechanisms in inducing apoptosis in human breast cancer cell line. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Liu, X., et al. (2024). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. MDPI. Available at: [Link]
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Pastorino, J. G., et al. (2003). TNF-alpha-induced cell death in ethanol-exposed cells depends on p38 MAPK signaling but is independent of Bid and caspase-8. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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Application Notes & Protocols: Antimicrobial and Antifungal Screening of 2-(1-naphthalenyloxy)ethanol
Introduction: The Rationale for Screening 2-(1-naphthalenyloxy)ethanol
The ever-escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. The lipophilic nature of the naphthalene ring allows for potential interaction with microbial cell membranes, a key target for antimicrobial action. The incorporation of an ethanol moiety in 2-(1-naphthalenyloxy)ethanol introduces a hydroxyl group, which could enhance its solubility and potential for hydrogen bonding, possibly modulating its biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial and antifungal screening of 2-(1-naphthalenyloxy)ethanol. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for assessing the potential of this compound as a novel antimicrobial agent. While direct studies on the antimicrobial properties of 2-(1-naphthalenyloxy)ethanol are not yet prevalent, the methodologies presented are based on established and widely accepted screening standards.
Physicochemical Properties of 2-(1-naphthalenyloxy)ethanol
A foundational understanding of the test compound's properties is critical for accurate and reproducible screening results.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | Hoffman Fine Chemicals[1] |
| Molecular Weight | 188.22 g/mol | PubChem[2] |
| Physical State | Solid | Hoffman Fine Chemicals[1] |
| Melting Point | 45 °C | Hoffman Fine Chemicals[1] |
| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and ether. | CymitQuimica[3] |
| Storage | Sealed in a dry place at room temperature. | Hoffman Fine Chemicals[1] |
Expert Insight: The limited aqueous solubility of 2-(1-naphthalenyloxy)ethanol necessitates the use of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare stock solutions. It is crucial to include a solvent control in all assays to ensure that the observed antimicrobial or antifungal effects are not attributable to the solvent itself.
Experimental Workflow for Antimicrobial and Antifungal Screening
The following diagram outlines the logical flow of the screening process, from initial compound preparation to the determination of key activity parameters.
Caption: Broth microdilution assay workflow.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial and antifungal screening of 2-(1-naphthalenyloxy)ethanol. Positive results from these preliminary assays, such as a low MIC value or a significant zone of inhibition, would warrant further investigation. Subsequent studies could include determining the minimum bactericidal or fungicidal concentrations (MBC/MFC), exploring the mechanism of action, and evaluating the compound's activity against a broader panel of clinically relevant and resistant microbial strains. The synthesis and evaluation of derivatives of 2-(1-naphthalenyloxy)ethanol could also be a promising avenue for developing more potent antimicrobial agents.
References
-
Hoffman Fine Chemicals. (n.d.). 2-(1-Naphthalenyloxy)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Naphthoxy)ethanol. PubChem. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2018).
- Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI.
- Clinical and Laboratory Standards Institute. (2018). M02: Performance Standards for Antimicrobial Disk Susceptibility Tests; 13th ed. CLSI.
- Rokade, Y., & Dongare, N. (2010). Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives with the β-Naphthol. Rasayan Journal of Chemistry, 3(4), 641-645.
- Kaya, I., & Senol, A. (2005). Determination of the antimicrobial properties of oligo-2-hydroxy-1-naphthaldehyde. Mikrobiyoloji bulteni, 39(4), 455–461.
Sources
Troubleshooting & Optimization
Optimizing temperature and reaction time for 2-(1-naphthalenyloxy)ethanol synthesis
Welcome to the technical support guide for the synthesis of 2-(1-naphthalenyloxy)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this crucial synthesis. We will delve into the reaction mechanism, provide a robust experimental protocol, and address common challenges through a detailed troubleshooting guide and frequently asked questions.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of 2-(1-naphthalenyloxy)ethanol is a classic example of the Williamson ether synthesis, a reliable and versatile method for forming ethers developed in 1850.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]
The core of the reaction involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 1-naphthol, forming a highly nucleophilic 1-naphthoxide anion.
-
Nucleophilic Attack: The 1-naphthoxide anion then attacks the electrophilic carbon of an alkyl halide (in this case, a 2-haloethanol), displacing the halide leaving group to form the desired ether.
This SN2 pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[4] For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[4][5]
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol (1.0 eq) in a 9:1 ethanol/water mixture. [6]Add a strong base such as potassium hydroxide (KOH) (1.1 eq) and stir until fully dissolved. [6]2. Naphthoxide Formation: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the potassium 1-naphthoxide salt. [6]3. Alkylation: Slowly add 2-chloroethanol (1.2 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol is 78°C)[7] and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 1-naphthol spot disappears.
-
Aqueous Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by silica gel column chromatography to yield pure 2-(1-naphthalenyloxy)ethanol as a solid.
Key Parameter Optimization Summary
The efficiency of the Williamson ether synthesis is highly dependent on several factors. The following table summarizes the key parameters and their recommended ranges for this specific synthesis.
| Parameter | Optimal Range/Choice | Rationale & Citation |
| Temperature | 50 - 100 °C | Balances reaction rate and minimizes side reactions. Typical Williamson syntheses are run in this range. [1][3] |
| Reaction Time | 1 - 8 hours | Dependent on temperature and reagents. Reaction should be monitored by TLC to determine completion. [1][3] |
| Base | KOH, NaOH, K₂CO₃ | Strong bases are required to fully deprotonate the naphthol. Carbonates are a milder option. [2][6] |
| Solvent | Ethanol, Acetonitrile, DMF | Polar aprotic solvents like acetonitrile or DMF are often ideal as they do not solvate the nucleophile as strongly as protic solvents, increasing its reactivity. [1]Ethanol is also a common and effective choice. [7][6] |
| Alkylating Agent | 2-bromoethanol > 2-chloroethanol | Bromide is a better leaving group than chloride, which can lead to faster reaction times. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
-
Possible Cause A: Incomplete Deprotonation of 1-Naphthol. The acidity of 1-naphthol's hydroxyl group requires a sufficiently strong base for complete deprotonation. If the naphthoxide nucleophile is not fully formed, the reaction will not proceed efficiently.
-
Solution: Ensure you are using at least one full equivalent of a strong base like NaOH or KOH. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require more vigorous conditions (higher temperature, longer time) or the use of a phase-transfer catalyst. Also, ensure your reagents and solvents are sufficiently dry, as water can consume the base and inhibit naphthoxide formation. [8]
-
-
Possible Cause B: Competing Elimination Reaction. The naphthoxide ion is not only a nucleophile but also a strong base. It can promote the E2 elimination of the 2-haloethanol to form ethene oxide, particularly at higher temperatures.
-
Solution: Maintain the reaction temperature within the recommended 50-100°C range. [1][3]While higher temperatures increase the rate of the desired SN2 reaction, they disproportionately favor the E2 elimination pathway. [1][9]Using a primary alkyl halide, as is the case here, already minimizes this risk compared to secondary or tertiary halides. [4][5]
-
-
Possible Cause C: Poor Solvent Choice. The choice of solvent has a significant impact on the SN2 reaction rate.
-
Solution: Protic solvents (like water or an excess of ethanol) can solvate the naphthoxide anion, creating a "solvent cage" that hinders its ability to attack the electrophile. [1]While ethanol is often used successfully, polar aprotic solvents like DMF or acetonitrile are ideal as they do not solvate the nucleophile as strongly, leading to a faster reaction rate. [1][3] Q2: My final product is impure and contains significant side products. How can I identify and prevent them?
-
-
Possible Cause A: C-Alkylation of the Naphthoxide Ion. The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is thermodynamically favored, some C-alkylation can occur, leading to alkylated naphthol impurities. [1] * Solution: This side reaction is generally minor but can be influenced by reaction conditions. Using polar aprotic solvents can help favor O-alkylation. Careful purification by column chromatography is the most effective way to remove these isomers.
-
Possible Cause B: Dialkylation. It is possible for the product, 2-(1-naphthalenyloxy)ethanol, to be deprotonated and react with another molecule of 2-haloethanol, leading to a diether byproduct.
-
Solution: Use a controlled stoichiometry with only a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). This minimizes the chance of the product reacting further. Monitor the reaction by TLC to stop it once the starting 1-naphthol is consumed.
-
Q3: I'm having difficulty with the workup and purification.
-
Possible Cause A: Persistent Emulsions During Extraction. The presence of salts and potentially amphiphilic molecules can lead to the formation of stable emulsions between the aqueous and organic layers, making separation difficult.
-
Solution: To break an emulsion, try adding a saturated brine solution. The increased ionic strength of the aqueous layer can help force the separation of the two phases. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
-
Possible Cause B: Product Oiling Out During Recrystallization. 2-(1-Naphthalenyloxy)ethanol has a relatively low melting point (around 45°C)[10], and it may separate as an oil rather than crystallizing if the solution is cooled too quickly or if the solvent system is not ideal.
-
Solution: For recrystallization, allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. If recrystallization proves difficult, silica gel column chromatography is an excellent alternative for purification.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a phase-transfer catalyst (PTC) for this reaction? Absolutely. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly effective for this type of reaction. [1][11]The PTC helps shuttle the naphthoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located, dramatically increasing the reaction rate. [11][12]This is especially useful when using a solid base like potassium carbonate in a solvent like acetonitrile.
Q2: How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)? Prepare a TLC plate by spotting your starting material (1-naphthol), your co-reactant (2-chloroethanol, though it may not be UV-active), and the reaction mixture side-by-side. Use a suitable eluent system, such as 30% ethyl acetate in hexanes. The 1-naphthol starting material is more polar than the ether product and will have a lower Rf value. The reaction is complete when the spot corresponding to 1-naphthol is no longer visible in the reaction mixture lane.
Q3: What are the primary safety considerations for this synthesis?
-
Bases: Strong bases like NaOH and KOH are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like ethanol, DMF, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: 1-Naphthol and 2-haloethanols can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
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California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. Retrieved from California State University, Bakersfield. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from BYJU'S. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [Link]
-
Scribd. (n.d.). Williamson Ether Synthesis of 2-Octadecyloxy-Naphthalene. Retrieved from Scribd. [Link]
-
Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(18), 1511-1514. [Link]
-
Nguyen, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]
-
ScienceMadness Discussion Board. (2012, December 16). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from ScienceMadness. [Link]
- Google Patents. (2015).
-
Rajendran, V., et al. (2016). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Bulletin of Chemical Reaction Engineering & Catalysis, 11(3), 273-281. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol. Retrieved from Hoffman Fine Chemicals. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University. [Link]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting low purity issues with synthesized 2-(1-naphthalenyloxy)ethanol
This guide is designed for researchers, chemists, and drug development professionals who are synthesizing 2-(1-naphthalenyloxy)ethanol and encountering challenges with product purity. The synthesis, typically achieved via the Williamson ether synthesis, is a robust reaction but is susceptible to several side reactions and impurities that can complicate downstream applications. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these common purity issues.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Purity Problem
This section addresses the most common initial observations when a synthesis of 2-(1-naphthalenyloxy)ethanol results in a product of low purity.
Q1: My post-reaction NMR or LC-MS analysis shows multiple unexpected peaks. What are the most probable impurities?
A1: Low purity in the synthesis of 2-(1-naphthalenyloxy)ethanol typically stems from four primary sources: unreacted starting materials, isomeric byproducts from alternative reaction pathways, solvent-derived impurities, and products from competing side reactions.
-
Unreacted 1-Naphthol: This is the most common impurity. The phenolic proton of 1-naphthol is acidic, and if deprotonation is incomplete or if the nucleophile is not consumed, it will persist through the workup. It is readily identifiable in ¹H NMR by its characteristic broad phenolic -OH peak and distinct aromatic signals.
-
Unreacted 2-Haloethanol (e.g., 2-bromoethanol): The alkylating agent may remain if the reaction does not go to completion.
-
C-Alkylated Isomers: The naphthoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring. While O-alkylation is electronically favored to produce the desired ether, a small amount of C-alkylation can occur at the ortho and para positions of the naphthalene ring under certain conditions. This results in isomers that can be difficult to separate.[1][2]
-
Elimination Byproduct (Ethylene Glycol): The strong base used to deprotonate 1-naphthol can also catalyze an E2 elimination reaction with the 2-haloethanol starting material, producing ethylene oxide.[1][3] This highly reactive intermediate is quickly hydrolyzed to ethylene glycol during aqueous workup.
-
Solvent-Derived Ethers: If an alcohol like ethanol is used as the solvent, the strong base can deprotonate it to form an alkoxide (e.g., ethoxide). This ethoxide can then compete with the naphthoxide nucleophile, reacting with the 2-haloethanol to form byproducts such as 2-ethoxyethanol.[4][5]
Q2: The overall yield of my reaction is significantly lower than expected, even after accounting for the impurities. What could be the cause?
A2: Low yields are often directly linked to the same factors that cause low purity. The primary culprits are competing side reactions and suboptimal reaction conditions that prevent the forward reaction from reaching completion.
-
Dominance of Elimination: As mentioned, the base can promote the elimination of the alkylating agent.[1] Factors like high temperatures and sterically hindered bases can favor elimination over the desired SN2 substitution, consuming your starting material without forming the product.
-
Insufficient Nucleophile Formation: The Williamson ether synthesis is highly sensitive to moisture.[6] Any water present in the reagents or solvent will react with the strong base (like NaH), preventing the complete deprotonation of 1-naphthol. Without a sufficient concentration of the naphthoxide nucleophile, the reaction rate will be slow, leading to an incomplete reaction and low yield.
-
Poor Reagent Quality: The purity of starting materials is critical. Impurities in the 1-naphthol or 2-haloethanol can lead to unknown side reactions. Furthermore, if using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage; a gray appearance can indicate reduced activity.[6]
Part 2: Systematic Troubleshooting and Optimization Workflow
If you have identified a purity issue, follow this systematic guide to pinpoint and resolve the underlying cause.
Step 1: Characterize Your Impurities
Before modifying the reaction, you must understand what you need to remove. A well-interpreted analytical result is the foundation of effective troubleshooting.
| Impurity | Typical ¹H NMR Signature | Confirmation Method |
| Unreacted 1-Naphthol | Broad singlet for the phenolic -OH (can be exchanged with D₂O). Distinct aromatic signals different from the product. | Compare with the NMR spectrum of the 1-naphthol starting material. Use TLC; it will have a different Rf value. |
| Ethylene Glycol | A singlet around 3.7 ppm in DMSO-d₆ or a triplet in CDCl₃. | Spike a sample of your crude product with authentic ethylene glycol and check for peak enhancement in LC-MS or NMR. |
| C-Alkylated Isomers | Complex aromatic region. The characteristic -OCH₂CH₂OH signals will be present, but the naphthalene signals will differ from the desired product. | 2D NMR techniques (COSY, HMBC) can help elucidate the structure. These isomers often have very similar polarity to the product, making them visible on TLC. |
| Solvent-Derived Ether | Signals corresponding to the solvent's alkyl group attached to the 2-hydroxyethyl moiety (e.g., a triplet and quartet for an ethoxy group). | GC-MS is highly effective for identifying these smaller, more volatile byproducts. |
Step 2: Refine Your Reaction Conditions
Once you have a hypothesis about the major impurities, adjust your reaction parameters. The Williamson ether synthesis is a delicate balance between nucleophilicity, electrophilicity, and competing pathways.[1]
Caption: Troubleshooting workflow for low purity 2-(1-naphthalenyloxy)ethanol.
Q3: Which base and solvent combination is best?
A3: The choice of base and solvent is arguably the most critical factor.
-
For High Reactivity and Anhydrous Conditions: Sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is an excellent choice. NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the naphthol, driving the formation of the nucleophile.[3] The hydrogen gas byproduct simply bubbles out of the reaction.[3] This combination minimizes the risk of solvent-derived byproducts.
-
For Milder, More Practical Conditions: A combination of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a solvent like acetone or acetonitrile can also be effective.[7] While these bases are weaker than NaH, they are less sensitive to trace amounts of water. However, reaction times may be longer, and higher temperatures might be required. Avoid using alcohol as a solvent with strong bases unless it is the intended reactant.
Q4: How do I control the reaction temperature and time?
A4: Temperature control is a balancing act.
-
Temperature: Higher temperatures increase the rate of the desired SN2 reaction but also disproportionately increase the rate of the competing E2 elimination.[6] A good starting point is to run the reaction at room temperature or a slightly elevated temperature (e.g., 50-60 °C) and monitor its progress.
-
Monitoring: The best way to determine the optimal reaction time is to monitor the disappearance of the starting material (1-naphthol) using Thin-Layer Chromatography (TLC). Develop a TLC system (e.g., 4:1 Hexanes:Ethyl Acetate) where you can clearly resolve the 1-naphthol spot from the product spot. The reaction is complete when the 1-naphthol spot is no longer visible.
Part 3: Optimized Experimental Protocols
These protocols provide a starting point for achieving high purity. They include self-validating checkpoints to ensure success at each stage.
Protocol 1: Optimized Synthesis using NaH/DMF
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
1-Naphthol
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-Bromoethanol
-
Anhydrous DMF
-
Diethyl Ether
-
Saturated aq. NH₄Cl
-
Brine (Saturated aq. NaCl)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add 1-naphthol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the 1-naphthol (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The solution should become a clear, dark color as the sodium naphthoxide salt forms.
-
Alkylation: Dissolve 2-bromoethanol (1.2 eq) in a small amount of anhydrous DMF and add it to the addition funnel. Add the 2-bromoethanol solution dropwise to the reaction mixture at room temperature over 20 minutes.
-
Reaction: Stir the reaction at room temperature.
-
Validation Checkpoint: After 1 hour, take a small aliquot, quench it with water, extract with ethyl acetate, and spot it on a TLC plate against your 1-naphthol standard.
-
-
Monitoring: Continue to stir the reaction, monitoring by TLC every 1-2 hours until the 1-naphthol is consumed (typically 4-8 hours). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quenching: Once complete, cool the flask back to 0 °C and very slowly add saturated aqueous NH₄Cl to quench the excess NaH.
-
Extraction: Dilute the mixture with water and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Validation Checkpoint: To remove any unreacted 1-naphthol, you can perform an optional wash with cold 1 M NaOH. However, be aware that your product has a free hydroxyl group and may have some solubility in the basic solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most reliable method for achieving >99% purity.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexanes/ethyl acetate mixture as the eluent (e.g., 9:1 Hexanes:EtOAc).
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Validation Checkpoint: Collect fractions and analyze them by TLC to identify which ones contain the pure product. The product is more polar than 1-naphthol and much more polar than any mineral oil from the NaH dispersion.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(1-naphthalenyloxy)ethanol as a solid. The product should be a white to off-white solid with a melting point of approximately 45 °C.[8]
Protocol 3: Purification by Recrystallization
If the crude product is relatively clean (>85-90% pure), recrystallization can be an effective and scalable alternative to chromatography.
-
Solvent Screening: Test the solubility of your crude product in various solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often effective for compounds of this type.[9]
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Validation Checkpoint: Determine the melting point of the recrystallized solid. A sharp melting point close to the literature value (45 °C) is a strong indicator of high purity.[8] Confirm purity by NMR or LC-MS.
-
References
- Synthesis of 2-(2-aminoethoxy) ethanol. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
2-(1-Naphthalenyloxy)ethanol. (n.d.). Hoffman Fine Chemicals. Retrieved January 26, 2026, from [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene. (2012, December 16). Sciencemadness Discussion Board. Retrieved January 26, 2026, from [Link]
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. (2025, November 11). PubMed. Retrieved January 26, 2026, from [Link]
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Williamson Ether Experiment (Nerolin) Possible Side Reactions?? (2023, April 17). Reddit. Retrieved January 26, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved January 26, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca. (n.d.). Chemical Engineering Transactions. Retrieved January 26, 2026, from [Link]
Sources
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- 9. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 2-(1-naphthalenyloxy)ethanol
Welcome to the technical support center for 2-(1-naphthalenyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of 2-(1-naphthalenyloxy)ethanol during storage and experimentation. Our recommendations are grounded in established principles of organic chemistry and material science to provide you with reliable and actionable insights.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for 2-(1-naphthalenyloxy)ethanol?
For optimal stability, 2-(1-naphthalenyloxy)ethanol should be stored in a cool, dry, and dark environment. A supplier recommendation suggests storing it sealed in a dry place at room temperature (20 to 22 °C)[1]. To further minimize degradation, we advise storage in an amber glass vial or a light-blocking container to protect it from light.[2][3][4][5][6] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice.
What are the potential degradation pathways for 2-(1-naphthalenyloxy)ethanol?
2-(1-naphthalenyloxy)ethanol has two primary functional groups susceptible to degradation: a primary alcohol and an aromatic ether. The main degradation pathways are:
-
Oxidation of the primary alcohol: The ethanol moiety can be oxidized to form 2-(1-naphthalenyloxy)acetaldehyde and subsequently to 2-(1-naphthalenyloxy)acetic acid.[7][8][9][10] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
Ether Cleavage: The ether linkage can be cleaved under acidic conditions, though this generally requires strong acids and heat.[11][12][13][14][15] This would result in the formation of 1-naphthol and ethylene glycol.
-
Peroxide Formation: Like many ethers, this compound could potentially form explosive peroxides over time upon exposure to air and light.[16][17][18][19]
-
Photodegradation: The naphthalene ring is a chromophore that absorbs UV light, which can lead to photodegradation.[20][21]
How can I detect degradation in my sample of 2-(1-naphthalenyloxy)ethanol?
Visual inspection is the first step. Any change in color (e.g., yellowing) or the appearance of precipitates could indicate degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method.[22][23] A pure sample should show a single major peak. The appearance of new peaks, particularly at different retention times, suggests the presence of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the specific degradation products.[20]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Oxidation of the alcohol or naphthalene ring system, potentially accelerated by light or air exposure. | Action: Analyze a small portion of the sample by HPLC to quantify the purity. If significant degradation is confirmed, the sample may not be suitable for sensitive experiments. Explanation: The colored byproducts are likely a result of oxidation, which can alter the compound's reactivity and biological activity. |
| Unexpected experimental results (e.g., lower-than-expected activity, new byproducts in a reaction) | The presence of degradation products such as the corresponding aldehyde or carboxylic acid. | Action: Re-purify the 2-(1-naphthalenyloxy)ethanol sample by recrystallization or column chromatography. Confirm the purity of the purified material by HPLC or NMR before use. Explanation: Aldehydes and carboxylic acids are common products of primary alcohol oxidation and can interfere with subsequent reactions or biological assays.[7][8][9][10][24][25][26][27] |
| Inconsistent analytical results (e.g., variable retention times in HPLC, new peaks appearing over time) | Ongoing degradation of the sample. This could also be due to interactions with the analytical mobile phase or column. | Action: Prepare fresh solutions for analysis and use them promptly. Ensure the mobile phase is compatible and of high purity. If degradation is suspected in solution, store stock solutions at low temperatures (-20°C) and in the dark. Explanation: The stability of the compound in solution may be different from its stability in solid form. Solvents can participate in degradation processes. |
| Safety concern: Formation of crystalline solids around the container cap or in the bulk material | Potential peroxide formation, especially if the material has been stored for an extended period after opening. | Action: DO NOT MOVE OR OPEN THE CONTAINER. Peroxides can be shock-sensitive and explosive.[16][17][18][19] Contact your institution's Environmental Health and Safety (EHS) office immediately for proper handling and disposal procedures. Explanation: Ethers are known to form peroxides upon exposure to air. These peroxides can pose a significant explosion hazard.[16][17][18][19] |
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-(1-naphthalenyloxy)ethanol and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic compounds.[22]
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (based on the naphthalene chromophore).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. The parent compound should be the major peak. Earlier eluting peaks may correspond to more polar degradation products like 2-(1-naphthalenyloxy)acetic acid, while the aldehyde may elute close to the parent compound.
Visualizing Degradation Pathways and Prevention
To better understand the chemical changes that can occur, the following diagrams illustrate the primary degradation pathways and a workflow for proper storage and handling.
Caption: Potential degradation pathways of 2-(1-naphthalenyloxy)ethanol.
Caption: Workflow for optimal storage and handling.
References
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
-
Wikipedia. (2023). Ether cleavage. [Link]
-
Request PDF. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
-
Compound Interest. (2017). A Guide to Oxidation Reactions of Alcohols. [Link]
-
Springer. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
Zastita Materijala. (2024). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol. [Link]
-
MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Applied and Environmental Microbiology. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
MDPI. (2022). Photocatalytic Degradation of Tartrazine and Naphthol Blue Black Binary Mixture with the TiO2 Nanosphere under Visible Light: Box-Behnken Experimental Design Optimization and Salt Effect. [Link]
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS. [Link]
-
ACS Publications. (1990). Thermal degradation of aromatic-aliphatic polyethers. 2. Flash pyrolysis-gas chromatography-mass spectrometry. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
MDPI. (2023). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. [Link]
-
Justrite. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Mississippi State University Scholars Junction. (2020). Thermal degradation kinetics of aromatic ether polymers. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. [Link]
-
MDPI. (2014). Bacterial Degradation of Aromatic Compounds. [Link]
-
University of California, Berkeley EHS. (n.d.). Peroxide Forming Chemicals. [Link]
-
University of California, Santa Barbara EHS. (2017). Safe Handling of Peroxide-Formers (PFs). [Link]
-
MEL Science. (n.d.). How the oxidation of primary alcohols takes place. [Link]
- Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
-
Green Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. [Link]
-
ResearchGate. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
-
LabHomepage. (2012). Storing light sensitive materials in the lab. [Link]
-
Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. [Link]
-
Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]
-
ProQuest. (2020). Thermal Degradation Kinetics of Aromatic Ether Polymers. [Link]
-
Triumvirate Environmental. (2024). You May Be Unknowingly Storing Dangerous Peroxide Formers. [Link]
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Technical Support Center: High-Purity Recrystallization of 2-(1-Naphthalenyloxy)ethanol
Welcome to the technical support center for the purification of 2-(1-naphthalenyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-(1-naphthalenyloxy)ethanol?
The primary objective is to remove impurities that may be present from the synthesis of the compound. These can include starting materials, by-products, and other contaminants. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a given solvent system.
Q2: What are the ideal properties of a recrystallization solvent for 2-(1-naphthalenyloxy)ethanol?
An ideal solvent for the recrystallization of 2-(1-naphthalenyloxy)ethanol should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered out).
-
Chemical inertness: The solvent should not react with 2-(1-naphthalenyloxy)ethanol.
-
Appropriate boiling point: The boiling point should be high enough to allow for a significant temperature-dependent solubility difference, but not so high as to make solvent removal difficult.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Q3: Which solvents are a good starting point for the recrystallization of 2-(1-naphthalenyloxy)ethanol?
Based on the structure of 2-(1-naphthalenyloxy)ethanol, which contains both a naphthalene ring system and a polar hydroxyl group, a range of solvents with varying polarities should be considered. Given that similar naphthalene-containing compounds can be recrystallized from ethanol, alcohols are a logical starting point.[1][2] A mixed solvent system, such as ethanol/water, has also been shown to be effective for related compounds.[3][4]
Q4: How can I determine the best solvent for my specific sample of 2-(1-naphthalenyloxy)ethanol?
A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point. The table below outlines a suggested screening protocol.
Q5: What are some common impurities I might encounter?
While specific impurities depend on the synthetic route, potential contaminants in the synthesis of aryl ethers like 2-(1-naphthalenyloxy)ethanol could include unreacted starting materials (e.g., 1-naphthol, 2-chloroethanol), by-products from side reactions, and residual solvents used in the synthesis.[5][6][7] For instance, in the synthesis of the related β-naphthol, impurities such as α-naphthol and acetylnaphthalene have been reported.[8]
Troubleshooting Guide
Even with a well-chosen solvent, challenges can arise during recrystallization. This section provides solutions to common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point (45°C). This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. | - Reheat the solution to redissolve the oil. - Add a small amount of additional hot solvent. - Try a lower-boiling point solvent. - Use a mixed solvent system and add more of the solvent in which the compound is more soluble.[9] |
| No Crystal Formation | - Too much solvent was used. - The solution is not sufficiently cooled. - The solution is not supersaturated enough to induce nucleation. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[9] - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 2-(1-naphthalenyloxy)ethanol. |
| Crystals Form Too Quickly | - The solution is cooling too rapidly. - The solution is overly concentrated. | - Allow the flask to cool more slowly at room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling process.[9] - Reheat the solution and add a small amount of extra solvent.[9] |
| Low Recovery of Purified Compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of hot solvent used to dissolve the compound. - To avoid premature crystallization, use a pre-warmed funnel and filter flask, and keep the solution hot during filtration.[10] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product. |
Experimental Protocols
Solvent Selection for Recrystallization
A methodical approach to selecting the optimal solvent system is critical for successful purification.
Table 1: Solvent Screening for Recrystallization of 2-(1-Naphthalenyloxy)ethanol
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility Behavior |
| Ethanol | 78 | Polar Protic | Good potential; likely soluble when hot, less soluble when cold.[1][2] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but lower boiling point may be advantageous. |
| Isopropanol | 82 | Polar Protic | Another alcohol to consider, with a slightly higher boiling point. |
| Toluene | 111 | Nonpolar | May be effective if impurities are highly polar. |
| Heptane | 98 | Nonpolar | Good for removing nonpolar impurities if the compound is insoluble. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that can be effective. |
| Ethanol/Water | Variable | Polar Protic | A mixed solvent system that allows for fine-tuning of polarity.[3][4][11] |
| Toluene/Heptane | Variable | Nonpolar | A nonpolar mixed solvent system. |
Step-by-Step Recrystallization Protocol
This protocol provides a general framework. The choice of solvent and specific volumes should be optimized based on your solvent screening.
-
Dissolution:
-
Place the crude 2-(1-naphthalenyloxy)ethanol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[10]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point of 45°C.[12]
-
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: The experimental workflow for the recrystallization of 2-(1-naphthalenyloxy)ethanol.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Hoffman Fine Chemicals. (n.d.). 2-(1-Naphthalenyloxy)ethanol.
- CHEMISTRY LIVE (UG & PG). (2021, August 29).
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- National Institute of Standards and Technology. (n.d.). Naphthalene with Ethanol - IUPAC-NIST Solubilities Database.
- Reddit. (2020).
- Golz, C., & Grzesiak, A. L. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
- MDPI. (2022). Comprehensive Review on Potential Contamination in Fuel Ethanol Production with Proposed Specific Guideline Criteria. Energies, 15(15), 5427.
- ResearchGate. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- University of California, Los Angeles. (n.d.).
- Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III).
- Google Patents. (n.d.). Purification of β-naphthol.
- Sigma-Aldrich. (n.d.). Solubility of organic solutes in ethanol/water mixtures.
Sources
- 1. youtube.com [youtube.com]
- 2. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 3. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Solubility of organic solutes in ethanol/water mixtures. | Sigma-Aldrich [sigmaaldrich.com]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Scaling Up the Production of 2-(1-Naphthalenyloxy)ethanol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 2-(1-naphthalenyloxy)ethanol from the laboratory bench to a pilot plant. Our goal is to provide practical, evidence-based solutions and a deep understanding of the process chemistry to ensure a successful, safe, and efficient scale-up.
Overview of the Synthesis
The synthesis of 2-(1-naphthalenyloxy)ethanol is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3] In this specific case, the sodium salt of 1-naphthol (sodium 1-naphthoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol to form the desired ether and a salt byproduct.[1]
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction for the synthesis of 2-(1-naphthalenyloxy)ethanol.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and its scale-up.
Q1: What is the fundamental mechanism of this reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] First, a strong base like sodium hydroxide (NaOH) deprotonates the hydroxyl group of 1-naphthol to form the highly nucleophilic sodium 1-naphthoxide. This alkoxide then attacks the carbon atom bonded to the chlorine in 2-chloroethanol, displacing the chloride ion (a good leaving group) in a single, concerted step.[3]
Q2: Why is 2-chloroethanol a good choice for the alkylating agent?
2-Chloroethanol is a primary alkyl halide. The SN2 reaction pathway is most efficient with primary and methyl halides because they are less sterically hindered, minimizing competing elimination (E2) reactions.[3][4][5] Using secondary or tertiary alkyl halides would significantly increase the likelihood of forming unwanted alkene byproducts.[3][4]
Q3: What are the most significant challenges when scaling this process from lab to pilot scale?
Scaling up introduces several critical challenges that must be managed:[6][7][8]
-
Heat Management: The reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. Uncontrolled exotherms can lead to side reactions, solvent boiling, and unsafe pressure buildup.
-
Mixing Efficiency: Ensuring homogeneous mixing in a large vessel is crucial for maintaining consistent temperature and concentration, which directly impacts reaction rate and yield. Inadequate mixing can create localized "hot spots" or areas of high reactant concentration.
-
Reagent Addition: The rate of addition for reagents, particularly the base or the alkylating agent, must be carefully controlled on a larger scale to manage the reaction rate and exotherm.
-
Work-up and Isolation: Handling and processing large volumes of material during extraction, washing, and crystallization requires different equipment and techniques compared to lab-scale operations.
-
Safety: The hazards associated with handling large quantities of corrosive bases (NaOH), toxic and flammable reactants (1-naphthol, 2-chloroethanol), and solvents are magnified.[9]
Q4: How does solvent selection impact the scale-up process?
Solvent choice is critical. For an SN2 reaction, polar aprotic solvents (e.g., DMF, DMSO, acetone) are often preferred in the lab as they solvate the cation but not the nucleophile, increasing its reactivity.[5][10] However, for pilot-scale operations, factors like cost, boiling point, safety, and ease of removal become more important.
-
Alcohols (e.g., Ethanol, Isopropanol): Often used in industrial settings. While protic, which can slow the reaction slightly by solvating the nucleophile, they are effective, cheaper, and safer.[11] The reaction is often run at reflux to achieve a reasonable rate.[11]
-
Phase-Transfer Catalysis (PTC): For scale-up, using a biphasic system (e.g., toluene and water) with a phase-transfer catalyst is highly advantageous.[10] The PTC, such as a quaternary ammonium salt, shuttles the naphthoxide anion from the aqueous phase (where it's formed with NaOH) into the organic phase to react with the 2-chloroethanol.[10] This method avoids the need for anhydrous solvents and can lead to milder reaction conditions and easier workups.
Q5: What are the key safety precautions for handling bulk quantities of 1-naphthol and 2-chloroethanol?
-
1-Naphthol: It is harmful if swallowed and causes skin and serious eye irritation. When handling large quantities, use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection to avoid dust inhalation.[12] Ensure adequate ventilation and have procedures for containing spills.
-
2-Chloroethanol: This substance is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[9] It is also a flammable liquid.[9] All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system. Use extreme caution, and ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves and respiratory protection.[9] An emergency shower and eyewash station must be readily accessible.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Deprotonation: The base is not strong enough or is of poor quality (e.g., old NaOH that has absorbed CO₂). | Use fresh, high-quality NaOH or a stronger base like sodium hydride (NaH) for lab-scale experiments (use extreme caution). Ensure the 1-naphthol is fully dissolved and converted to the naphthoxide before adding the chloroethanol.[11] |
| 2. Poor Reagent Quality: Starting materials contain impurities that inhibit the reaction.[13] | Verify the purity of 1-naphthol and 2-chloroethanol using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary. | |
| 3. Insufficient Reaction Time/Temp: The reaction has not been allowed to proceed to completion.[10][14] | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or extending the reaction time. Typical conditions range from 50-100°C for 1-8 hours.[2][10] | |
| 4. Side Reactions: Elimination (E2) of 2-chloroethanol or C-alkylation of the naphthoxide ring may be occurring.[10] | Maintain a controlled temperature. Avoid excessively high temperatures which can favor side reactions.[14] Ensure slow addition of the alkylating agent in scaled-up reactions. | |
| Product is Impure | 1. Unreacted 1-Naphthol: The reaction did not go to completion, or an insufficient amount of base was used. | During workup, wash the organic layer with an aqueous NaOH solution to extract the acidic unreacted 1-naphthol. |
| 2. Unreacted 2-Chloroethanol: Excess alkylating agent was used. | 2-Chloroethanol is water-soluble and can be removed by washing the organic layer with water or brine during the workup.[10] | |
| 3. Byproduct Formation: Dimerization or other side reactions have occurred. | Purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for crystalline solids.[15] For persistent impurities, column chromatography may be required at the lab scale.[16] | |
| Reaction is Uncontrolled (Runaway) | 1. Poor Heat Dissipation: The exotherm is not being managed effectively in the pilot reactor. | Reduce the addition rate of the limiting reagent. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch. Use a solvent with a suitable boiling point to act as a heat sink (reflux cooling). |
| 2. Reagents Added Too Quickly: The reaction rate is too high due to the rapid introduction of reactants. | Develop a strict, validated protocol for the rate of addition. Use a dosing pump for controlled addition in the pilot plant. |
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Illustrative)
Objective: To synthesize ~10 g of 2-(1-naphthalenyloxy)ethanol.
Materials:
-
1-Naphthol: 7.2 g (50 mmol)
-
Sodium Hydroxide (pellets): 2.2 g (55 mmol)
-
2-Chloroethanol: 4.4 g (55 mmol)
-
Ethanol (95%): 100 mL
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (7.2 g) and ethanol (100 mL).[11]
-
Stir the mixture until the 1-naphthol is fully dissolved.
-
Carefully add the sodium hydroxide pellets (2.2 g). The solution will warm up as the NaOH dissolves and reacts to form sodium 1-naphthoxide.[11]
-
Heat the mixture to reflux using a heating mantle for approximately 15-20 minutes to ensure complete formation of the naphthoxide.[11]
-
Reduce the heat slightly and add 2-chloroethanol (4.4 g) dropwise via a dropping funnel over 10 minutes.
-
Once the addition is complete, heat the mixture to a steady reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of 5% aqueous NaOH (to remove unreacted 1-naphthol), followed by two 50 mL portions of water, and finally with 50 mL of brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a reddish solid, can be purified by recrystallization from an ethanol/water mixture to yield white or off-white crystals.[15][17]
Protocol 2: Pilot-Scale Synthesis Considerations (Illustrative)
Objective: To establish a robust process for synthesizing 2-(1-naphthalenyloxy)ethanol on a multi-kilogram scale. This protocol emphasizes process control and safety.[6][8][18]
Key Scale-Up Modifications & Justification:
-
Equipment: A jacketed glass-lined or stainless steel reactor with overhead stirring, temperature probes, a reflux condenser, and a controlled dosing system.
-
Solvent System: A biphasic system of Toluene/Water with a phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB) is recommended for easier workup and milder conditions.[10]
-
Controlled Addition: The highly toxic 2-chloroethanol should be added via a calibrated dosing pump below the surface of the liquid to ensure immediate reaction and minimize exposure.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., temperature probes at different reactor heights) to track reaction progress and ensure homogeneity.
Procedure Outline:
-
Reactor Inerting: Purge the reactor with an inert gas like nitrogen.
-
Charge Reactants: Charge the reactor with water, 1-naphthol, toluene, and the phase-transfer catalyst (TBAB, ~1-5 mol%).
-
Naphthoxide Formation: Begin agitation. Slowly add a 50% aqueous solution of sodium hydroxide via the dosing pump. The rate of addition should be controlled to keep the internal temperature below a set point (e.g., 40-50°C).
-
Reaction: Once base addition is complete, heat the mixture to the target reaction temperature (e.g., 70-80°C).
-
Controlled Alkylation: Begin the controlled, subsurface addition of 2-chloroethanol. The addition rate must be carefully calculated and controlled to manage the exotherm and keep the reactor temperature within a narrow, validated range.
-
Hold Period: After addition is complete, hold the mixture at the reaction temperature for a validated time (determined by lab studies) until reaction completion is confirmed by in-process control (IPC) sampling (e.g., GC analysis).
-
Work-up:
-
Cool the reactor to room temperature.
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer containing salts and excess NaOH.
-
Wash the upper organic (toluene) layer with water to remove residual salts and impurities.
-
-
Product Isolation:
-
Distill off the toluene under vacuum. This is more efficient and safer for large volumes than rotary evaporation.
-
The molten crude product can then be dissolved in hot ethanol and recrystallized by the controlled addition of water, followed by cooling, filtration, and drying in a vacuum oven.
-
References
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol | MFCD00080582 - Hoffman Fine Chemicals. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]
-
PILOT PLANT SCALE UP - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness Discussion Board. Available at: [Link]
-
Safety Data Sheet: 1-Naphthol - Carl ROTH. Available at: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]
-
Pilot Plant Scale up Techniques - BS Publications. Available at: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]
-
Common ways to lose product and reduce yield? - Reddit. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Static phase transfer catalysis for Williamson reactions - RSC Publishing. Available at: [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. Available at: [Link]
-
Reason for low yield on bioethanol production? - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
-
UNIT-I PILOT PLANT SCALE UP TECHNIQUES - Institute of Pharmacy Technology, Salipur. Available at: [Link]
- US2591877A - Purification of alcohols by azeotropic distillation - Google Patents.
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC - PubMed Central. Available at: [Link]
-
Guide of Pilot Plant Scale-Up Techniques - Adesis, Inc. Available at: [Link]
-
Analysis of Bioethanol Purification with Two Outlet Distillation System - CV. Creative Tugu Pena. Available at: [Link]
-
Metabolic engineering of Saccharomyces cerevisiae for second-generation ethanol production from xylo-oligosaccharides and acetate - PMC - NIH. Available at: [Link]
-
Ethanol Purification - purificationofsubstances.com. Available at: [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
-
1-Naphthol Solution (AN2210SS) - Safety Data Sheet. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
-
plant scale up techniques - iajps. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 6. iptsalipur.org [iptsalipur.org]
- 7. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 8. iajps.com [iajps.com]
- 9. opcw.org [opcw.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 17. hoffmanchemicals.com [hoffmanchemicals.com]
- 18. bspublications.net [bspublications.net]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(1-naphthalenyloxy)ethanol
A Word From Your Senior Application Scientist
Welcome to the technical support guide for the HPLC analysis of 2-(1-naphthalenyloxy)ethanol. My name is Dr. Evelyn Reed, and I'll be your guide. I understand the frustration that comes from seeing a well-prepared sample produce a tailing peak. This issue not only compromises the aesthetic of your chromatogram but also directly impacts the accuracy and reliability of your quantification, leading to poor resolution and integration.
The unique structure of 2-(1-naphthalenyloxy)ethanol, which features a bulky, hydrophobic naphthalene ring and a polar hydroxyethyl group, makes it particularly susceptible to secondary interactions with the stationary phase. This guide is designed to provide a logical, step-by-step approach to diagnose and resolve these peak tailing issues, grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem for 2-(1-naphthalenyloxy)ethanol?
Answer:
Peak tailing is a phenomenon where a chromatographic peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] This is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally considered tailing.[1] According to the United States Pharmacopeia (USP), an ideal peak has a symmetry factor between 0.9 and 1.2.[1][2]
For 2-(1-naphthalenyloxy)ethanol, the primary cause of peak tailing in reversed-phase HPLC is unwanted secondary interactions between the analyte and the stationary phase.[3][4] Your analyte has two key features:
-
A Hydrophobic Naphthalene Core: This interacts well with the C18 stationary phase as intended.
-
A Polar Hydroxyethyl Group: The hydroxyl (-OH) and ether (-O-) groups are polar and can form strong hydrogen bonds with acidic silanol groups (Si-OH) that remain on the surface of silica-based columns.[4][5]
This secondary interaction is a slower process than the primary hydrophobic interaction. As a result, some analyte molecules are slightly delayed in their elution from the column, creating the characteristic tail.[6]
Other potential causes for peak tailing include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Extra-Column Dispersion: Excessive volume from tubing, fittings, or the detector cell can cause peak broadening and tailing.[1][7]
-
Sample Solvent Mismatch: Using a sample solvent that is much stronger than the mobile phase can distort the peak shape.[5]
Q2: I'm seeing significant tailing. What is a systematic way to troubleshoot this?
Answer:
A systematic approach is crucial to avoid making random changes that could worsen the problem. The most efficient strategy is to start with the easiest and most common solutions (mobile phase adjustments) before moving to more involved hardware checks.
Below is a logical workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q3: How can I use the mobile phase to eliminate peak tailing for 2-(1-naphthalenyloxy)ethanol?
Answer:
Mobile phase optimization is often the most effective and least invasive way to improve peak shape. The goal is to minimize the secondary silanol interactions.
Mechanism of Action: Residual silanol groups on the silica surface are acidic. At mid-range pH (approx. 4-7), they are deprotonated and negatively charged (SiO-), creating strong electrostatic interaction sites for polar molecules.[3][4] Your analyte's hydroxyl group can interact with these sites.
Strategies:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), you can fully protonate the silanol groups, neutralizing their negative charge and significantly reducing their ability to interact with your analyte.[4]
-
Use a Competing Base Additive: This is a highly effective strategy. Adding a small, basic compound like triethylamine (TEA) to the mobile phase "masks" the active silanol sites.[8][9] The positively charged TEA molecules preferentially interact with the negatively charged silanols, effectively shielding your analyte from these secondary interactions.[9][10]
| Parameter | Recommended Change | Concentration | Rationale & Expected Outcome |
| pH (Aqueous Portion) | Lower to 2.5 - 3.0 | Use Phosphoric or Formic Acid | Suppresses the ionization of silanol groups, making them less active.[4] Expect a significant improvement in peak symmetry. |
| Mobile Phase Additive | Add Triethylamine (TEA) | 0.05% - 0.2% (v/v) | TEA acts as a sacrificial base, binding to active silanol sites and preventing analyte interaction.[8][11] This is often the most robust solution for tailing of polar compounds. |
| Buffer Concentration | Increase to 20-50 mM | e.g., Phosphate buffer | Higher buffer concentrations can also help mask silanol interactions and provide better pH control, leading to more reproducible results.[4] |
Note: Always check your column's recommended pH range before making adjustments. Exceeding these limits can irreversibly damage the stationary phase.[12]
Q4: My mobile phase is optimized, but tailing persists. Could my column or HPLC system be the problem?
Answer:
Yes, if mobile phase adjustments don't resolve the issue, the column itself or the HPLC system's configuration are the next logical areas to investigate.
Column Chemistry and Health:
-
Column Choice: Not all C18 columns are the same. For an analyte like 2-(1-naphthalenyloxy)ethanol, consider using a column with:
-
High-Purity Silica (Type B): These columns have a lower metal content and fewer acidic silanol groups, reducing the potential for secondary interactions.[13]
-
End-Capping: This is a process where the manufacturer treats the silica to cap most of the residual silanol groups. A well-end-capped column is essential for analyzing polar compounds.[1][14]
-
Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups and allows for use in highly aqueous mobile phases.[1][15]
-
-
Column Contamination: Over time, strongly retained compounds can build up on the column, especially at the head. This contamination can create new active sites that cause tailing. A thorough column cleaning is often required to restore performance.
Experimental Protocol: General-Purpose Reversed-Phase Column Cleaning
This protocol is designed to remove both polar and non-polar contaminants from a standard C18 column.
Objective: To restore column performance by removing strongly retained contaminants.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Flush Buffers: Wash the column with 10-15 column volumes of your mobile phase without any buffer salts (e.g., 90:10 Water/ACN). This prevents buffer precipitation in strong organic solvent.[16]
-
Intermediate Polarity Wash: Flush the column with at least 15 column volumes of 100% Acetonitrile.[17]
-
Strong Non-Polar Wash: Flush the column with at least 15 column volumes of 100% Isopropanol to remove strongly bound hydrophobic contaminants.[17]
-
Return to ACN: Flush with 10-15 column volumes of 100% Acetonitrile.
-
Re-equilibrate: Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before reconnecting the detector and running a test sample.
System Hardware (Extra-Column Effects):
Extra-column volume refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, fittings, detector cell).[7][18] Excessive volume can cause the peak to broaden and tail.
| Component | Potential Issue | Solution |
| Connecting Tubing | Tubing is too long or has too wide an internal diameter (ID). | Use short lengths of narrow ID tubing (e.g., 0.125 mm or 0.005") between the injector, column, and detector.[1] |
| Fittings | Improperly seated ferrule creating a void (dead volume). | Ensure all fittings are properly tightened and that the tubing is bottomed out in the port before tightening. |
| Detector Cell | Cell volume is too large for the peak volume. | For high-efficiency separations (UHPLC), consider a micro-flow cell if available. |
Q5: I've tried everything above. Could my sample preparation be the cause?
Answer:
Absolutely. The way the sample is prepared and injected can have a significant impact on peak shape.
-
Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), it can cause peak distortion, including tailing.[5]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
-
Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase at the column inlet.[5] This leads to a non-linear relationship between the mobile and stationary phases, causing a broad, tailing peak.
-
Solution: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves dramatically with dilution, you are experiencing mass overload. Adjust your sample concentration accordingly.
-
By systematically working through these chemical, hardware, and sample-related factors, you can effectively diagnose and resolve the peak tailing issues affecting your 2-(1-naphthalenyloxy)ethanol analysis, leading to more accurate and reliable results.
References
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 26, 2026, from [Link]
-
What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. Retrieved January 26, 2026, from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved January 26, 2026, from [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Galak Chromatography. Retrieved January 26, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved January 26, 2026, from [Link]
-
What protocol do you use to clean the RP C18 HPLC column daily?. (2015, January 8). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. Retrieved January 26, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 26, 2026, from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Chromatography Online. Retrieved January 26, 2026, from [Link]
-
Dolan, J. W. (n.d.). Extracolumn Effects. Chromatography Online. Retrieved January 26, 2026, from [Link]
-
General Chapter <621> Chromatography. (2021, September). US Pharmacopeia. Retrieved January 26, 2026, from [Link]
-
How Triethylamine works on a compound separation in a reversed phase column (C18)?. (2014, April 2). ResearchGate. Retrieved January 26, 2026, from [Link]
-
CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol. (n.d.). Hoffman Fine Chemicals. Retrieved January 26, 2026, from [Link]
-
Lesson 3: Separation Modes and their Mechanisms. (n.d.). Shodex HPLC Columns. Retrieved January 26, 2026, from [Link]
-
Clean A Reverse-Phase HPLC Column in 2 Simple Steps. (n.d.). Axion Labs. Retrieved January 26, 2026, from [Link]
-
Dickie, A. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Lab Manager. Retrieved January 26, 2026, from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved January 26, 2026, from [Link]
-
Peak Shape Changes Over Time. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]
-
Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?. (2023, November 15). Pharma Growth Hub. Retrieved January 26, 2026, from [Link]
-
Rosés, M. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved January 26, 2026, from [Link]
-
Method Development HPLC. (n.d.). Interchim. Retrieved January 26, 2026, from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. uv.es [uv.es]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.today [hplc.today]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. interchim.fr [interchim.fr]
- 16. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. sepscience.com [sepscience.com]
Technical Support Center: Catalyst Selection for Optimized Synthesis of 2-(1-Naphthalenyloxy)ethanol
Welcome to the technical support center for the synthesis of 2-(1-naphthalenyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific etherification reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of 2-(1-naphthalenyloxy)ethanol is a classic example of the Williamson ether synthesis, a powerful method for forming ethers from an alkoxide and an alkyl halide.[1][2] The reaction involves the nucleophilic substitution of a halide by the naphthoxide ion. While seemingly straightforward, achieving high yield and purity requires careful consideration of the catalytic system and reaction conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-(1-naphthalenyloxy)ethanol?
The synthesis is a Williamson ether synthesis, which proceeds via an S_N2 mechanism.[3][4] In this reaction, 1-naphthol is first deprotonated by a base to form the more nucleophilic 1-naphthoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol (or a similar 2-haloethanol) and displacing the halide to form the desired ether product.
Q2: Why is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is often slow and inefficient. The primary challenge is the mutual insolubility of the aqueous (or solid) inorganic base and the organic reactants (1-naphthol and 2-chloroethanol). A phase-transfer catalyst (PTC) is employed to overcome this barrier. The PTC facilitates the transfer of the naphthoxide anion from the solid or aqueous phase into the organic phase where the reaction with 2-chloroethanol occurs. This dramatically increases the reaction rate and, consequently, the yield. In industrial settings, phase-transfer catalysis is a common strategy for this type of synthesis.[2]
Q3: What are the most common types of catalysts used?
The most effective catalysts for this synthesis are quaternary ammonium salts, such as Tetra-n-butylammonium bromide (TBAB).[5] These salts contain a lipophilic cation that can pair with the naphthoxide anion, shuttling it into the organic phase. Other quaternary ammonium and phosphonium salts can also be effective.
Q4: What are the key safety considerations for this synthesis?
-
1-Naphthol: Can be harmful if swallowed or inhaled and can cause skin and eye irritation.
-
2-Chloroethanol: Is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen.
-
Bases: Strong bases like sodium hydroxide are corrosive and can cause severe burns.
-
Solvents: Many organic solvents are flammable and may have specific health hazards.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(1-naphthalenyloxy)ethanol.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inefficient Deprotonation of 1-Naphthol | Use a stronger base or ensure the base is not hydrated. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for complete deprotonation.[1] If using NaOH or KOH, ensure it is finely powdered and anhydrous. | 1-Naphthol has a pKa of ~9.3. The base must be strong enough to deprotonate it effectively to form the reactive naphthoxide. Water can compete with the naphthol for the base, reducing the concentration of the active nucleophile. |
| Poor Catalyst Performance | Increase the catalyst loading (typically 1-5 mol%). Ensure the chosen PTC is appropriate for your solvent system. TBAB is a robust choice for many systems. | The catalyst concentration directly impacts the rate of anion transfer between phases. Insufficient catalyst will result in a slow reaction. |
| Reaction Temperature is Too Low | Increase the reaction temperature. A typical range is 60-80 °C, depending on the solvent. | Like most S_N2 reactions, the rate is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. |
| Deactivation of the Alkylating Agent | Ensure the 2-chloroethanol is pure and dry. | 2-Chloroethanol can potentially polymerize or undergo side reactions under strongly basic conditions, especially at elevated temperatures. |
Issue 2: Formation of Significant Side Products
| Probable Cause | Recommended Solution | Scientific Rationale |
| C-Alkylation of the Naphthoxide Ion | Use a less polar, aprotic solvent. Solvents like toluene or acetonitrile are often preferred over highly polar protic solvents. | The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon of the aromatic ring (C-alkylation).[6] Less polar, aprotic solvents favor O-alkylation. |
| Elimination Reaction of 2-Chloroethanol | Use a less sterically hindered base if possible. However, given the primary nature of 2-chloroethanol, this is less common. More likely, the issue is related to prolonged reaction times at high temperatures. Optimize the reaction time by monitoring the reaction progress (e.g., by TLC or GC). | While elimination is more prevalent with secondary and tertiary alkyl halides, it can occur with primary halides under harsh conditions.[7] |
| Formation of Bis-(2-hydroxyethyl) ether | Use a stoichiometric amount of 2-chloroethanol. An excess can lead to the reaction of the product's hydroxyl group with another molecule of 2-chloroethanol. | The hydroxyl group of the product, 2-(1-naphthalenyloxy)ethanol, can also be deprotonated by the base and react with 2-chloroethanol, leading to this byproduct. |
Issue 3: Difficulty in Product Purification
| Probable Cause | Recommended Solution | Scientific Rationale |
| Removal of the Phase-Transfer Catalyst | After the reaction, perform an aqueous workup. The quaternary ammonium salt is soluble in water and will be removed. Multiple extractions with water may be necessary. | The ionic nature of the PTC makes it highly soluble in the aqueous phase, allowing for its separation from the organic product. |
| Separation from Unreacted 1-Naphthol | Perform an extraction with a dilute aqueous base (e.g., 5% NaOH solution). | 1-Naphthol is acidic and will be deprotonated by the base, forming the water-soluble sodium 1-naphthoxide, which will partition into the aqueous layer. The ether product is not acidic and will remain in the organic layer. |
III. Catalyst Selection and Performance
The choice of catalyst is critical for optimizing the synthesis of 2-(1-naphthalenyloxy)ethanol. Below is a comparison of common phase-transfer catalysts.
| Catalyst | Structure | Typical Loading (mol%) | Relative Performance | Key Considerations |
| Tetra-n-butylammonium bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | 1 - 5 | Excellent | Highly effective and commonly used. Good solubility in a range of organic solvents.[5] |
| Tetra-n-butylammonium hydrogen sulfate (TBAHS) | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | 1 - 5 | Very Good | Can be a good alternative to TBAB. The anion can influence the reaction rate. |
| Benzyltriethylammonium chloride (BTEAC) | (C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻ | 2 - 10 | Good | Often used in solid-liquid phase transfer catalysis. |
| Aliquat® 336 | (CH₃(CH₂)₇)₃CH₃N⁺Cl⁻ | 1 - 5 | Excellent | A mixture of trialkylmethylammonium chlorides. Highly lipophilic, making it very effective at transferring anions into the organic phase.[8] |
IV. Experimental Protocols & Workflows
Optimized Protocol for the Synthesis of 2-(1-Naphthalenyloxy)ethanol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reagent Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-naphthol (e.g., 14.4 g, 0.1 mol), toluene (100 mL), and Tetra-n-butylammonium bromide (TBAB) (e.g., 1.61 g, 0.005 mol).
-
Begin stirring the mixture.
-
-
Base Addition:
-
Carefully add finely powdered sodium hydroxide (e.g., 6.0 g, 0.15 mol) to the flask.
-
-
Reaction:
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add 2-chloroethanol (e.g., 8.8 g, 0.11 mol) dropwise over 30 minutes.
-
Maintain the reaction at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 1-naphthol is consumed (typically 4-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water and continue stirring for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 2 x 50 mL of 5% aqueous NaOH to remove any unreacted 1-naphthol.
-
Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Workflow Diagrams
General Synthesis Workflow
Caption: Step-by-step synthesis workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
V. Reaction Mechanism
The synthesis proceeds via a phase-transfer catalyzed S_N2 reaction.
-
Deprotonation: The base (e.g., NaOH) deprotonates 1-naphthol to form the sodium 1-naphthoxide salt.
-
Phase Transfer: The cation of the phase-transfer catalyst (e.g., TBAB's Bu₄N⁺) pairs with the naphthoxide anion. This ion pair is soluble in the organic solvent.
-
Nucleophilic Attack: The naphthoxide anion, now in the organic phase, attacks the electrophilic carbon of 2-chloroethanol in a concerted S_N2 fashion, displacing the chloride ion.
-
Catalyst Regeneration: The catalyst cation (Bu₄N⁺) pairs with the displaced chloride ion and returns to the aqueous/solid phase to repeat the cycle.
Caption: Phase-transfer catalysis mechanism.
VI. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
YouTube. (2019). Williamson ether synthesis. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ResearchGate. (2011). Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phasetransfer.com [phasetransfer.com]
Technical Support Center: Phase Transfer Catalysis (PTC) for Naphthalenyloxy Ethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the synthesis of naphthalenyloxy ethanol using Phase Transfer Catalysis (PTC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to enhance experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the application of PTC in the O-alkylation of naphthols to produce naphthalenyloxy ethanol.
Q1: Why is Phase Transfer Catalysis the recommended method for synthesizing naphthalenyloxy ethanol?
A1: Phase Transfer Catalysis is a highly efficient methodology for the O-alkylation of phenols and naphthols, a variant of the Williamson ether synthesis.[1][2] Traditionally, this synthesis requires strong, hazardous, and expensive bases like sodium hydride (NaH) or sodium amide (NaNH₂) in anhydrous polar aprotic solvents.[1][2] PTC offers significant advantages by allowing the use of inexpensive and safer inorganic bases, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in a biphasic system (e.g., aqueous/organic).[1][3] This approach increases yield and selectivity, reduces cycle times, minimizes waste, and often allows for milder reaction conditions, making the process more cost-effective and environmentally friendly ("Green Chemistry").[3][4][5]
Q2: What is the fundamental mechanism of PTC in this synthesis?
A2: The synthesis involves the reaction between a naphthoxide anion (water-soluble or solid) and an alkylating agent like 2-chloroethanol or ethylene oxide (organic-soluble). These reactants are in separate, immiscible phases. The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the naphthoxide anion from the aqueous or solid phase into the organic phase.[4]
Here's a simplified breakdown of the cycle:
-
Anion Exchange: In the aqueous phase, the catalyst's cation (Q⁺) exchanges its initial anion (X⁻) for the hydroxide ion (OH⁻) from the base.
-
Deprotonation: The Q⁺OH⁻ ion pair moves to the interface or into the organic phase where it deprotonates the naphthol to form the naphthoxide anion (Naph-O⁻), creating a lipophilic ion pair (Q⁺Naph-O⁻) and water.
-
Organic Phase Reaction: The Q⁺Naph-O⁻ complex is soluble in the organic phase and reacts with the 2-chloroethanol to form the desired naphthalenyloxy ethanol and regenerate the catalyst with the chloride anion (Q⁺Cl⁻).
-
Catalyst Regeneration: The catalyst (Q⁺Cl⁻) returns to the aqueous phase or interface to repeat the cycle.
This continuous process allows the reaction to proceed efficiently by bringing the reactants together.[4]
Caption: Figure 2: Troubleshooting workflow for PTC synthesis.
Q4: My reaction has stalled or shows very low conversion. Could the catalyst be the problem?
A4: Yes, catalyst deactivation or "poisoning" is a common issue.
-
Causality & Diagnosis: Quaternary ammonium catalysts can be poisoned by highly lipophilic anions that form a tight ion pair with the quat cation, preventing it from transporting the desired naphthoxide. [5]In the synthesis of naphthalenyloxy ethanol, if your alkylating agent is 2-iodoethanol or if iodide is generated in situ, the highly lipophilic iodide anion can preferentially pair with the catalyst cation (Q⁺), effectively taking it out of the catalytic cycle. Similarly, tosylate is a known poison. [5]Catalyst decomposition can also occur at high temperatures, especially with less stable quats.
-
Troubleshooting Steps:
-
Analyze the Leaving Group: If using an alkyl tosylate or iodide, consider switching to a bromide or mesylate, which are less likely to poison the catalyst. [5] 2. Increase Catalyst Loading: A modest increase in catalyst concentration (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial poisoning, although this is not ideal for process efficiency.
-
Check Thermal Stability: Ensure the reaction temperature is within the stable range for your chosen catalyst. Phosphonium salts generally offer higher thermal stability than their ammonium counterparts.
-
Avoid Iodide Sources: If possible, avoid adding iodide salts (like NaI or KI) as co-catalysts unless their specific benefit has been validated.
-
Q5: The yield is poor despite the catalyst being active. What other parameters should I investigate?
A5: Poor yield with an active catalyst often points to suboptimal reaction conditions.
-
Causality & Diagnosis: The efficiency of PTC is a delicate balance of multiple factors.
-
Agitation Rate: The reaction occurs at the interface of the two phases. Insufficient stirring leads to a low interfacial area, drastically slowing down the rate of phase transfer and the overall reaction. [6] * Base Concentration: The concentration of the aqueous base (e.g., NaOH) is crucial. If it's too low, deprotonation of the naphthol will be inefficient. If it's too high, it can lead to catalyst "salting out" or unwanted side reactions with the alkylating agent (e.g., hydrolysis of 2-chloroethanol).
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions or catalyst degradation. The intrinsic reaction in the organic phase may be slow, requiring optimization of this parameter. [6] * Solvent Choice: The organic solvent must solubilize the alkylating agent and the catalyst-anion ion pair, but it should be immiscible with the aqueous phase. Toluene is a common choice. [2]Using a solvent that is too polar may draw the catalyst into the aqueous phase, while one that is too non-polar may not adequately solvate the ion pair.
-
-
Troubleshooting Steps:
-
Optimize Stirring: Ensure vigorous agitation (e.g., >300 RPM with mechanical stirring) to maximize the interfacial area.
-
Titrate the Base: Experiment with different concentrations of aqueous NaOH (e.g., 25% vs. 50% w/w). A 50% solution is often effective. [7] 3. Screen Temperatures: Run small-scale trials at different temperatures (e.g., 50°C, 70°C, 90°C) and monitor reaction progress by TLC or GC to find the optimal balance between rate and selectivity. [2] 4. Re-evaluate the Solvent: If using a non-polar solvent like hexane, consider switching to toluene or chlorobenzene.
-
Q6: I am observing significant amounts of an impurity. How can I identify and minimize it?
A6: The most likely side product in the alkylation of naphthols is the result of C-alkylation.
-
Causality & Diagnosis: The naphthoxide anion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation, undesired). [8]The selectivity between O- and C-alkylation is highly dependent on the reaction environment. The presence of water and other hydrogen-bonding species tends to solvate the oxygen anion, making it less nucleophilic and favoring C-alkylation.
-
Troubleshooting Steps:
-
Minimize Water: Employing a solid-liquid PTC system (e.g., solid K₂CO₃ as the base instead of aqueous NaOH) can significantly enhance O-alkylation selectivity. [8]These "water-starved" conditions reduce the solvation of the oxygen anion, making it more available for the desired reaction.
-
Use a Co-catalyst/Additive: In some cases, using a combination of catalysts, such as a quaternary ammonium salt with 18-crown-6, can improve selectivity by modifying the nature of the cation-anion interaction. [9] 3. Change the Solvent: Less polar, aprotic solvents can also favor O-alkylation by minimizing hydrogen bonding.
-
Part 3: Experimental Protocol
This section provides a general, step-by-step methodology for the synthesis of 2-(naphthalen-2-yloxy)ethanol.
Materials:
-
2-Naphthol
-
2-Chloroethanol
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-naphthol (1.0 eq), toluene (approx. 5 mL per gram of naphthol), and tetrabutylammonium bromide (0.05 eq). [2]2. Addition of Base: Begin vigorous stirring and add the 50% aqueous NaOH solution (2.0 eq).
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.2 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain vigorous stirring. [2]Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by TLC or GC. Typical reaction times range from 3 to 8 hours. [2]5. Work-up: Once the reaction is complete (disappearance of 2-naphthol), cool the mixture to room temperature. [2]6. Extraction: Add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. [2]7. Washing: Combine the organic layers and wash sequentially with water and then brine. [2]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. [2]9. Purification: Purify the crude product by column chromatography or recrystallization as needed to obtain pure 2-(naphthalen-2-yloxy)ethanol. [2]
References
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Link
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Link
-
Improving reaction conditions for Williamson ether synthesis. Benchchem. Link
-
PHASE TRANSFER CATALYSTS. JETIR. Link
- Wang, Y., et al. (2023). Ethanol as a 'Catalyst' for Effective Phase Transfer and Self‐Assembly of Gold Nanorods. ChemistrySelect.
-
Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. Link
- Freedman, H. H., & Dubois, R. A. (1975).
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Yoon, M., et al. (2003). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of Industrial and Engineering Chemistry.
- De Nanteuil, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry.
- Rączkowska, P. A., et al. (2021). Synthesis of New Quaternary Ammonium Salts with a Terpene Function and Evaluation of their Fungicidal and Herbicidal Activities. Molecules.
-
Phase transfer catalysis (PTC). OperaChem. Link
- Mele, M. A., et al. (2022). Efficient Catalysts of Ethanol Steam Reforming Based on Perovskite-Fluorite Nanocomposites with Supported Ni: Effect of the Synthesis Methods on the Activity and Stability.
-
Solved The Williamson ether synthesis between 2-naphthol (MW | Chegg.com. Link
- Li, H., et al. (2023). Application of Aromatic Ring Quaternary Ammonium and Phosphonium Salts–Carboxylic Acids-Based Deep Eutectic Solvent for Enhanced Sugarcane Bagasse Pretreatment, Enzymatic Hydrolysis, and Cellulosic Ethanol Production.
- Farmer, D. K., et al. (2023). Volatile organic compound (VOC) emissions from the usage of benzalkonium chloride and other disinfectants based on quaternary ammonium compounds.
- Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis.
- Davila, M. J., et al. (2021). Aqueous-phase effects on ethanol decomposition over Ru- based catalysts.
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Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
- Wyrębska, A., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds.
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Validation & Comparative
A Comparative Analysis for the Researcher: 2-(1-Naphthalenyloxy)ethanol vs. 2-(2-Naphthalenyloxy)ethanol
In the landscape of chemical research and drug development, isomeric purity and a deep understanding of the subtle yet significant differences between structurally related molecules are paramount. This guide provides a detailed comparison of the physicochemical properties, synthesis, reactivity, and potential biological implications of two such isomers: 2-(1-naphthalenyloxy)ethanol and 2-(2-naphthalenyloxy)ethanol. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of these compounds for their work.
At a Glance: Key Physicochemical Differences
The position of the ethoxyethanol substituent on the naphthalene ring, whether at the alpha (1) or beta (2) position, imparts distinct physical properties to these isomers. These differences can significantly influence their handling, formulation, and behavior in biological systems.
| Property | 2-(1-Naphthalenyloxy)ethanol | 2-(2-Naphthalenyloxy)ethanol |
| CAS Number | 711-82-0 | 93-20-9[1] |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂[1] |
| Molecular Weight | 188.22 g/mol | 188.22 g/mol [1] |
| Appearance | Red solid | White to pale yellow crystals or powder |
| Melting Point | 45 °C | 76.7 °C[1] |
| Boiling Point | 315 °C | Not readily available |
| Solubility | No data available | Insoluble in water; soluble in 95% alcohol, acetone, ether, and chloroform[1] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | Not readily available |
The most striking difference lies in their melting points. The higher melting point of the 2-isomer suggests a more stable crystal lattice structure, which can be attributed to more efficient packing of the molecules. This difference in solid-state packing can have implications for solubility and dissolution rates, critical parameters in drug formulation.
Synthesis and Reactivity: A Tale of Two Naphthols
The synthesis of both isomers typically proceeds via a Williamson ether synthesis, a robust and well-established method for forming ethers. The choice of the starting naphthol isomer is the determining factor in the final product.
Caption: Williamson ether synthesis of the two isomers.
The reactivity of the resulting ethers is largely dictated by the ether and alcohol functional groups. However, the position of the substituent on the naphthalene ring can influence the reactivity of the aromatic system itself. Studies on the parent naphthols have shown that 1-naphthol is more susceptible to oxidation than 2-naphthol[2]. This is attributed to the higher electron density at the alpha position, making it more prone to electrophilic attack. This suggests that 2-(1-naphthalenyloxy)ethanol may be more susceptible to metabolic oxidation on the naphthalene ring compared to its 2-isomer.
Experimental Protocol: Williamson Ether Synthesis of 2-(2-Naphthalenyloxy)ethanol
This protocol is adapted from established literature procedures for the synthesis of naphthyl ethers[1].
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
2-Chloroethanol
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (1 equivalent) in absolute ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with stirring.
-
Nucleophilic Substitution: To the resulting solution of the sodium 2-naphthoxide, add 2-chloroethanol (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(2-naphthalenyloxy)ethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Spectroscopic Fingerprints
The positional isomerism is clearly reflected in the spectroscopic data of these compounds.
UV-Vis Spectroscopy
Biological Activity and Toxicological Profile: An Inferential Comparison
Direct comparative studies on the biological activities and toxicology of 2-(1-naphthalenyloxy)ethanol and 2-(2-naphthalenyloxy)ethanol are limited. However, by examining the known properties of their parent compounds, 1-naphthol and 2-naphthol, we can infer potential differences.
Metabolism: Naphthalene itself is metabolized by cytochrome P450 enzymes to form 1-naphthol and 2-naphthol[3]. Further metabolism of 1-naphthol can lead to the formation of naphthoquinones, which are implicated in its toxicity[4]. The formation of these reactive metabolites is a key consideration in the toxicological assessment of any 1-substituted naphthalene derivative. Human cytochrome P450 1A2 is a key enzyme in the formation of 1-naphthol from naphthalene[5]. Given this, it is plausible that 2-(1-naphthalenyloxy)ethanol could also be a substrate for P450 enzymes, potentially leading to the formation of reactive intermediates.
Caption: Postulated metabolic pathways and potential for toxicity.
Toxicity: 1-Naphthol is generally considered to be more toxic than 2-naphthol. Studies have shown that 1-naphthol can induce the formation of reactive oxygen species and cause cellular damage[6]. The safety data sheet for 2-(1-naphthalenyloxy)ethanol indicates that it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects. In contrast, the available information for 2-(2-naphthalenyloxy)ethanol does not highlight such severe hazards, although it was formerly used as an anesthetic in veterinary medicine, indicating biological activity[1].
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling both isomers.
2-(1-Naphthalenyloxy)ethanol:
-
Hazards: Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects. Flammable solid.
-
Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.
2-(2-Naphthalenyloxy)ethanol:
-
Hazards: Harmful if swallowed or if inhaled. Causes serious eye irritation. Very toxic to aquatic life[7].
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, eye protection, and face protection[7].
Conclusion
The seemingly minor structural difference between 2-(1-naphthalenyloxy)ethanol and 2-(2-naphthalenyloxy)ethanol leads to notable variations in their physicochemical properties, particularly their melting points. While their synthesis follows a similar and well-understood pathway, the positional isomerism likely influences their reactivity and metabolic fate. Based on the properties of the parent naphthols, it is reasonable to hypothesize that the 1-isomer may be more susceptible to metabolic activation and potentially exhibit a higher toxicological risk. Researchers and drug development professionals should be cognizant of these differences and handle each isomer with the appropriate safety precautions. Further direct comparative studies are warranted to fully elucidate the distinct biological profiles of these two compounds.
References
Please note that the reference links are provided based on the search results and may require subscription access for full content.
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MDPI. (2024, March 15). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. MDPI. [Link]
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ACS Publications. (n.d.). Human Cytochrome P450 2A13 Efficiently Metabolizes Chemicals in Air Pollutants: Naphthalene, Styrene, and Toluene. ACS Publications. [Link]
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MDPI. (2023, June 15). Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019). MDPI. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol | MFCD00080582. Hoffman Fine Chemicals. [Link]
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ResearchGate. (2025, August 10). (PDF) The Oxidation of 2-(2-Methoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol by Ditelluratocuprate(III): A Kinetic and Mechanistic Study. ResearchGate. [Link]
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MDPI. (n.d.). Unexpected Negative Performance of PdRhNi Electrocatalysts toward Ethanol Oxidation Reaction. MDPI. [Link]
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ResearchGate. (2024, March 8). (PDF) Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. ResearchGate. [Link]
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PubMed Central (PMC). (n.d.). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. National Center for Biotechnology Information. [Link]
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PubMed Central (PMC). (2017, January 21). Ethanol-extracted Cameroonian propolis exerts estrogenic effects and alleviates hot flushes in ovariectomized Wistar rats. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Enhanced activity of ethanol oxidation reaction on PtM (M=Au, Ag and Sn): The importance of oxophilicity and surface oxygen containing species. ResearchGate. [Link]
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PubMed. (n.d.). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. National Center for Biotechnology Information. [Link]
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YouTube. (2023, December 14). What is more acidic: 1-naphthol or 2-naphthol?. YouTube. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol. Carl ROTH. [Link]
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PubMed. (n.d.). Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025, August 10). Assessment of estrogenic activity in some common essential oil constituents. ResearchGate. [Link]
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PubMed Central (PMC). (n.d.). Structural and Energetic Insights on Two Dye Compounds: 1-Acetyl-2-Naphthol and 2-Acetyl-1-Naphthol. National Center for Biotechnology Information. [Link]
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ACS Publications. (2026, January 22). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. ACS Publications. [Link]
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PubMed. (n.d.). Biologically Active Phytoestrogens Are Present in Bourbon. National Center for Biotechnology Information. [Link]
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U.S. EPA. (n.d.). Ethanol, 2-(1-naphthalenylamino)- - Substance Details. U.S. Environmental Protection Agency. [Link]
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Royal Society of Chemistry. (n.d.). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Royal Society of Chemistry. [Link]
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DrugFuture. (n.d.). 2-(2-Naphthyloxy)ethanol. DrugFuture. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]
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PubMed. (n.d.). Assessment of estrogenic activity in some common essential oil constituents. National Center for Biotechnology Information. [Link]
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PubMed Central (PMC). (n.d.). Estradiol enhances ethanol reward in female mice through activation of ERα and ERβ. National Center for Biotechnology Information. [Link]
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PubMed. (2013, November 7). Oxidation Reactions of 1- And 2-naphthols: An Experimental and Theoretical Study. National Center for Biotechnology Information. [Link]
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Spectroscopic Showdown: A Guide to Differentiating 1- and 2-Naphthalenyloxyethanol Isomers
For chemists engaged in the synthesis of pharmaceutical intermediates, fine chemicals, and advanced materials, the unambiguous identification of positional isomers is a cornerstone of quality control and process development. The naphthalenyloxyethanol isomers, 1-(2-hydroxyethoxy)naphthalene and 2-(2-hydroxyethoxy)naphthalene, serve as a compelling case study in this analytical challenge. While possessing identical molecular formulas and weights, the seemingly subtle shift of the oxyethanol substituent from the alpha (1-) to the beta (2-) position on the naphthalene ring imparts distinct electronic and steric environments. These differences manifest as characteristic and predictable variations in their spectroscopic signatures.
This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate these two isomers. Leveraging foundational principles of spectroscopy and drawing upon data from closely related analog compounds, namely 1- and 2-methoxynaphthalene, we will explore the diagnostic features in Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a robust framework for confident isomer identification.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for the structural elucidation of these isomers. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, which is significantly altered by the position of the oxygen-linked substituent.
The ¹H NMR Landscape: Unmasking the Isomers
The aromatic region of the ¹H NMR spectrum provides the most telling fingerprints for distinguishing between the 1- and 2-isomers. The key to this differentiation lies in the peri-deshielding effect , a through-space interaction that is unique to 1-substituted naphthalenes.
In 1-naphthalenyloxyethanol , the proton at the C8 position (H-8) is in close spatial proximity to the oxygen of the oxyethanol group. This proximity causes a significant downfield shift (deshielding) of the H-8 signal, typically pushing it to a chemical shift of around 8.1-8.3 ppm. This downfield signal is often a well-resolved doublet or multiplet and serves as a primary diagnostic marker for the 1-isomer. In contrast, the 2-naphthalenyloxyethanol isomer lacks this peri-interaction, and consequently, all its aromatic protons resonate in a more compressed region, typically between 7.1 and 7.8 ppm.
The protons of the oxyethanol side chain (-OCH₂CH₂OH) will appear as two distinct triplets in both isomers, typically around 4.2 ppm for the methylene group attached to the naphthalene oxygen (Ar-O-CH₂ -) and around 4.0 ppm for the methylene group bearing the hydroxyl group (-CH₂ -OH). While the exact positions can vary slightly, the splitting patterns and integration will be consistent for both.
The ¹³C NMR Signature: A Tale of Two Carbons
The ¹³C NMR spectra provide complementary and confirmatory evidence for isomer identification. The most diagnostic signals are those of the carbon atoms directly attached to the oxyethanol substituent (the ipso-carbons).
For 1-naphthalenyloxyethanol , the ipso-carbon (C-1) is significantly deshielded by the directly attached oxygen and typically resonates around 154-156 ppm. Conversely, in 2-naphthalenyloxyethanol , the ipso-carbon (C-2) will also be deshielded, but its chemical shift will be slightly different, generally appearing in the region of 156-158 ppm. While this difference is subtle, the chemical shifts of the other aromatic carbons, particularly the quaternary carbons, will also exhibit a distinct pattern for each isomer.
| Predicted Chemical Shift (ppm) | 1-Naphthalenyloxyethanol | 2-Naphthalenyloxyethanol | Rationale |
| Aromatic Carbons | |||
| C-1 | ~154-156 | ~106-108 | ipso-carbon deshielded by oxygen. |
| C-2 | ~105-107 | ~156-158 | ipso-carbon deshielded by oxygen. |
| C-9 (quaternary) | ~134-136 | ~129-131 | Different electronic environment. |
| C-10 (quaternary) | ~122-124 | ~126-128 | Different electronic environment. |
| Side-Chain Carbons | |||
| Ar-O-C H₂- | ~68-70 | ~68-70 | Similar environment for both isomers. |
| -C H₂-OH | ~61-63 | ~61-63 | Similar environment for both isomers. |
| Note: These are predicted values based on analogs and substituent effects. Actual values may vary depending on the solvent and experimental conditions. |
UV-Visible Spectroscopy: A Subtle Distinction
UV-Vis spectroscopy, while less definitive than NMR, can offer supporting evidence for isomer differentiation. The position of the substituent on the naphthalene ring influences the π-electron system, leading to subtle shifts in the absorption maxima (λmax).[1]
Generally, 1-substituted naphthalenes exhibit a slight bathochromic (red) shift in their absorption bands compared to their 2-substituted counterparts, which is indicative of a more extended conjugation.[1] For the naphthalenyloxyethanol isomers, one would expect to observe this trend. The UV spectra of both isomers will be characterized by two main absorption bands, the ¹La and ¹Lb bands, which are characteristic of the naphthalene chromophore.
| Isomer | Predicted λmax for ¹La band (nm) | Predicted λmax for ¹Lb band (nm) |
| 1-Naphthalenyloxyethanol | ~285-295 | ~310-320 |
| 2-Naphthalenyloxyethanol | ~280-290 | ~325-335 |
| Note: These are approximate ranges and can be influenced by the solvent. |
The differences in the absorption maxima are often small, making UV-Vis spectroscopy a less reliable primary method for differentiation without authentic reference standards for both isomers. However, when used in conjunction with other techniques, it can provide valuable corroborating data.
Infrared Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and can be used to identify the presence of specific functional groups. Both 1- and 2-naphthalenyloxyethanol will exhibit characteristic peaks for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and the C-O stretches (around 1050-1250 cm⁻¹).
The key differentiating features in the IR spectra will be found in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending vibrations. The substitution pattern on the naphthalene ring dictates the number and position of these bands.
-
1-Naphthalenyloxyethanol , being a 1-substituted naphthalene, is expected to show a strong absorption band in the range of 770-810 cm⁻¹ corresponding to the out-of-plane bending of the four adjacent aromatic hydrogens on the unsubstituted ring.
-
2-Naphthalenyloxyethanol , a 2-substituted naphthalene, will have a different pattern of adjacent hydrogens and is expected to exhibit a strong band in the region of 810-850 cm⁻¹.
While these ranges can sometimes overlap, the overall pattern of peaks in the fingerprint region will be unique to each isomer.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Both isomers will show an identical molecular ion peak (M⁺) corresponding to their molecular weight. The differentiation, therefore, relies on the analysis of their fragmentation patterns.
Under electron ionization (EI), the molecular ion will undergo fragmentation. For both isomers, a prominent fragmentation pathway will be the cleavage of the C-C bond in the oxyethanol side chain, leading to the loss of a CH₂OH radical (mass 31) and the formation of a naphthalenyloxymethyl cation. Another common fragmentation is the loss of the entire hydroxyethoxy group.
The relative intensities of the fragment ions may differ between the two isomers due to the different stabilities of the resulting carbocations. However, without high-resolution mass spectrometry or tandem MS (MS/MS) experiments, differentiating the isomers based solely on their low-resolution EI-MS spectra can be challenging. The primary utility of MS in this context is to confirm the molecular weight and to provide evidence for the presence of the naphthalenyloxy moiety.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity and comparison to predicted values. For ¹³C NMR, assign the peaks based on chemical shifts and, if necessary, by performing 2D correlation experiments like HSQC and HMBC.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Blank Correction: Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The differentiation of 1- and 2-naphthalenyloxyethanol isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While UV-Vis, IR, and MS provide valuable and often complementary information, NMR spectroscopy, particularly ¹H NMR, stands out as the most powerful and unambiguous method . The characteristic downfield shift of the H-8 proton in the 1-isomer due to the peri-deshielding effect provides a clear and decisive diagnostic feature. By understanding the fundamental principles behind these spectroscopic differences, researchers can confidently identify and characterize these and other positional isomers, ensuring the integrity and quality of their chemical syntheses.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A-Comparative Guide to the Structural Validation of Synthesized 2-(1-naphthalenyloxy)ethanol using COSY and HMBC
The Synthetic Challenge: Williamson Ether Synthesis and the Isomer Problem
The target molecule, 2-(1-naphthalenyloxy)ethanol, is readily synthesized via the classic Williamson ether synthesis.[3][4] This SN2 reaction involves the deprotonation of a phenol (1-naphthol) to form a potent nucleophile, which then attacks an alkyl halide (2-bromoethanol).[3][5]
Reaction Scheme:
While the synthesis is straightforward, a critical validation challenge arises. How can we be certain that the ether linkage is at the C1 position of the naphthalene ring and not the C2 position? If the starting material were inadvertently 2-naphthol, the resulting isomer, 2-(2-naphthalenyloxy)ethanol, would have the same mass and a very similar 1D ¹H and ¹³C NMR spectrum, potentially leading to misidentification. Standard 1D NMR may not provide the definitive connectivity information needed to distinguish between these two regioisomers. This is where the power of 2D NMR becomes indispensable.[6][7]
Experimental Protocol: Synthesis of 2-(1-naphthalenyloxy)ethanol
-
Deprotonation: To a stirred solution of 1-naphthol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. The choice of a strong base ensures complete conversion to the highly nucleophilic naphthoxide ion.
-
Nucleophilic Attack: After cessation of hydrogen gas evolution (approx. 30 minutes), add 2-bromoethanol (1.2 eq.) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(1-naphthalenyloxy)ethanol.
COSY: Mapping the Proton Neighborhoods
The COrrelation SpectroscopY (COSY) experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds.[8][9] It allows us to piece together distinct molecular fragments, or "spin systems," within the molecule.
In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key pieces of information: a cross-peak between two diagonal peaks indicates that those two protons are J-coupled.[9][10]
COSY Acquisition Workflow
Caption: Workflow for a COSY experiment.
Expected COSY Correlations and Interpretation
For 2-(1-naphthalenyloxy)ethanol, we anticipate two primary spin systems that will be clearly delineated by the COSY experiment.
-
The Ethanol Fragment (-O-CH₂-CH₂-OH): We expect a distinct cross-peak between the two methylene groups (H-1' and H-2'). This confirms their direct connectivity. The hydroxyl proton (2'-OH) may or may not show coupling to H-2', depending on the solvent and the rate of chemical exchange.
-
The Naphthalenyl Fragment: The seven aromatic protons on the naphthalene ring will show a complex network of correlations. For example, H-2 will show a cross-peak to H-3, H-3 to H-4, and so on, allowing for the sequential assignment of protons around each ring.
Table 1: Predicted ¹H-¹H COSY Correlations for 2-(1-naphthalenyloxy)ethanol
| Proton (δ ppm, approx.) | Correlates With | Fragment Confirmed |
|---|---|---|
| H-1' (~4.3 ppm) | H-2' (~4.1 ppm) | Ethanol Chain |
| H-2 (~7.0 ppm) | H-3 (~7.5 ppm) | Naphthalene Ring A |
| H-3 (~7.5 ppm) | H-2 , H-4 (~7.6 ppm) | Naphthalene Ring A |
| H-5 (~7.9 ppm) | H-6 (~7.5 ppm) | Naphthalene Ring B |
| H-6 (~7.5 ppm) | H-5 , H-7 (~7.4 ppm) | Naphthalene Ring B |
| H-7 (~7.4 ppm) | H-6 , H-8 (~8.2 ppm) | Naphthalene Ring B |
While COSY is excellent for confirming these individual fragments, it cannot bridge the gap across the ether oxygen. It confirms the existence of a naphthalenyl group and an ethanol group, but it cannot definitively prove they are connected, nor can it confirm the connection point (C1 vs. C2).
HMBC: The Unambiguous Link
This is where the Heteronuclear Multiple Bond Correlation (HMBC) experiment becomes the decisive tool.[11] HMBC reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH and ³JCH).[6][8] It is this ability to "see" across heteroatoms and quaternary (non-protonated) carbons that allows us to connect the molecular puzzle pieces.
HMBC Acquisition Workflow
Caption: Workflow for an HMBC experiment.
The Decisive Correlation: Proving the C1-Linkage
The power of HMBC lies in its ability to solve the isomer problem. The key is to look for a correlation between the protons of the ethanol fragment and the carbons of the naphthalene ring.
-
The Litmus Test: For the target structure, 2-(1-naphthalenyloxy)ethanol, the protons of the adjacent methylene group (H-1' ) will be three bonds away from the carbon at the point of attachment (C-1 ) and two bonds away from the neighboring carbon (C-2 ). Therefore, we should observe a clear cross-peak between the H-1' protons (at ~4.3 ppm) and the ether-linked aromatic carbon C-1 (at ~154 ppm).
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A Comparative Analysis of Naphthalenyloxy Ethanols as Fluorescent Markers for Cellular Imaging and Drug Delivery
In the dynamic fields of cellular biology and pharmacology, the precise visualization and tracking of molecules and delivery systems are paramount. Fluorescent markers have emerged as indispensable tools, enabling researchers to illuminate complex biological processes in real-time.[1] This guide provides a comprehensive comparative study of a promising, yet less-explored, class of fluorophores: naphthalenyloxy ethanols. We will objectively evaluate their performance against established fluorescent markers like fluorescein and rhodamine, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes for advanced applications.
Introduction to Fluorescent Markers: The Quest for the Ideal Probe
Fluorescent tools have revolutionized our ability to probe biological dynamics at the cellular level.[1] An ideal fluorescent marker for biological applications should possess a suite of desirable characteristics:
-
High Fluorescence Quantum Yield (Φf): A high ratio of emitted photons to absorbed photons, resulting in a bright signal.
-
Photostability: Resistance to photochemical degradation upon exposure to excitation light, allowing for prolonged imaging.
-
Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths to minimize self-quenching and improve signal-to-noise ratio.
-
Biocompatibility and Low Cytotoxicity: Minimal perturbation of normal cellular processes and low toxicity to the cells under investigation.
-
Chemical Stability: Stability across a range of physiological conditions (e.g., pH).
-
Synthesizable and Modifiable: Ease of synthesis and the ability to be chemically modified for specific targeting.
This guide will explore how naphthalenyloxy ethanols measure up to these criteria, offering a critical perspective on their potential to address unmet needs in cellular imaging and drug delivery.
Naphthalenyloxy Ethanols: Synthesis and Physicochemical Properties
Naphthalenyloxy ethanols are aromatic compounds characterized by a naphthalene core linked to an ethanol group via an ether bond. The two primary isomers are 2-(1-naphthalenyloxy)ethanol and 2-(2-naphthalenyloxy)ethanol.
Synthesis of Naphthalenyloxy Ethanols
The synthesis of naphthalenyloxy ethanols is typically achieved through a Williamson ether synthesis. This involves the reaction of the corresponding naphthol with a haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.
Caption: General workflow for the synthesis of naphthalenyloxy ethanols.
Experimental Protocol: Synthesis of 2-(2-Naphthyloxy)ethanol
-
Dissolution: Dissolve 2-naphthol in a suitable solvent, such as ethanol or dimethylformamide (DMF), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Deprotonation: Add a stoichiometric equivalent of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to the solution to deprotonate the naphthol, forming the naphthoxide ion.
-
Nucleophilic Substitution: Add a slight excess of 2-chloroethanol or 2-bromoethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt byproduct) forms, remove it by filtration.
-
Extraction: If necessary, add water to the filtrate and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Physicochemical Properties
The physicochemical properties of naphthalenyloxy ethanols are crucial for their application as fluorescent probes.
| Property | 2-(1-Naphthalenyloxy)ethanol | 2-(2-Naphthalenyloxy)ethanol | Source |
| Molecular Formula | C12H12O2 | C12H12O2 | [2] |
| Molecular Weight | 188.22 g/mol | 188.22 g/mol | [2] |
| Melting Point | 45 °C | 74-77 °C | [2] |
| Boiling Point | 315 °C | Not available | [2] |
| Solubility | Sealed in dry, Store in room temperature (20 to 22 °C) | Soluble in ethanol | [2] |
Comparative Analysis of Photophysical Properties
A direct, side-by-side comparison of the photophysical properties of naphthalenyloxy ethanols with commonly used fluorescent dyes like fluorescein and rhodamine is essential for evaluating their potential as superior alternatives.
| Parameter | Naphthalenyloxy Ethanols (in Ethanol) | Fluorescein (in basic Ethanol) | Rhodamine B (in Ethanol) | Source |
| Excitation Max (λex) | ~290-330 nm | ~490 nm | ~550 nm | [3][4] |
| Emission Max (λem) | ~340-360 nm | ~515 nm | ~575 nm | [3][4] |
| Stokes Shift | ~40-60 nm | ~25 nm | ~25 nm | [3][4] |
| Quantum Yield (Φf) | Not widely reported, expected to be moderate | ~0.92 | ~0.49-0.68 | [4][5][6] |
| Photostability | Generally good due to the stable naphthalene core | Moderate, prone to photobleaching | Good | [7][8] |
Causality Behind Experimental Choices: The choice of ethanol as a solvent for comparison is based on its common use in spectroscopy and its relevance in biological systems and drug delivery formulations.[9][10] Basic ethanol is used for fluorescein to ensure it is in its highly fluorescent dianionic form.
Experimental Protocols for Performance Evaluation
To ensure a robust and objective comparison, standardized experimental protocols are crucial.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11]
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the naphthalenyloxy ethanol. For UV-excitable compounds, anthracene in ethanol (Φf = 0.27) can be a suitable standard.[12]
-
Solution Preparation: Prepare a series of dilute solutions of both the naphthalenyloxy ethanol and the standard in the same solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s^2 / n_r^2) Where:
-
Φr is the quantum yield of the reference.
-
m_s and m_r are the slopes of the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (assumed to be the same if the same solvent is used).
-
-
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the naphthalenyloxy ethanol in a quartz cuvette.
-
Initial Measurement: Record the initial fluorescence intensity (F₀) at the emission maximum.
-
Continuous Illumination: Expose the sample to continuous excitation light from the fluorometer's light source.
-
Time-course Measurement: Record the fluorescence intensity (F_t) at regular time intervals over an extended period.
-
Data Analysis: Plot the normalized fluorescence intensity (F_t / F₀) as a function of time. A slower decay indicates higher photostability. For a more quantitative comparison, the time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be determined.
Cell Viability and Cytotoxicity Assays
It is essential to ensure that the fluorescent marker itself is not toxic to the cells being studied.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the naphthalenyloxy ethanol for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A lower absorbance indicates lower cell viability and higher cytotoxicity. Ethanol and methanol have been shown to have low toxicity on several cancer cell lines at concentrations between 1.25% and 0.15%.[13]
Naphthalenyloxy Ethanols in Drug Delivery Systems
The ethanol moiety in naphthalenyloxy ethanols makes them interesting candidates for incorporation into ethanol-based drug delivery systems, such as ethosomes. Ethosomes are lipid vesicles containing a high concentration of ethanol, which enhances their ability to penetrate the skin and other biological barriers.[14]
Caption: Conceptual diagram of naphthalenyloxy ethanols as fluorescent tracers in ethosomal drug delivery systems.
By incorporating a fluorescent naphthalenyloxy ethanol into an ethosome formulation along with a therapeutic drug, it is possible to:
-
Visualize the delivery vehicle: Track the distribution and localization of the ethosomes in tissues and cells.
-
Monitor drug release: In some cases, changes in the fluorescence properties of the marker upon release from the delivery vehicle could be used to monitor drug release kinetics.
-
Assess delivery efficiency: Quantify the amount of delivery vehicle that reaches the target site.
The use of ethanol in these formulations can enhance the distribution and reduce leakage of the therapeutic agent from the injection site.[14]
Conclusion and Future Perspectives
Naphthalenyloxy ethanols represent a class of fluorescent markers with significant potential. Their stable aromatic core suggests good photostability, and their synthesis is straightforward. While more extensive characterization of their photophysical properties, particularly their quantum yields in various environments, is needed, they present a viable alternative to traditional fluorophores, especially for applications in the UV-visible range.
The unique presence of the ethanol group opens up exciting possibilities for their use as integrated tracers in ethanol-based drug delivery systems. Future research should focus on:
-
Systematic photophysical characterization: A comprehensive study of the quantum yield, lifetime, and photostability of various naphthalenyloxy ethanol derivatives in different solvents and biological media.
-
Functionalization: The synthesis of functionalized naphthalenyloxy ethanols with targeting moieties (e.g., antibodies, peptides) for specific cellular and subcellular labeling.
-
In vivo studies: Evaluation of the performance of naphthalenyloxy ethanol--labeled drug delivery systems in animal models to assess their biodistribution, targeting efficiency, and therapeutic efficacy.
By addressing these areas, the full potential of naphthalenyloxy ethanols as versatile and powerful tools for researchers, scientists, and drug development professionals can be realized.
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A Guide to Structural and Functional Comparison: Propranolol vs. 2-(1-naphthalenyloxy)ethanol
Introduction: The Rationale for Comparison
In drug discovery, the principle of structural similarity is a cornerstone for identifying novel therapeutic agents. Well-characterized drugs often serve as templates for designing new molecules with potentially improved efficacy, selectivity, or pharmacokinetic profiles. Propranolol, a non-selective beta-adrenergic receptor antagonist, is a classic example of a beta-blocker used in treating hypertension, anxiety, and other cardiovascular conditions.[1] Its efficacy is intrinsically linked to its molecular structure, which facilitates its interaction with beta-adrenergic receptors.
This guide provides a comprehensive framework for comparing Propranolol with a structurally related but less-characterized molecule, 2-(1-naphthalenyloxy)ethanol. Both molecules share a common naphthalenyloxy scaffold, suggesting a potential for similar biological activity. By employing a multi-faceted approach that combines computational analysis with experimental validation, we can dissect their structural nuances and predict functional outcomes. This guide is intended for researchers in medicinal chemistry and pharmacology, offering both the theoretical basis and practical methodologies for such a comparative analysis.
Part 1: Physicochemical and Structural Characterization
A molecule's biological activity is fundamentally governed by its physicochemical properties. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target receptor.
Molecular Structures
At first glance, the two molecules exhibit a clear structural relationship centered on the 1-naphthalenyloxy moiety.
-
Propranolol: Features a propanolamine side chain attached to the naphthalene core. This side chain, containing a secondary amine and a hydroxyl group, is crucial for its interaction with the beta-adrenergic receptor.[2]
-
2-(1-naphthalenyloxy)ethanol: Possesses a simpler ethanol side chain. The key difference is the absence of the isopropylamino group found in Propranolol.
Caption: Workflow for calculating the Tanimoto coefficient.
3D Shape and Pharmacophore Similarity
While 2D similarity is useful, 3D methods provide a more nuanced comparison by considering the spatial arrangement of atoms and chemical features. [3]This is particularly important for understanding how a molecule might fit into a receptor's binding pocket.
Causality Behind Experimental Choice: 3D shape similarity assesses the volumetric overlap between molecules, which is a critical determinant of steric compatibility with a binding site. [4]Pharmacophore modeling goes a step further by identifying the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. [5] Protocol for 3D Similarity Analysis:
-
Generate 3D Conformations: For each molecule, generate a set of low-energy 3D conformations using computational tools like RDKit's ETKDG method.
-
3D Shape Alignment: Align the most stable conformer of 2-(1-naphthalenyloxy)ethanol to the bioactive conformer of Propranolol (if known, otherwise its lowest energy conformer). Tools like OpenEye's ROCS or the rdkit.Chem.rdShapeHelpers module can be used.
-
Calculate Shape Tanimoto: Quantify the volumetric overlap of the aligned molecules to get a 3D Tanimoto score. [4]4. Pharmacophore Feature Identification: Identify key pharmacophoric features in Propranolol known to be important for binding to beta-adrenergic receptors. These typically include an aromatic ring, a hydrogen bond donor (from the hydroxyl group), and a positive ionizable feature (from the amine).
-
Pharmacophore Comparison: Determine if 2-(1-naphthalenyloxy)ethanol possesses a similar spatial arrangement of corresponding features. The primary difference will be the lack of a positive ionizable feature.
Expected Outcome: A reasonable 3D shape similarity is expected due to the common rigid naphthalene core. However, the pharmacophore analysis will highlight the critical absence of the protonated amine in 2-(1-naphthalenyloxy)ethanol, which is known to form a key ionic interaction in the binding pocket of beta-adrenergic receptors.
Caption: A conceptual pharmacophore comparison.
Part 3: Experimental Validation
Computational predictions must be validated through rigorous experimental testing. Here, we outline key assays to compare the functional activity of the two compounds at beta-adrenergic receptors.
Beta-Adrenergic Receptor Binding Assay
This assay directly measures the ability of a compound to bind to the receptor, quantifying its binding affinity (Ki). Radioligand binding assays are the traditional gold standard. [6] Causality Behind Experimental Choice: A competitive binding assay is the most direct way to determine if 2-(1-naphthalenyloxy)ethanol can physically interact with the beta-adrenergic receptor binding site. By competing with a known high-affinity radioligand, we can accurately determine its binding affinity.
Protocol for Radioligand Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol), and varying concentrations of the test compounds (Propranolol as a positive control, and 2-(1-naphthalenyloxy)ethanol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Cellular Assay: cAMP Measurement
Binding to a receptor does not guarantee a functional response. A functional assay is required to determine if the compound acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or has no effect. Since beta-adrenergic receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP). [7] Causality Behind Experimental Choice: A cAMP assay provides a direct readout of the functional consequences of ligand binding. [8]By measuring the inhibition of agonist-induced cAMP production, we can characterize the compound's antagonist potency (IC50). Modern non-radioactive formats like HTRF or AlphaScreen are chosen for their high throughput, sensitivity, and safety. [9] Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay:
-
Cell Seeding: Seed cells expressing the beta-2 adrenergic receptor into a 384-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (Propranolol and 2-(1-naphthalenyloxy)ethanol) for a short pre-incubation period.
-
Agonist Stimulation: Add a constant concentration of an agonist (e.g., Isoproterenol) to all wells except the negative control. This concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal window for inhibition.
-
Cell Lysis and Detection: After agonist stimulation, lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Fit the data to a suitable dose-response model to determine the IC50 for antagonism.
Caption: Workflow for a cAMP functional antagonist assay.
Part 4: Synthesis and Conclusion
The comprehensive analysis outlined in this guide allows for a robust comparison between a known drug and a structural analog.
Predicted Outcome Synthesis:
-
Structural Similarity: 2-(1-naphthalenyloxy)ethanol will show moderate 2D and 3D similarity to Propranolol due to the shared naphthalene core.
-
Pharmacophore Analysis: The key differentiating factor will be the absence of the positive ionizable amine group in 2-(1-naphthalenyloxy)ethanol.
-
Binding Affinity: Due to the lack of the critical ionic interaction, it is predicted that 2-(1-naphthalenyloxy)ethanol will have significantly lower, or possibly no, binding affinity for the beta-adrenergic receptor compared to Propranolol.
-
Functional Activity: Consequently, 2-(1-naphthalenyloxy)ethanol is unlikely to show significant antagonist activity at the beta-adrenergic receptor.
This systematic approach, moving from in silico prediction to in vitro validation, is fundamental to modern drug discovery. It allows for the efficient triaging of candidate molecules, ensuring that laboratory resources are focused on compounds with the highest probability of desired biological activity. The structural similarity between 2-(1-naphthalenyloxy)ethanol and Propranolol provides a compelling academic case study, yet the predicted functional divergence underscores the profound impact of subtle chemical modifications on pharmacological activity.
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A Comparative Guide to the Synthesis of Naphthalenyloxy Derivatives: Efficiency, Mechanisms, and Modern Methodologies
Introduction
Naphthalenyloxy derivatives, core structures in numerous pharmacologically active compounds and advanced materials, are of significant interest to the research and drug development community.[1][2] The naphthalene moiety, a simple bicyclic aromatic system, imparts unique photophysical properties and steric profiles, making its derivatives valuable scaffolds in medicinal chemistry.[2] The efficiency and scalability of the synthetic routes to these ether-linked structures are paramount for their practical application. This guide provides an in-depth comparison of prevalent and emerging synthetic strategies for forming the critical aryl ether (C-O) bond, focusing on the coupling of a naphthol with an aryl or alkyl partner. We will dissect the mechanistic underpinnings of each method, present comparative performance data, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
The Classical Approach: Ullmann Condensation
The Ullmann condensation, first reported over a century ago, is the traditional method for forming aryl ether bonds.[3] It classically involves the copper-mediated reaction between a phenoxide (or in this case, a naphthalenoxide) and an aryl halide.
Mechanism and Rationale: The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder or copper salts.[3][4] The high energy input is necessary to overcome the activation barrier for the C-O bond formation on the copper surface. The reaction typically proceeds through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the naphthalenoxide and subsequent reductive elimination to yield the diaryl ether. The requirement for polar, high-boiling point solvents like DMF or nitrobenzene and the difficulty in removing copper residues are significant drawbacks.[5]
Modern Advancements: While historically challenging, modern Ullmann-type couplings have seen significant improvements. The use of copper nanoparticles, specific ligands (like 1,10-phenanthroline), and optimized bases (e.g., Cs2CO3) can facilitate the reaction under much milder conditions, often with catalytic amounts of copper.[4][6] These advancements have broadened the substrate scope and improved yields, making it a more viable method in contemporary synthesis.[6]
Caption: Catalytic cycle for Buchwald-Hartwig type C-O coupling.
Emerging Methodologies for Enhanced Efficiency
To address the limitations of classical methods, such as harsh conditions, metal residues, and long reaction times, several innovative strategies have been developed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. [7]By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to cleaner reactions, higher yields, and significantly reduced reaction times—from hours to minutes. [8][9] Causality of Efficiency: The efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which can lead to thermal and specific non-thermal effects. [7]This rapid energy transfer can overcome activation barriers more effectively than conventional heating. For the synthesis of naphthalenyloxy derivatives, both Ullmann and Buchwald-Hartwig type reactions can be adapted for microwave conditions, often allowing for solvent-free ("neat") reactions, which enhances the green chemistry profile of the synthesis. [9][10]
Transition-Metal-Free Synthesis
Concerns about the cost, toxicity, and environmental impact of heavy metals like palladium and copper have driven the development of transition-metal-free C-O coupling reactions. [11]These methods offer a significant advantage for pharmaceutical applications where metal contamination is strictly regulated.
Mechanistic Pathways: Several strategies exist for metal-free aryl ether synthesis. One common approach involves the use of diaryliodonium salts as arylating agents. [12][13]These hypervalent iodine reagents can react with naphthalenoxides under mild, base-mediated conditions to form the desired ether. [14]Another pathway involves a nucleophilic aromatic substitution (SNAr) mechanism, which can be facilitated by a combination of a strong base (like KOH) and a polar aprotic solvent (like DMSO) that promotes the formation of a highly reactive benzyne intermediate. [15]While the substrate scope can be more limited than metal-catalyzed routes, these methods are highly attractive for their operational simplicity and improved environmental footprint. [13]
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on factors such as substrate scope, desired scale, cost, and available equipment. The following table provides a comparative overview of the discussed methodologies.
| Parameter | Classical Ullmann | Modern Ullmann | Buchwald-Hartwig C-O | Microwave-Assisted | Transition-Metal-Free |
| Catalyst | Stoichiometric Cu | Catalytic Cu | Catalytic Pd | Cu, Pd, or none | None |
| Typical Temp. | 180-250°C | 100-140°C | 80-120°C | 100-200°C | 25-120°C |
| Reaction Time | 12-48 hours | 6-24 hours | 4-24 hours | 5-60 minutes | 2-24 hours |
| Typical Yield | Variable (30-70%) | Good (65-95%) [6] | Good to Excellent (70-98%) | Good to Excellent (80-99%) [8] | Moderate to Good (50-90%) [15] |
| Substrate Scope | Limited | Broad | Very Broad [16] | Broad | Moderate to Broad [13] |
| Key Advantage | Low-cost metal | Improved conditions | High efficiency, broad scope | Extreme speed | No metal contamination |
| Key Disadvantage | Harsh conditions | Ligand cost | Precious metal, ligand cost | Specialized equipment | Limited scope for some substrates |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory safety procedures.
Protocol 1: Modern Ligand-Assisted Ullmann C-O Coupling
-
Setup: To an oven-dried Schlenk tube, add 2-naphthol (1.0 mmol), aryl bromide (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent: Add anhydrous DMF (3 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120°C in an oil bath with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the naphthalenyloxy derivative.
Protocol 2: Microwave-Assisted Buchwald-Hartwig C-O Coupling
-
Setup: In a 10 mL microwave reaction vial, combine 1-naphthol (1.0 mmol), aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent: Add anhydrous toluene (4 mL) to the vial.
-
Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate at 130°C for 20 minutes with stirring.
-
Workup: After the vial has cooled, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
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A Senior Application Scientist's Guide to Confirming Purity: The Case of 2-(1-naphthalenyloxy)ethanol
For researchers, scientists, and professionals in drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, and compromised data integrity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the absence of impurities in a purified sample of 2-(1-naphthalenyloxy)ethanol, a key intermediate in various synthetic pathways.
This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of purity assessment to the practical application and comparative analysis of orthogonal analytical techniques. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding, reflecting the rigorous standards of pharmaceutical and chemical research.
The Imperative of Orthogonal Purity Verification
A fundamental tenet of analytical chemistry, particularly in a regulatory context, is the use of orthogonal methods. This approach leverages multiple, independent analytical techniques that measure the same attribute—in this case, purity—based on different chemical or physical principles.[1][2] By doing so, we mitigate the risk of a single method's inherent biases or limitations masking the presence of an impurity.[1][2] A compound that appears pure by one method may reveal hidden impurities when subjected to a technique with a different separation or detection mechanism. This multi-faceted approach is the cornerstone of a self-validating system for purity confirmation.
The following sections will delve into a suite of powerful analytical techniques, providing not only the "how" but, more critically, the "why" behind their application to 2-(1-naphthalenyloxy)ethanol.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally sensitive organic compounds.[3][4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a relatively non-polar molecule like 2-(1-naphthalenyloxy)ethanol, a reversed-phase HPLC method is the logical first choice.
Expertise & Experience in Method Development
The naphthalene moiety in our target compound imparts significant non-polar character. Therefore, a stationary phase with non-polar characteristics, such as a C18 or C8 silica-based column, is an appropriate starting point.[5] The mobile phase will typically consist of a mixture of water and a polar organic solvent like methanol or acetonitrile.[5][6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in initial method development to ensure the elution of any potential impurities with a wide range of polarities.[5]
The aromatic nature of the naphthalene ring system provides a strong chromophore, making UV detection a highly sensitive and suitable choice.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate 2-(1-naphthalenyloxy)ethanol from potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: HPLC-grade methanol.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the purified 2-(1-naphthalenyloxy)ethanol in methanol to a final concentration of approximately 1 mg/mL.
Trustworthiness of the Protocol
This method is designed to be self-validating. The use of a gradient elution ensures that both more polar and less polar impurities are likely to be separated from the main peak. Monitoring at two different wavelengths can help to detect co-eluting impurities that may have different UV absorption profiles. The final equilibration step ensures the reproducibility of retention times between injections.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds.[7][8] It offers high-resolution separation based on a compound's boiling point and polarity, coupled with the definitive identification capabilities of mass spectrometry.[7][8] Given that 2-(1-naphthalenyloxy)ethanol is a semi-volatile compound, GC-MS serves as an excellent orthogonal technique to HPLC.
Expertise & Experience in Method Development
The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of interactions for a broad range of potential impurities. The temperature program is designed to start at a relatively low temperature to resolve any volatile impurities, followed by a ramp to a higher temperature to ensure the timely elution of the main compound and any less volatile impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS Analysis
Objective: To detect and identify volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading with the main component.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or methanol.
Trustworthiness of the Protocol
The high resolving power of the capillary GC column combined with the specificity of the mass spectrometer provides a high degree of confidence in the results.[8] The use of a spectral library for comparison of fragmentation patterns allows for the tentative identification of any detected impurities, which can then be confirmed with authentic standards if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation and confirmation of molecular structure.[9][10] For purity assessment, both ¹H and ¹³C NMR are invaluable.[10][11] The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms.[10][11]
Expertise & Experience in Spectral Interpretation
For 2-(1-naphthalenyloxy)ethanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the two methylene groups of the ethoxy chain, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment. The presence of any unexpected signals would indicate the presence of impurities. The ¹³C NMR spectrum should show the expected number of signals for the carbon atoms in the molecule. The chemical shifts of these signals are highly characteristic and can be used to confirm the structure of the main component and identify potential impurities.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of the main component and to detect and quantify any structurally related impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 45° pulse angle, 2-second relaxation delay.
-
Trustworthiness of the Protocol
NMR is a primary analytical technique, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis without the need for a reference standard for the impurity itself (qNMR). This makes it a powerful tool for determining the purity of a sample with a high degree of accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid and Reliable Fingerprinting Technique
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Expertise & Experience in Spectral Interpretation
The FTIR spectrum of 2-(1-naphthalenyloxy)ethanol is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the aromatic C=C stretches of the naphthalene ring, and the aliphatic C-H stretches of the ethyl group. The absence of unexpected bands (e.g., a strong C=O stretch) can confirm the absence of certain types of impurities, such as ketones or aldehydes.
Experimental Protocol: FTIR Spectroscopy
Objective: To confirm the presence of expected functional groups and the absence of unexpected ones.
-
Instrumentation: An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for easy sampling of solids.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or theoretical values.
Trustworthiness of the Protocol
FTIR provides a unique "fingerprint" for a molecule. While not as quantitative as other methods, it is an excellent and rapid screening tool for gross impurities and for confirming the identity of the bulk material.
Comparative Analysis of Analytical Techniques
| Technique | Principle of Separation/Detection | Strengths for 2-(1-naphthalenyloxy)ethanol Purity | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases; UV absorbance. | Excellent for separating non-volatile impurities with a wide range of polarities. Highly quantitative. | May not detect impurities that lack a UV chromophore. Co-elution of impurities is possible. |
| GC-MS | Separation based on volatility and polarity; mass-to-charge ratio detection. | Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification.[7] | Not suitable for non-volatile or thermally labile impurities. |
| NMR | Nuclear spin in a magnetic field. | Provides definitive structural confirmation. Quantitative without the need for impurity standards. | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be difficult to interpret. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Rapid and non-destructive. Excellent for confirming functional groups and identifying gross impurities. | Not a separative technique. Low sensitivity for trace impurities. |
Visualizing the Orthogonal Workflow
An effective purity assessment strategy integrates these techniques in a logical and complementary manner.
Caption: Orthogonal workflow for purity confirmation.
Conclusion
Confirming the absence of impurities in a purified sample of 2-(1-naphthalenyloxy)ethanol requires a multi-pronged, orthogonal approach. No single analytical technique is sufficient to provide the necessary level of confidence for drug development and high-level research. By strategically combining the separative power of HPLC and GC with the definitive structural information from NMR and the functional group confirmation from FTIR, a robust and self-validating system is established. This comprehensive analytical package ensures the highest degree of certainty in the purity of the material, thereby upholding the integrity and reliability of the scientific endeavors in which it is employed.
References
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Journal of Pharmaceutical and Biomedical Analysis.
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Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
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Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
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Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from [Link]
- Bouroumane, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Hidayat, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
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NAMSA. (n.d.). Determination of Extractable Semi-Volatile Organic Compounds by GC/MS. Retrieved from [Link]
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LCGC International. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
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LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
- Lin, Y. H., et al. (2014).
- da Silva, A. B., et al. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.
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Waters Corporation. (n.d.). Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
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Agilent Technologies. (2008, March 18). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
- Pharma Growth Hub. (2024, January 19). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? [Video]. YouTube.
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Shimadzu. (2025, January 21).
- Sajkowski, L., et al. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH.
- Agilent Technologies. (2003, April 24).
- MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.
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- Shimadzu. (n.d.). Testing of pharmacopoeial ethanol (disinfectant ethanol).
- Shimadzu. (n.d.). Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by.
-
Hoffman Fine Chemicals. (n.d.). 2-(1-Naphthalenyloxy)ethanol. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Ethanol, 2-(1-naphthalenyloxy)-
Comprehensive Safety Guide: Handling Ethanol, 2-(1-naphthalenyloxy)-
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost safety and integrity. This guide provides essential, field-proven safety protocols for handling Ethanol, 2-(1-naphthalenyloxy)- (CAS No. 711-82-0). The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure operational efficiency, and maintain a safe laboratory environment. This is not a static checklist but a dynamic, risk-based framework for chemical handling.
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the specific hazards of a compound is the foundational step in building a robust safety protocol. Ethanol, 2-(1-naphthalenyloxy)-, is an organic compound that, while not having the high flammability of pure ethanol, presents significant contact and inhalation hazards. At room temperature, it is a solid, which introduces the risk of airborne particulate matter during handling.[1]
The primary risks are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | ! | Warning | H315: Causes skin irritation |
| Eye Irritation | ! | Warning | H319: Causes serious eye irritation |
| Respiratory Tract Irritation | ! | Warning | H335: May cause respiratory irritation |
| Data sourced from Hoffman Fine Chemicals[1]. |
Causality of Hazards:
-
H315 (Skin Irritation): The aromatic naphthyl group and ether linkage can interact with skin lipids and proteins, leading to irritation upon direct contact.
-
H319 (Serious Eye Irritation): The chemical structure is capable of causing significant irritation to the delicate mucous membranes of the eyes, potentially leading to damage if not addressed immediately.
-
H335 (Respiratory Irritation): As a solid, the compound can become airborne as a fine dust during weighing or transfer.[2] Inhalation of these particles can irritate the respiratory tract.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through the primary routes: dermal (skin), ocular (eyes), and inhalation.
Eye and Face Protection
Due to the H319 classification, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Enhanced Protection: When handling larger quantities or when there is a risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to chemical safety goggles.
Hand Protection
To mitigate the H315 hazard, appropriate gloves are essential.
-
Glove Type: Nitrile gloves are the standard for providing protection against incidental contact.[3]
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged contact or when dissolving the compound in a solvent, consult a glove compatibility chart to ensure the chosen glove material has a sufficient breakthrough time for that specific solvent. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the substance.
Skin and Body Protection
-
A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.[3]
-
Full-length pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection
The risk of inhaling irritating dust (H335) must be managed primarily through engineering controls.
-
Primary Control: All handling of solid Ethanol, 2-(1-naphthalenyloxy)- that could generate dust—including weighing and transfers—must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
Secondary Control: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[4]
Operational Plan: From Benchtop to Disposal
Safe handling is a process, not just a set of equipment. The following protocol ensures safety at every step.
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clear the work area of any unnecessary items.
-
PPE Donning: Put on all required PPE as determined by the workflow diagram above (lab coat, chemical goggles, nitrile gloves).
-
Weighing: Perform all weighing operations on a tared weigh paper or in a container within the fume hood to contain any dust. Use spatulas and tools gently to minimize aerosolization.
-
Transfer and Dissolution: If preparing a solution, place the stir plate and vessel containing the solvent inside the fume hood. Slowly add the weighed solid to the solvent. Avoid splashing.
-
Post-Handling: Tightly close the primary container of Ethanol, 2-(1-naphthalenyloxy)-.[2]
-
Decontamination: Wipe down the spatula, work surfaces, and any equipment with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials for proper waste disposal.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.
Spill and Disposal Management
Accidents can happen, but a clear plan minimizes their impact.
Spill Response Plan
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: For a small solid spill, gently sweep up the material and place it into a labeled container for hazardous waste.[2] Avoid actions that create dust. Decontaminate the area with soap and water or an appropriate solvent.
-
Dispose: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[5]
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Prohibition: Under no circumstances should Ethanol, 2-(1-naphthalenyloxy)- or its solutions be disposed of down the drain.[5]
-
Collection: All waste, including excess solids, solutions, and contaminated disposables, must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Segregation: Ensure the waste container is compatible with the chemical and any solvents used. Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health and Safety (EHS) office.
References
-
Merck. (2020). Safety Data Sheet for Ethanol absolute. [Link]
-
ENG Scientific. (n.d.). SDS 8453 Solution III 95% Ethanol. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 711-82-0 | 2-(1-Naphthalenyloxy)ethanol. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(1-naphthalenylamino)- - Substance Details. [Link]
-
Weebly. (n.d.). Proper Waste Disposal - Ethanol Impacts. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
